Thymalfasin
説明
This compound is a chemically synthesized version of thymosin alpha 1 that is identical to human thymosin alpha 1. Thymosin alpha 1 is an acetylated polypeptide. Thymosin alpha 1 is now approved in 35 developing countries for the treatment of Hepatitis B and C. It is also used to boost the immune response in the treatment of other diseases.
EMZ702, a non-toxic agent that has strong anti-viral synergy with interferon, is an ideal candidate for combination with current standard hepatitis C treatments. EMZ702 has an excellent safety profile and the combination of EMZ702 with interferon and ribavirin in surrogate models for hepatitis C has demonstrated a two to three fold increase in anti-viral potency compared to interferon and ribavirin alone.
This compound is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04)
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.
A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. This compound is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H215N33O55 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211374 | |
| Record name | Thymalfasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3108.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62304-98-7, 69521-94-4 | |
| Record name | Thymalfasin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymosin alpha(1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymalfasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thymalfasin's Mechanism of Action in T-Cell Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thymalfasin (B549604), a synthetic equivalent of the endogenous 28-amino acid peptide Thymosin Alpha 1 (Tα1), is a potent immunomodulator that plays a critical role in restoring and enhancing cell-mediated immunity.[1] Its primary mechanism centers on the promotion of T-cell differentiation and maturation. This compound initiates its action by engaging with Toll-like receptors (TLRs) on antigen-presenting cells (APCs), which triggers downstream signaling cascades involving NF-κB and MAPK pathways.[2][3] This leads to a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2] Furthermore, this compound directly influences thymopoiesis within the thymus, protecting thymocytes from apoptosis and stimulating their development into mature T-cells.[3][4] Clinically, these actions translate to an increase in the numbers and functional capacity of T-cell subsets, including CD4+ and CD8+ cells, making this compound a subject of significant interest for therapeutic applications in oncology, infectious diseases, and other immunocompromised states.[1][2]
Introduction to this compound
Thymosin Alpha 1 was first identified as a biologically active peptide from "thymosin fraction 5," an extract derived from bovine thymus tissue. This compound is the chemically synthesized version, identical in sequence to the native human peptide.[2] It is classified as a biological response modifier (BRM) due to its ability to modulate the immune system.[5] Its pleiotropic effects and favorable safety profile have led to its approval in numerous countries for treating conditions like chronic hepatitis B and C and for use as an adjuvant to chemotherapy and vaccines.[4] The core therapeutic rationale for this compound is the correction of compromised T-cell-mediated immunity.
Core Mechanism: T-Cell Differentiation and Maturation
This compound's influence on T-cell differentiation is a multi-step process that begins with the activation of the innate immune system and extends to direct actions within the primary lymphoid organs.
Interaction with Antigen-Presenting Cells (APCs)
The initial step in this compound's immunomodulatory cascade involves its interaction with APCs, particularly dendritic cells (DCs). This compound acts as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR9.[2] This binding event on myeloid and plasmacytoid DCs initiates a MyD88-dependent signaling pathway.[3][6] Activation of this pathway leads to the recruitment of adaptor proteins like TRAF6 and the subsequent activation of major downstream signaling hubs: the I-kappa B kinase (IKK) complex, which activates the NF-κB transcription factor, and the mitogen-activated protein kinase (MAPK) cascades (p38 and JNK), which activate the AP-1 transcription factor.[2][3] These transcription factors then translocate to the nucleus to drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, ultimately shaping the adaptive immune response and promoting Th1 polarization.[3]
Effects on Thymopoiesis
This compound exerts a direct influence on the thymus, the primary site of T-cell maturation. It enhances thymopoiesis—the proliferation and differentiation of T-cell precursors.[4] One mechanism is through the stimulation of IL-7 secretion, a cytokine critical for the survival and maturation of thymocytes.[4] Additionally, this compound has a protective effect on thymocytes, preventing apoptosis induced by agents like glucocorticoids.[2][4] This anti-apoptotic function is dependent on the activation of Protein Kinase C (PKC) and may also involve the inhibition of galectin-1, a protein known to promote thymocyte apoptosis.[4] By fostering a pro-survival and differentiation environment within the thymus, this compound ensures a robust output of new, mature T lymphocytes.
Modulation of T-Cell Subsets and Function
The signaling events initiated by this compound culminate in measurable changes in the quantity and quality of peripheral T-cell populations.
Quantitative Effects on T-Cell Populations
Studies have quantified the effects of this compound on various immune cell subsets. In vitro experiments using peripheral blood mononuclear cells from healthy donors demonstrated that this compound can significantly increase the proliferation of specific lymphocyte populations. Concurrently, clinical studies in immunocompromised patients have shown its ability to restore lymphocyte counts.
Table 1: Effect of this compound on In Vitro Proliferation of Human Immune Cell Subsets
| Cell Subset | This compound Concentration | Incubation Time | Result (Proliferation Rate) |
|---|---|---|---|
| Activated CD4+ T Cells | 3 µM | 48 hours | 140% (p<0.05)[5] |
| B Cells | 3 µM | 48 hours | 113% (p<0.05)[5] |
| NK Cells | 3 µM | 48 hours | 179% (p<0.05)[5] |
| Resting/Activated CD8+ T Cells | 3 µM | 48 hours | No significant proliferative effect[5] |
Table 2: Effect of this compound in Combination Therapy on Lymphocyte Counts in Cancer Patients
| Patient Population | Treatment | Duration | Result (Increase in Lymphocytes) |
|---|
| Lymphocytopenic Cancer Patients | this compound (1.6 mg/day) + IRX-2 | 10 days | >350 cells/µL[7] |
Key Experimental Protocols
The mechanisms of this compound have been elucidated through a variety of immunological and molecular biology techniques. Below are outlines of key experimental protocols used in this field.
Protocol: In Vitro T-Cell Proliferation Assay
-
Objective: To quantify the effect of this compound on the proliferation of specific immune cell subsets.
-
Principle: Assays like the WST-1 test measure the metabolic activity of viable, proliferating cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases to form a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[8] Further purify specific subsets like CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[9]
-
Cell Culture & Activation: Culture the isolated cells in appropriate media. For activated subsets, stimulate cells with anti-CD3 and anti-CD28 antibodies.[8]
-
Treatment: Add this compound at various concentrations (e.g., 30 nM, 300 nM, 3 µM) to the cell cultures.[5] Include an untreated control.
-
Incubation: Incubate the cells for a defined period, typically 48-72 hours, at 37°C and 5% CO2.[5]
-
Measurement: Add WST-1 reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance of the supernatant at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation relative to the untreated control.
-
Protocol: Gene Expression Analysis of T-Cell Subsets
-
Objective: To determine the transcriptional changes induced by this compound in immune cells.
-
Principle: Techniques like NanoString nCounter or RNA-Seq can profile the expression of hundreds to thousands of genes simultaneously, providing insight into the cellular pathways affected by the treatment.
-
Methodology:
-
Cell Treatment: Isolate and culture immune cell subsets as described above (5.1). Treat cells with an effective dose of this compound (e.g., 3 µM) for a set time (e.g., 48 hours).[10]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, ensuring high purity and integrity.
-
Gene Expression Profiling: Analyze the RNA using a platform like the nCounter® SPRINT Profiler with a relevant gene panel (e.g., immunology panel).[10] This involves hybridizing the RNA to gene-specific probes.
-
Data Analysis: Normalize the raw counts and identify differentially expressed genes (DEGs) between this compound-treated and untreated samples. A typical cutoff is a log2 fold change of ≥0.58 or ≤-0.58.[10] Perform pathway enrichment analysis (e.g., Gene Ontology) on the DEGs to identify modulated biological processes.
-
Protocol: Flow Cytometric Analysis of T-Cell Differentiation Markers
-
Objective: To characterize the phenotype of T-cell populations following this compound treatment.
-
Principle: Flow cytometry uses fluorescently-labeled antibodies to identify and quantify cell surface and intracellular proteins on a single-cell basis. This allows for the precise measurement of different T-cell subsets (e.g., naïve, memory, effector).
-
Methodology:
-
Cell Preparation: Prepare T-cells from in vitro cultures or from ex vivo patient samples treated with this compound.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled monoclonal antibodies against key markers. For T-cell differentiation, this may include CD3 (pan T-cell), CD4 (helper T-cell), CD8 (cytotoxic T-cell), CD45RA (naïve T-cells), and CCR7 (central memory T-cells).[9]
-
Data Acquisition: Run the stained cells through a flow cytometer, which excites the fluorophores with lasers and detects the emitted light.
-
Analysis: Use analysis software to "gate" on specific populations (e.g., first on CD3+ T-cells, then on CD4+ and CD8+ subsets) and quantify the percentage of cells expressing different combinations of differentiation markers.
-
Conclusion
The mechanism of action of this compound in T-cell differentiation is a well-defined, multifaceted process that bridges innate and adaptive immunity. By activating APCs through TLR signaling, it orchestrates a Th1-dominant cytokine milieu conducive to effective cell-mediated responses. Simultaneously, its direct action on the thymus promotes the generation and survival of new T-cells.[4] The resulting quantitative and functional enhancement of T-cell populations underpins its therapeutic efficacy in a range of diseases characterized by immune dysfunction. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced effects of this potent immunomodulatory peptide.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRX-2 and thymosin alpha1 (Zadaxin) increase T lymphocytes in T lymphocytopenic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thymosin Alpha 1: A Comprehensive Technical Guide to its Biological Function and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide, originally isolated from the thymus gland, that has emerged as a potent modulator of the immune system. This technical guide provides an in-depth exploration of the biological functions of Tα1, detailing its mechanisms of action, its impact on various immune cell lineages, and its therapeutic applications in oncology and infectious diseases. Quantitative data from key clinical and preclinical studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, the core signaling pathways activated by Tα1 are visually represented to facilitate a deeper understanding of its molecular interactions.
Introduction
Thymosin Alpha 1 is a naturally occurring peptide that plays a pivotal role in the maturation, differentiation, and function of immune cells.[1][2][3] Its ability to restore immune function has led to its investigation and use as a therapeutic agent in a variety of clinical settings, including cancer, viral and fungal infections, and immunodeficiency states.[1][4][5][6] The synthetic form of Tα1, thymalfasin, is clinically approved in numerous countries for the treatment of conditions such as chronic hepatitis B and as an adjuvant for vaccines.[1] This guide will delve into the technical aspects of Tα1's biological functions, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Thymosin Alpha 1 exerts its pleiotropic effects on the immune system primarily through its interaction with Toll-like receptors (TLRs) on immune cells, particularly TLR2 and TLR9 on myeloid and plasmacytoid dendritic cells (DCs).[1][7][8] This interaction initiates a cascade of intracellular signaling events that are central to its immunomodulatory activity.
Toll-like Receptor (TLR) Signaling
Upon binding to TLRs, Tα1 triggers the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[9] This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10][11][12]
The activation of these pathways culminates in the transcription of a wide array of genes involved in the immune response, including those encoding for various cytokines, chemokines, and co-stimulatory molecules.[9][10]
Effects on Immune Cells
Thymosin Alpha 1 orchestrates a complex interplay between various components of the innate and adaptive immune systems.
T-Lymphocytes
A primary function of Tα1 is the promotion of T-cell maturation and differentiation.[1][3] It enhances the development of progenitor T-cells into functional CD4+ (helper) and CD8+ (cytotoxic) T-cells.[1] Furthermore, Tα1 can augment the function of mature T-cells, leading to increased production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and IL-12, which are crucial for a Th1-biased cellular immune response.[1]
Dendritic Cells (DCs)
Tα1 significantly influences the maturation and function of dendritic cells, the most potent antigen-presenting cells (APCs).[13][14] It promotes the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) class I and II molecules on the surface of DCs.[13][14] This enhanced antigen presentation capacity leads to more effective T-cell activation. Tα1-treated DCs also exhibit increased production of IL-12, further driving the Th1 response.[13]
Natural Killer (NK) Cells
Thymosin Alpha 1 has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, which are critical components of the innate immune system responsible for eliminating virally infected and malignant cells.[1][15]
Quantitative Data from Preclinical and Clinical Studies
The immunomodulatory effects of Thymosin Alpha 1 have been quantified in numerous studies. The following tables summarize key findings in oncology and infectious diseases.
Table 1: Effects of Thymosin Alpha 1 in Cancer
| Cancer Type | Study Type | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Meta-analysis (10 RCTs, 724 patients) | Tα1 + Chemotherapy (NP or GP regimens) vs. Chemotherapy alone | Increased Overall Response Rate (ORR) (OR 1.86), Tumor Control Rate (TCR) (OR 3.06), and 1-year survival rate (OR 3.05). Improved Quality of Life (QOL) (OR 3.39). | [16] |
| NSCLC (post-radiotherapy) | RCT | Tα1 (900 mg/m²) vs. Placebo | Significantly improved Overall Survival (OS) (p=0.009) and Disease-Free Survival (DFS) (p=0.04). Restored radiotherapy-induced decrease in T helper cell levels (p=0.04). | [16] |
| Hepatocellular Carcinoma (HCC) (post-resection) | Retrospective study | Tα1 vs. No adjuvant treatment | Higher overall survival and recurrence-free survival in the Tα1 group. Reduced neutrophil-to-lymphocyte ratio. | [17] |
| Advanced Solid Tumors | Phase I/II | Loading dose of Tα1 (3.2mg daily for 7 days) | Increased number of peripheral lymphocytic subpopulations. | [18] |
| Breast Cancer (in vitro) | Preclinical | Tα1 (100-160 µM) | Significant induction of apoptosis in human breast cancer cell lines (ZR-75-1 and MCF-7). | [1] |
Table 2: Effects of Thymosin Alpha 1 in Infectious Diseases
| Disease | Study Type | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Chronic Hepatitis B (CHB) | Clinical Trial | Tα1 (1.6 mg twice weekly for 26 or 52 weeks) | Complete virological response rate of 40.6% in patients treated for 26 weeks and 26.5% in patients treated for 52 weeks. | [1] |
| Severe Sepsis | Meta-analysis (12 controlled trials, 1480 patients) | Tα1-based immunomodulatory therapy vs. Control | Significantly lower all-cause mortality in the Tα1 treated group (pooled risk ratio 0.68, 95% CI 0.59-0.78; p < 0.00001). | [5] |
| COVID-19 | Retrospective analysis | Tα1 treatment in hospitalized patients | Reduction in mortality from 30% to 11% (p=0.04). Improvement in lymphocyte subsets. | [2] |
| HIV | Clinical Trial | Tα1 in combination with zidovudine (B1683550) and IL-2 or IFN-α | Increased CD4+ T-cell counts and decreased viral load. | [1][19] |
| Fungal Infections (Aspergillosis) in HSCT | Clinical Trial | Tα1 vs. Control | Cumulative incidence of non-relapse mortality was 7% in the Tα1 group vs. 33% in the control group (p=0.02). Event-free survival was 42% in the Tα1 group vs. 20% in the control group (p=0.02). | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the biological functions of Thymosin Alpha 1.
Dendritic Cell (DC) Differentiation and Maturation Assay
This protocol outlines the generation of immature and mature DCs from human peripheral blood monocytes and the assessment of Tα1's effect on their phenotype.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Thymosin Alpha 1
-
Fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR
-
Flow cytometer
Procedure:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS). Purity should be >95%.[7]
-
Culture purified CD14+ monocytes in RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature DCs (iDCs).[7][13]
-
For the experimental group, add Tα1 at the desired concentration (e.g., 100 ng/mL) at the initiation of the culture.[20]
-
To induce maturation, treat iDCs with TNF-α (e.g., 10 ng/mL) for an additional 48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC surface markers (CD80, CD86, HLA-DR) and the monocyte marker CD14.
-
Analyze the expression of surface markers by flow cytometry to assess the differentiation and maturation status of the DCs.[13]
T-Cell Differentiation Assay
This protocol describes the in vitro differentiation of naïve CD4+ T-cells into Th1 cells and the evaluation of Tα1's influence on this process.
Materials:
-
Naïve CD4+ T-cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-2
-
Recombinant human IL-12
-
Anti-IL-4 antibody
-
Thymosin Alpha 1
-
Flow cytometer
-
ELISA kit for IFN-γ
Procedure:
-
Coat 24-well plates with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).[21]
-
Isolate naïve CD4+ T-cells from PBMCs.
-
Culture naïve CD4+ T-cells in the antibody-coated plates in RPMI 1640 medium.
-
For Th1 differentiation, add IL-2 (e.g., 5 ng/mL), IL-12 (e.g., 15 ng/mL), and anti-IL-4 antibody (e.g., 1 µg/mL).[21]
-
In the experimental group, add Tα1 at the desired concentration.
-
Incubate the cells for 4-5 days.
-
After incubation, harvest the cells for intracellular cytokine staining and flow cytometry analysis to determine the percentage of IFN-γ producing cells.
-
Collect the culture supernatants to measure IFN-γ secretion by ELISA.
Cytokine Production Assay
This protocol details the measurement of cytokine production by immune cells in response to Tα1 stimulation.
Materials:
-
Immune cells of interest (e.g., PBMCs, macrophages, or differentiated DCs)
-
Appropriate culture medium
-
Thymosin Alpha 1
-
Lipopolysaccharide (LPS) as a positive control for inflammation
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-6, IL-12, TNF-α, IFN-γ, IL-10)
Procedure:
-
Seed the immune cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of Tα1. Include an untreated control and a positive control (e.g., LPS).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Collect the culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.[22]
Conclusion
Thymosin Alpha 1 is a well-characterized immunomodulatory peptide with a multifaceted biological function. Its ability to enhance both innate and adaptive immune responses through the activation of TLR signaling pathways makes it a valuable therapeutic agent for a range of diseases characterized by immune dysfunction. The quantitative data from numerous studies underscore its efficacy in improving clinical outcomes in cancer and infectious diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Tα1's therapeutic potential and its intricate mechanisms of action. As our understanding of the immune system continues to evolve, Tα1 remains a promising molecule for the development of novel immunotherapies.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. lrytas.lt [lrytas.lt]
- 4. Comprehensive Review of the Safety and Efficacy of Thymosin Alpha 1 in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of IKK by thymosin alpha1 requires the TRAF6 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Mechanism and clinical application of thymosin in the treatment of lung cancer [frontiersin.org]
- 17. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. alternative-therapies.com [alternative-therapies.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. art.torvergata.it [art.torvergata.it]
Thymalfasin's Role in Modulating Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymalfasin (B549604), a synthetic equivalent of the endogenous polypeptide Thymosin Alpha 1, is a well-documented immunomodulator with a wide range of therapeutic applications. Its efficacy in treating various pathologies, including viral infections, immunodeficiencies, and malignancies, is largely attributed to its ability to restore immune homeostasis. A critical aspect of this function is its capacity to modulate the production of cytokines, the signaling molecules that orchestrate immune and inflammatory responses. This technical guide provides an in-depth analysis of this compound's role in cytokine modulation, detailing the underlying signaling pathways, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate these effects.
Introduction
This compound (Thymosin Alpha 1) is a 28-amino acid peptide that plays a pivotal role in the maturation, differentiation, and function of T-cells.[1][2] It enhances the immune system's ability to combat infections and cancer by influencing a broad spectrum of immune cells.[2] A key mechanism through which this compound exerts its effects is the modulation of cytokine production. Cytokines are a diverse group of small proteins that are crucial for cell signaling in the immune system. They can be broadly categorized as pro-inflammatory or anti-inflammatory, and a fine balance between these opposing functions is essential for a healthy immune response. This compound has been shown to influence the production of a variety of cytokines, thereby steering the immune response towards a desired outcome, such as enhancing anti-viral and anti-tumor activities or dampening excessive inflammation.[3][4]
Signaling Pathways of this compound-Mediated Cytokine Modulation
This compound's influence on cytokine production is initiated through its interaction with cell surface receptors, primarily Toll-like receptors (TLRs), on immune cells, particularly dendritic cells and macrophages. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the activation of transcription factors and the expression of cytokine genes. The two major signaling pathways implicated in this compound's mechanism of action are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Toll-like Receptor (TLR) Signaling
This compound has been shown to upregulate the expression of TLRs, including TLR2 and TLR9. The binding of this compound to these receptors initiates a signaling cascade that is largely dependent on the adaptor protein MyD88. This leads to the recruitment and activation of downstream signaling molecules.
Caption: this compound-induced TLR signaling pathway.
NF-κB and MAPK Pathways
The activation of TLRs by this compound leads to the recruitment of TNF receptor-associated factor 6 (TRAF6), a key signaling intermediate. TRAF6, in turn, activates two major downstream pathways:
-
The NF-κB Pathway: TRAF6, along with p62 and Protein Kinase C (PKC) ι/ζ, forms a signaling complex that activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB transcription factor (typically the p65/p50 heterodimer). Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokine genes, including IL-6 and IL-12.
-
The MAPK Pathway: TRAF6 also activates MAP3Ks (MAP Kinase Kinase Kinases), which initiate a phosphorylation cascade involving MAP2Ks and finally the MAPKs, JNK (c-Jun N-terminal kinase) and p38. Activated JNK and p38 phosphorylate and activate the transcription factor AP-1 (Activator Protein-1), which also translocates to the nucleus to promote the expression of cytokine genes.
Quantitative Effects of this compound on Cytokine Production
The modulatory effects of this compound on cytokine production have been quantified in numerous studies. The following tables summarize key findings, though it is important to note that the magnitude of the effect can vary depending on the experimental system (e.g., cell type, species, and stimulus).
Table 1: Effect of this compound on Pro-inflammatory and Th1 Cytokine Production
| Cytokine | Cell Type/Model | Treatment Conditions | Result | Reference |
| IFN-γ | Murine splenocytes | This compound + PMA/Ionomycin | 49,810-fold induction of mRNA | |
| IL-2 | Human PBMCs (from Hepatitis C patients) | This compound (100 ng/mL) | Significant increase in production | |
| IL-2 | Murine splenocytes | This compound + PMA/Ionomycin | 17,263-fold induction of mRNA | |
| IL-6 | Rat C6 glioma cells | Thymosin Fraction 5 (1,000 µg/ml) | 9-fold increase in release | |
| IL-6 | Human blood cells (from COVID-19 patients) | This compound (ex vivo) | Downregulation of transcriptional expression | |
| IL-1β | Human blood cells (from COVID-19 patients) | This compound (ex vivo) | Downregulation of transcriptional expression | |
| TNF-α | Human blood cells (from COVID-19 patients) | This compound (ex vivo) | Downregulation of transcriptional expression | |
| IL-12 p40 | Murine splenocytes | This compound + PMA/Ionomycin | 26.4-fold induction of mRNA |
Table 2: Effect of this compound on Anti-inflammatory and Th2 Cytokine Production
| Cytokine | Cell Type/Model | Treatment Conditions | Result | Reference |
| IL-4 | Human PBMCs (from Hepatitis C patients) | This compound (100 ng/mL) | Decrease in production | |
| IL-10 | Human PBMCs (from Hepatitis C patients) | This compound (100 ng/mL) | Decrease in production | |
| TGF-β | Murine splenocytes | This compound + PMA/Ionomycin | 2.97-fold induction of mRNA |
Experimental Protocols for Assessing Cytokine Modulation
The quantification of this compound's effects on cytokine production relies on a variety of well-established laboratory techniques. The following sections provide detailed methodologies for the key experiments cited.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method for quantifying the concentration of a specific cytokine in a biological sample, such as cell culture supernatant, serum, or plasma.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add standards of known cytokine concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Caption: General workflow for a sandwich ELISA.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique for identifying and quantifying cytokine-producing cells within a heterogeneous population at the single-cell level.
Principle: Cells are stimulated to produce cytokines in the presence of a protein transport inhibitor, which causes the cytokines to accumulate within the cell. The cells are then fixed and permeabilized, allowing fluorescently labeled antibodies specific for the cytokines to enter the cells and bind to their targets. The cells are subsequently analyzed by flow cytometry, where the fluorescence intensity of each cell is measured, providing information on the percentage of cells producing a particular cytokine and the amount of cytokine per cell.
Methodology:
-
Cell Stimulation: Stimulate cells (e.g., PBMCs) with an appropriate stimulus (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD4, CD8).
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the cell structure and intracellular antigens.
-
Permeabilization: Permeabilize the cell membranes with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to enter the cells.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for the target cytokines (e.g., anti-human IFN-γ, anti-human IL-4).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the frequency of cytokine-producing cells within different cell populations.
Caption: Workflow for intracellular cytokine staining.
Real-Time Reverse Transcription PCR (RT-PCR) for Cytokine Gene Expression
RT-PCR is a sensitive method for measuring the level of mRNA expression of cytokine genes, providing insights into the transcriptional regulation of cytokine production.
Principle: Total RNA is extracted from cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for real-time PCR, where the amplification of a specific cytokine gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan). The amount of fluorescence is proportional to the amount of PCR product, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.
Methodology:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit or a standard protocol (e.g., Trizol).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target cytokine and a reference gene (e.g., GAPDH, β-actin), and a real-time PCR master mix containing a fluorescent dye or probe.
-
Data Analysis: Determine the Ct values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares the treated samples to a control sample.
Caption: Workflow for real-time RT-PCR.
Conclusion
This compound's ability to modulate cytokine production is a cornerstone of its immunotherapeutic efficacy. By engaging TLRs and activating the NF-κB and MAPK signaling pathways, this compound can orchestrate a complex and context-dependent cytokine response. This can involve enhancing Th1-mediated immunity, which is crucial for clearing viral infections and tumors, as well as downregulating excessive inflammatory responses that can lead to tissue damage. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview of our current understanding of this critical aspect of this compound's function. For researchers and professionals in drug development, a thorough grasp of these mechanisms is essential for the continued exploration of this compound's therapeutic potential and the development of novel immunomodulatory strategies.
References
The Journey of Thymalfasin: A Technical Chronicle of Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymalfasin, the synthetic counterpart to the endogenous 28-amino acid peptide Thymosin Alpha 1 (Tα1), represents a significant milestone in the field of immunology and drug development. This document provides an in-depth technical overview of its journey from discovery and isolation to its synthesis and clinical application. Initially identified within a complex mixture of bovine thymus extracts, Tα1's potent immunomodulatory effects spurred the development of a synthetic, pure, and consistent therapeutic agent, now known as this compound.[1][2] This guide details the pivotal experimental methodologies that enabled its characterization, the signaling pathways through which it exerts its effects, and a summary of the quantitative data from key clinical investigations.
Discovery and Initial Characterization
The story of this compound begins with the exploration of the thymus gland's role in the immune system. Early research focused on a crude extract from bovine thymus tissue, designated "thymosin fraction 5," which was known to contain a variety of immunologically active peptides.[1]
Isolation of Thymosin Alpha 1
The breakthrough came in 1977 with the successful isolation and sequencing of Thymosin Alpha 1 from thymosin fraction 5.[2][3] This was a critical step, allowing for the precise characterization of the molecule responsible for many of the extract's biological effects.
Experimental Protocol: Isolation of Thymosin Alpha 1 by HPLC
The isolation of Tα1 from thymosin fraction 5 was achieved through a multi-step high-performance liquid chromatography (HPLC) process. While the exact, detailed original protocol is proprietary, a representative methodology based on published literature would involve the following steps:
-
Initial Extraction and Preparation:
-
Desiccated thymus glands are defatted using acetone (B3395972).
-
The resulting acetone powder is extracted with a pyridine (B92270) acetate (B1210297) buffer (pH 5.5).
-
The extract undergoes heat denaturation to precipitate larger proteins.
-
-
Reverse-Phase Chromatography (Initial Separation):
-
The clarified extract is loaded onto a reverse-phase HPLC column (e.g., RP-8).
-
A gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent (e.g., 0.05% trifluoroacetic acid), is used to elute the bound peptides.
-
Fractions are collected based on their hydrophobicity.
-
-
Anion-Exchange Chromatography (Further Purification):
-
Fractions showing immunological activity are pooled and subjected to anion-exchange chromatography (e.g., on a Partisil SAX column).
-
This step separates peptides based on their net negative charge.
-
-
Final Reverse-Phase Chromatography (Polishing):
-
The Tα1-containing fractions are further purified on a different reverse-phase column (e.g., μBondapak C18) to achieve high purity.
-
The identity of the isolated peptide is confirmed by amino acid analysis and sequencing.
-
Transition to a Synthetic Therapeutic: The Development of this compound
The ability to chemically synthesize Tα1 was a pivotal moment in its development. Solid-phase peptide synthesis (SPPS) enabled the production of a highly pure and consistent product, this compound, identical to the native human peptide. This eliminated the variability and potential for contaminants inherent in biological extracts.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is accomplished using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis. The following is a generalized protocol:
-
Resin Selection and Preparation: A suitable solid support, such as Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Asparagine in the case of this compound, with its side chain protected) is coupled to the resin.
-
Iterative Deprotection and Coupling: The synthesis proceeds through cycles of:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.
-
Coupling: The next Fmoc- and side-chain-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond. This cycle is repeated for all 28 amino acids in the sequence.
-
-
N-terminal Acetylation: Following the coupling of the final amino acid and removal of its N-terminal Fmoc group, the peptide is acetylated.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude synthetic peptide is purified by preparative reverse-phase HPLC.
-
Lyophilization: The pure peptide is lyophilized to yield the final this compound product.
Mechanism of Action: An Immunomodulatory Cascade
This compound exerts its effects by modulating the immune system, primarily by enhancing T-cell function. It is known to interact with Toll-like receptors (TLRs) on antigen-presenting cells, such as dendritic cells, initiating a signaling cascade that leads to a T-helper 1 (Th1) polarized immune response.
Signaling Pathway of this compound
The binding of this compound to TLR2 and TLR9 on an antigen-presenting cell triggers a MyD88-dependent signaling pathway. This cascade results in the activation of key transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, which in turn promote T-cell maturation and activation.
Clinical Development and Applications
This compound has been extensively studied in a variety of clinical settings and is approved in over 35 countries for the treatment of chronic hepatitis B and C, and as an immune enhancer in other diseases.
Chronic Hepatitis B
This compound has demonstrated efficacy in the treatment of chronic hepatitis B, both as a monotherapy and in combination with other antiviral agents.
| Clinical Trial Summary: this compound for Chronic Hepatitis B | |
| Study Design | Randomized, controlled trial |
| Patient Population | 98 patients with chronic hepatitis B |
| Treatment Groups | - Group A: 1.6 mg this compound twice weekly for 26 weeks- Group B: 1.6 mg this compound twice weekly for 52 weeks- Group C: Untreated controls |
| Primary Endpoint | Complete virological response (clearance of serum HBV DNA and HBeAg) |
| Results at 18 Months | - Group A: 40.6% response rate- Group B: 26.5% response rate- Group C: 9.4% response rate |
| Statistical Significance | Group A vs. Group C: P = 0.004 |
| Reference |
Chronic Hepatitis C
The efficacy of this compound in chronic hepatitis C has yielded more varied results. While some studies have shown limited benefit in achieving a sustained virological response (SVR), others suggest a role in combination therapy, particularly for patients who have not responded to previous treatments.
| Clinical Trial Summary: this compound for Chronic Hepatitis C (Non-responders) | |
| Study Design | Open-label study |
| Patient Population | 40 Hispanic patients with chronic hepatitis C, non-responders to previous interferon/ribavirin therapy |
| Treatment | This compound (1.6 mg twice weekly) + PEG-IFN alpha-2a + Ribavirin for 48 weeks |
| Primary Endpoint | Sustained Virological Response (SVR) at week 72 |
| Results | - Overall SVR: 21.1%- SVR in Genotype 1 patients: 23.5% |
| Reference |
Human Immunodeficiency Virus (HIV)
This compound has been investigated as an immunomodulator to augment immune reconstitution in HIV-infected individuals.
| Clinical Trial Summary: this compound in HIV | |
| Study Design | Phase II, randomized, controlled, open-label trial |
| Patient Population | 20 HIV-infected patients on HAART with CD4 counts < 200 cells/µL and viral load < 400 copies/mL |
| Treatment Groups | - this compound (3.2 mg twice weekly for 12 weeks) (n=13)- No injection (control) (n=7) |
| Key Endpoints | Changes in CD4 count and signal joint T cell receptor excision circles (sjTREC) |
| Results at 12 Weeks | - No significant difference in CD4 or CD8 counts between groups.- Significant increase in PBMC sjTREC levels in the this compound group compared to controls. |
| Conclusion | May enhance immune reconstitution, but clinical benefits require further study. |
| Reference |
Use as a Vaccine Adjuvant
This compound has shown promise in enhancing the immune response to vaccines, particularly in immunocompromised populations.
| Clinical Application: this compound as a Vaccine Adjuvant | |
| Vaccine | Focetria™ MF59-adjuvanted monovalent H1N1 influenza vaccine |
| Study Finding | Treatment with this compound resulted in an earlier and greater antibody response to the vaccine. |
| Statistical Significance | P < 0.01 |
| Reference |
Conclusion
The development of this compound is a testament to the successful translation of basic immunological research into a valuable therapeutic agent. From its origins as a component of a crude bovine thymus extract to its current status as a precisely synthesized immunomodulatory peptide, its journey has been marked by rigorous scientific investigation. While its clinical applications continue to be explored and refined, this compound's role in the management of viral infections and as an immune enhancer is well-established. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for future research and the development of next-generation immunomodulatory therapies.
Workflow Diagrams
Drug Development Workflow
Experimental Workflow: In Vitro T-Cell Proliferation Assay
References
- 1. Isolation and identification of thymosin alpha 1 from calf spleen using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pilot study of the safety and efficacy of thymosin alpha 1 in augmenting immune reconstitution in HIV-infected patients with low CD4 counts taking highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymalfasin: A Technical Guide to its Structure, Sequence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymalfasin, a synthetic 28-amino acid polypeptide identical to human thymosin alpha 1, is a potent immunomodulator with a well-established role in enhancing T-cell function.[1] This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound. It details the peptide's amino acid sequence, physicochemical properties, and three-dimensional structure as determined by advanced analytical techniques. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides detailed experimental methodologies for its synthesis, purification, and structural characterization, intended to serve as a valuable resource for researchers in the fields of immunology, drug development, and protein science.
Introduction
This compound is the chemically synthesized counterpart of the endogenous human peptide, thymosin alpha 1.[1] Originally isolated from bovine thymus extracts, it is a key component of the "thymosin fraction 5," a mixture of immunologically active peptides.[1] As a biological response modifier, this compound's primary therapeutic application lies in its ability to restore and enhance cell-mediated immunity, particularly T-cell function.[1]
Physicochemical Properties and Structure
The structural integrity and chemical characteristics of this compound are fundamental to its biological activity.
Amino Acid Sequence
This compound is a single-chain polypeptide composed of 28 amino acid residues with an acetylated N-terminus.[1]
Sequence: Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂₉H₂₁₅N₃₃O₅₅ | [2] |
| Molecular Weight | 3108.32 g/mol | [2] |
| Isoelectric Point (pI) | ~4.2 | [3] |
| Topological Polar Surface Area (TPSA) | 1456.35 Ų | [2] |
| Hydrogen Bond Donor Count | 49 | [2] |
| Hydrogen Bond Acceptor Count | 59 | [2] |
| Rotatable Bond Count | 111 | [2] |
Three-Dimensional Structure
Under physiological aqueous conditions, this compound is largely unstructured.[4] However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or unilamellar vesicles, it adopts a more defined helical conformation.[4][5] NMR studies have revealed that in a 40% TFE/60% water solution, this compound exhibits two primary structural regions: an alpha-helix spanning residues 14 to 26 and a distorted helical structure in the N-terminal region formed by two double β-turns.[6] This induced helical structure is thought to be relevant for its interaction with cell membranes.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects by interacting with components of the immune system, primarily T-cells and antigen-presenting cells (APCs).[1] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways to enhance the immune response.
This compound has been shown to interact with Toll-like receptors (TLRs), specifically TLR2 and TLR9, on APCs.[1] This interaction triggers a downstream signaling cascade that involves the activation of Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathways.[1] The activation of these pathways leads to the upregulation of cytokine production, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are crucial for a T-helper 1 (Th1) polarized immune response.[1]
Caption: this compound signaling pathway via Toll-like receptors.
Experimental Protocols
The following sections provide an overview of the methodologies employed for the synthesis, purification, and structural analysis of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This compound is commercially produced via chemical synthesis.[2] Solid-phase peptide synthesis (SPPS) is the standard method for its production.[7][8]
Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Representative Protocol:
-
Resin Preparation: A suitable resin, such as 4-methylbenzhydrylamine (B1223480) (MBHA) resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM).[9]
-
First Amino Acid Coupling: The C-terminal amino acid (Asparagine), with its N-terminus and side chain protected, is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) is removed. For Fmoc, a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) is used.[10] For Boc, trifluoroacetic acid (TFA) is employed.[9]
-
Coupling: The next protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt/DIPEA) and added to the resin to form a new peptide bond.[9]
-
Wash: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 3-5 are repeated for each amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove cleavage byproducts.[10]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification and Characterization
The crude synthetic peptide requires purification and characterization to ensure high purity and correct identity.
Purification Protocol:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is dissolved in an appropriate solvent and purified using RP-HPLC.[11]
-
Lyophilization: The fractions containing the pure peptide are pooled and lyophilized to obtain a stable powder.[10]
Characterization:
-
Mass Spectrometry: To confirm the correct molecular weight of the synthesized peptide.[11]
-
Amino Acid Analysis: To verify the amino acid composition.
Amino Acid Sequencing by Edman Degradation
Edman degradation is a classical method for determining the amino acid sequence of a peptide.[12][13]
Principle: This method involves the sequential removal and identification of the N-terminal amino acid residue.[12][13]
Protocol Overview:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[13]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., TFA).[14]
-
Conversion: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[13]
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[13]
-
Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.[13]
References
- 1. ltklab.org [ltklab.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR structural studies of thymosin α1 and β-thymosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Structure of Human Thymosin Alpha-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 14. Quantitative analysis of thymosin alpha1 in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Pharmacology of Synthetic Thymosin Alpha 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide, originally isolated from the thymus gland, that has garnered significant interest for its potent immunomodulatory properties.[1] Its synthetic form, thymalfasin, is utilized in various clinical applications for its ability to restore immune homeostasis, act as a vaccine adjuvant, and serve as a therapeutic agent in oncology and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of synthetic Tα1, detailing its mechanisms of action, pharmacodynamic effects, pharmacokinetic profile, and toxicology. Special emphasis is placed on summarizing quantitative data in tabular form, outlining detailed experimental protocols, and visualizing key pathways and workflows to support further research and development.
Mechanism of Action
The biological activity of Tα1 is pleiotropic, primarily centered on the modulation of the immune system. It does not have a single receptor but interacts with various components of immune cells to elicit its effects, principally through Toll-like receptors (TLRs).[1][3] The peptide's mechanism can be broadly categorized into two areas: immunomodulation and direct anti-proliferative/protective effects.
Immunomodulation via Toll-Like Receptor (TLR) Signaling
Preclinical studies have established that Tα1 acts as an agonist for TLRs, particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells (DCs) and macrophages. This interaction initiates a cascade of intracellular signaling events that lead to the activation of both innate and adaptive immunity.
The primary signaling pathway involves:
-
TLR Activation : Tα1 binds to TLRs on the surface of myeloid and plasmacytoid dendritic cells.
-
MyD88-Dependent Pathway : This binding recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).
-
Downstream Activation : MyD88 activation leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).
-
Transcription Factor Activation : This cascade culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factors (IRFs).
-
Cytokine Production : Activated transcription factors drive the expression and secretion of a wide range of cytokines, including Interleukin-2 (IL-2), IL-6, IL-12, and Type I Interferons (IFN-α/β), which promote a Th1-biased immune response.
This signaling enhances T-cell maturation and differentiation (CD4+ and CD8+), increases the cytotoxic activity of Natural Killer (NK) cells, and promotes DC maturation, thereby bridging the innate and adaptive immune responses.
References
- 1. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Thymalfasin's Dual-Pronged Modulation of Innate and Adaptive Immunity: A Technical Guide
For Immediate Release
Shanghai, China – December 2, 2025 – Thymalfasin (B549604) (Thymosin Alpha 1), a synthetic 28-amino acid peptide identical to its endogenous counterpart, has emerged as a significant immunomodulatory agent. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its distinct yet interconnected effects on the innate and adaptive immune systems. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and signaling pathway visualizations.
Executive Summary
This compound exerts a pleiotropic effect on the immune system, enhancing both innate and adaptive responses. Its primary mechanism involves acting as an agonist for Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells (DCs). This initial interaction with the innate immune system triggers a cascade of signaling events that lead to the maturation of DCs, production of key cytokines, and subsequent activation and differentiation of T-cells, thereby bridging the gap to a robust adaptive immune response. This dual action makes it a potent agent for restoring immune function in states of immunosuppression, such as those induced by chemotherapy or viral infections.
Effects on Innate Immunity
This compound's initial and most critical impact is on the cells of the innate immune system, particularly dendritic cells. By targeting TLRs on these cells, it initiates a powerful, coordinated immune response.
This compound directly promotes the maturation and function of DCs, the most professional antigen-presenting cells. In vitro studies on human monocyte-derived DCs have shown that this compound treatment leads to the upregulation of surface markers crucial for T-cell activation.
Table 1: Effect of this compound on DC Surface Marker Expression
| Surface Marker | Function | Observed Effect | Reference |
|---|---|---|---|
| CD40 | Co-stimulatory protein | Significantly upregulated | |
| CD80 | Co-stimulatory protein | Significantly upregulated | |
| MHC Class I | Antigen presentation to CD8+ T-cells | Significantly upregulated |
| MHC Class II | Antigen presentation to CD4+ T-cells | Significantly upregulated | |
This maturation is functionally significant, as this compound-treated DCs exhibit a reduced capacity for antigen uptake (a characteristic of mature DCs) and an enhanced ability to stimulate the proliferation of allogeneic T-cells.
The immunomodulatory effects of this compound are largely mediated through the activation of TLR signaling pathways. It acts as an agonist for TLR2 and TLR9 on both myeloid and plasmacytoid dendritic cells. This interaction triggers the MyD88-dependent signaling pathway, a central adapter protein for most TLRs, leading to the activation of downstream transcription factors like NF-κB and the p38 MAPK pathway.
This signaling cascade culminates in the production of various pro-inflammatory and regulatory cytokines, orchestrating the subsequent immune response. In plasmacytoid DCs, TLR9 activation by this compound specifically leads to the activation of Interferon Regulatory Factor 7 (IRF7), crucial for the production of Type I interferons (IFN-α/β).
Effects on Adaptive Immunity
By activating innate immune cells, this compound potently enhances the adaptive immune response, primarily by augmenting T-cell function and modulating cytokine production.
This compound promotes the differentiation and maturation of T-lymphocytes. It stimulates the production of both helper T-cells (CD4+) and cytotoxic T-cells (CD8+). This effect is critical for restoring T-cell numbers in patients with lymphopenia. In severe COVID-19 cases, for instance, this compound administration was shown to prevent lymphopenia by promoting the proliferation of activated T-cells.
Table 2: this compound's Quantitative Effects on T-Cell Subsets
| Condition | Patient Group | T-Cell Parameter | Result | Reference |
|---|---|---|---|---|
| Severe COVID-19 | Patients with CD8 < 400/μL or CD4 < 650/μL | CD4+ and CD8+ T-cell counts | Significant increase, relieving lymphopenia |
| In vitro | Murine Splenic Lymphocytes | T-cell proliferation | 5 μg/mL Tα1 induced significant proliferation | |
A key aspect of this compound's mechanism is its ability to modulate cytokine production, generally promoting a T-helper 1 (Th1) type response, which is essential for antiviral and antitumor immunity.
In vitro studies with mature DCs treated with this compound showed an increased capacity to induce allogeneic T-cells to release a broad array of cytokines.
Table 3: Cytokine Production Induced by this compound-Treated mDCs
| Cytokine Type | Cytokine | Fold Increase vs. Untreated Control (Approx.) | Reference |
|---|---|---|---|
| Th1 | IFN-γ | > 1.3x | |
| Th1 | TNF-α | ~ 2.0x | |
| Th2 | IL-5 | ~ 2.0x | |
| Th2 | IL-10 | > 1.3x |
| Th2 | IL-13 | ~ 2.0x | |
Furthermore, in vivo studies in rats showed that continuous infusion of this compound led to a greater than four-fold increase in plasma IL-2 levels compared to control animals, underscoring its potent Th1-polarizing effect.
Key Experimental Protocols
The following methodologies are central to evaluating the immunomodulatory effects of this compound.
-
Objective: To assess the effect of this compound on DC differentiation, maturation, and T-cell stimulatory capacity.
-
Methodology:
-
Cell Isolation: Human peripheral blood CD14+ monocytes are purified from healthy donors using magnetic separation columns.
-
Differentiation: Monocytes are cultured for 5-7 days with GM-CSF and IL-4 to differentiate into immature DCs (iDCs).
-
Treatment: iDCs are treated with a specified concentration of this compound (e.g., 100 ng/mL) for 48 hours. A control group remains untreated.
-
Maturation Analysis (Flow Cytometry): Cells are stained with fluorescently-labeled antibodies against surface markers (CD40, CD80, CD86, HLA-DR, etc.) and analyzed by flow cytometry to quantify the percentage of positive cells and mean fluorescence intensity.
-
Functional Assay (Mixed Lymphocyte Reaction): this compound-treated (now mature) DCs are co-cultured with allogeneic CD3+ T-cells from a different donor. T-cell proliferation is measured after 3-5 days using methods like CFSE dilution or ³H-thymidine incorporation.
-
Cytokine Analysis: Supernatants from the co-culture are collected and analyzed for cytokine concentrations (IFN-γ, IL-2, TNF-α, etc.) using multiplex assays (e.g., Bio-Plex).
-
Conclusion
This compound is a potent immunomodulator that enhances both innate and adaptive immunity. Its mechanism is initiated by the activation of TLRs on dendritic cells, which triggers their maturation and promotes a Th1-skewed cytokine environment. This, in turn, leads to enhanced T-cell proliferation and function, providing a powerful and multifaceted boost to the immune system. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent in oncology, infectious diseases, and other conditions marked by immune dysfunction.
An In-depth Technical Guide to the Intracellular Signaling Pathways of Thymalfasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of the endogenous 28-amino acid peptide Thymosin Alpha 1, is a potent immunomodulator with a well-established role in augmenting T-cell function and enhancing the immune response.[1][2] Its therapeutic applications span the treatment of chronic viral infections like hepatitis B and C, various cancers, and as an adjuvant for vaccines.[3][4] Understanding the intricate intracellular signaling pathways activated by this compound is paramount for elucidating its mechanism of action and for the development of novel immunotherapeutic strategies. This guide provides a comprehensive overview of the core signaling cascades initiated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Activated by this compound
This compound orchestrates a complex immune response primarily through the activation of dendritic cells (DCs) and other immune cells.[5][6] This is largely initiated through its interaction with Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and potentially the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][5]
Toll-Like Receptor (TLR) Signaling
This compound has been shown to interact with TLRs, particularly TLR2 and TLR9, on immune cells like dendritic cells.[2][3] This interaction serves as a critical initial step in its immunomodulatory function. The activation of TLRs by this compound initiates a signaling cascade that is largely dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5][7]
Upon ligand binding, TLRs recruit MyD88, which in turn recruits and activates IRAK4 (IL-1 receptor-associated kinase 4). IRAK4 then phosphorylates IRAK1, leading to the recruitment of TNF receptor-associated factor 6 (TRAF6).[5][8] TRAF6, an E3 ubiquitin ligase, is a pivotal signaling hub that activates both the NF-κB and MAPK pathways.[8][9]
dot
NF-κB Signaling Pathway
The activation of the NF-κB pathway is a central event in this compound-mediated immune stimulation. Following its activation by the TLR-MyD88-TRAF6 axis, TRAF6 activates the IκB kinase (IKK) complex.[9] The IKK complex, composed of IKKα, IKKβ, and NEMO, then phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus.[10] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules that are crucial for the immune response.[10]
dot
MAPK Signaling Pathway
This compound also activates the MAPK signaling pathways, including p38 MAPK and JNK (c-Jun N-terminal kinase).[2][5] Similar to the NF-κB pathway, MAPK activation is initiated by TRAF6. TRAF6 can activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of p38 and JNK.[8] Activated p38 and JNK then phosphorylate various transcription factors, such as AP-1 (Activator protein-1), which translocate to the nucleus and induce the expression of genes involved in inflammation and immune cell differentiation.[5]
dot
PI3K/Akt Signaling Pathway
While less extensively characterized in the context of this compound signaling compared to the NF-κB and MAPK pathways, the PI3K/Akt pathway is a critical regulator of immune cell survival, proliferation, and differentiation. Some evidence suggests that TLR activation can lead to the activation of the PI3K/Akt pathway. This pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt phosphorylates a multitude of downstream targets to regulate cellular processes. The direct activation of the PI3K/Akt pathway by this compound requires further investigation.
dot
Quantitative Data on this compound's Effects
The activation of these signaling pathways by this compound culminates in measurable changes in immune cell phenotype and function. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Dendritic Cell Surface Marker Expression
| Cell Type | Treatment | Marker | Change in Mean Fluorescence Intensity (MFI) | Reference |
| Human Monocyte-derived iDCs | Tα1 | CD40 | ↑ 11% (p<0.01) | [4] |
| Human Monocyte-derived iDCs | Tα1 | CD80 | ↑ 28% (p<0.01) | [4] |
| Human Monocyte-derived iDCs | Tα1 | MHC Class I | ↑ 34% (p<0.01) | [4] |
| Human Monocyte-derived iDCs | Tα1 | MHC Class II | ↑ 17% (p<0.01) | [4] |
Table 2: Effect of this compound on Cytokine Production
| Cell Type | Treatment | Cytokine | Change in Production | Reference |
| Murine Bone-Marrow Derived Macrophages | Tα1 (25 ng/mL) | IL-6 | Secretion induced | [1] |
| Murine Bone-Marrow Derived Macrophages | Tα1 (100 ng/mL) | IL-6 | Higher levels of secretion | [1] |
| Tα1-treated mDC-stimulated T cells | Tα1 | TNF-α | ~2-fold increase | [4] |
| Tα1-treated mDC-stimulated T cells | Tα1 | IL-5 | ~2-fold increase | [4] |
| Tα1-treated mDC-stimulated T cells | Tα1 | IL-13 | ~2-fold increase | [4] |
| Tα1-treated mDC-stimulated T cells | Tα1 | IFN-γ | >30% increase | [4] |
| Tα1-treated mDC-stimulated T cells | Tα1 | IL-10 | >30% increase | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate this compound's signaling pathways.
Experimental Workflow: Investigating NF-κB Activation
dot
1. Western Blotting for Protein Phosphorylation (e.g., p-p38, p-Akt)
-
Cell Culture and Treatment: Plate immune cells (e.g., macrophages) at a density of 1x10^6 cells/well in a 6-well plate. After adherence, treat cells with varying concentrations of this compound for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total proteins (e.g., anti-p-p38 and anti-p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
2. NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, treat the transfected cells with this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
3. Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions (e.g., MyD88-TRAF6)
-
Cell Lysis: Lyse this compound-treated cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (e.g., anti-MyD88) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-TRAF6).
4. IKK Kinase Assay
-
Immunoprecipitation of IKK complex: Lyse this compound-treated cells and immunoprecipitate the endogenous IKK complex using an anti-IKKγ (NEMO) antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated IKK complex in a kinase buffer containing a recombinant IκBα substrate and [γ-32P]ATP. Incubate at 30°C for 30 minutes.
-
SDS-PAGE and Autoradiography: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated IκBα substrate by autoradiography.
5. Flow Cytometry for Dendritic Cell Maturation
-
Cell Staining: Harvest this compound-treated dendritic cells and stain with fluorescently labeled antibodies against cell surface markers of maturation (e.g., CD40, CD80, CD86, MHC class II).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression levels of the maturation markers on the dendritic cell population using appropriate gating strategies.
6. Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the cytokine genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound exerts its profound immunomodulatory effects by engaging multiple intracellular signaling pathways, with the TLR/NF-κB and MAPK cascades playing a central role. The activation of these pathways leads to the enhanced maturation and function of dendritic cells and the production of a broad spectrum of cytokines, ultimately orchestrating a robust and effective immune response. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the intricate mechanisms of this compound and to harness its therapeutic potential in a variety of clinical settings. Further investigation into the direct role of the PI3K/Akt pathway and the precise molecular interactions within these signaling networks will undoubtedly provide deeper insights into the multifaceted actions of this important immunotherapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thymalfasin's Interaction with Toll-Like Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymalfasin, the synthetic counterpart to the endogenous peptide Thymosin alpha 1 (Tα1), is a potent immunomodulator with a well-established role in enhancing T-cell maturation, activating dendritic cells (DCs), and stimulating cytokine production.[1][2] A critical aspect of its mechanism of action involves direct interaction with the Toll-like receptor (TLR) signaling pathways, key components of the innate immune system.[3][4] This document provides an in-depth technical overview of the interaction between this compound and specific TLRs, focusing on the downstream signaling cascades, quantitative outcomes, and the experimental methodologies used to elucidate these interactions. Evidence strongly indicates that this compound acts as an agonist for TLR9 and TLR2, primarily in dendritic cells, initiating a signaling cascade through the Myeloid differentiation primary response 88 (MyD88) adaptor protein to activate antiviral and antifungal immune responses.[5]
Core Interaction: this compound and TLR9 Signaling
The most extensively documented interaction is between this compound and TLR9. This engagement is pivotal for initiating antiviral responses, particularly through the activation of plasmacytoid dendritic cells (pDCs). Upon activation, TLR9 recruits the adaptor protein MyD88, which forms a complex with IRAK kinases. This leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon (IFN-α/β) production.
Signaling Pathway Visualization
The following diagram illustrates the TLR9 signaling pathway initiated by this compound in a plasmacytoid dendritic cell.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 4. catalystlabs.bio [catalystlabs.bio]
- 5. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Endogenous Thymosin Alpha 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous thymosin alpha 1 (Tα1) is a 28-amino acid peptide that plays a pivotal role in the modulation of the immune system.[1][2] Originally isolated from the thymus gland, Tα1 is recognized for its ability to restore and enhance immune function, making it a subject of intense research and a candidate for therapeutic development in a variety of diseases, including cancers, infectious diseases, and autoimmune disorders.[1][2][3] This technical guide provides an in-depth overview of the physiological role of endogenous Tα1, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its function.
Core Physiological Functions
Endogenous Tα1 is a pleiotropic molecule that influences both the innate and adaptive immune systems. Its primary functions include:
-
Immune System Modulation: Tα1 is a potent immunomodulator, enhancing T-cell maturation and function. It promotes the differentiation of CD4+ helper and CD8+ cytotoxic T-cells, thereby augmenting both humoral and cell-mediated immunity.
-
Activation of Dendritic Cells: Tα1 promotes the maturation and activation of dendritic cells (DCs), which are critical antigen-presenting cells that initiate the adaptive immune response.
-
Cytokine Regulation: Tα1 modulates the production and release of various cytokines. It has been shown to increase the production of Th1-associated cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while in some contexts, it can decrease the levels of pro-inflammatory cytokines such as IL-1β and Tumor Necrosis Factor-alpha (TNF-α).
-
Antiproliferative and Pro-apoptotic Effects: In the context of oncology, Tα1 has been shown to inhibit the proliferation of certain cancer cell lines and induce apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physiological effects and measurement of endogenous thymosin alpha 1.
Table 1: Quantification of Thymosin Alpha 1 in Human Serum
| Method | Lower Limit of Quantification (LLOQ) | Calibration Curve Range | Reference |
| LC-MS/MS | 0.5 ng/mL | 0.5 - 100 ng/mL | |
| ELISA | Not explicitly stated, but sensitive | 0.5 - 40 pmol/well |
Table 2: Effects of Thymosin Alpha 1 on Immune Cell Function
| Cell Type | Experiment | Key Finding | Concentration of Tα1 | Reference |
| Human CD14+ Monocyte-derived iDCs | Flow Cytometry | Significant upregulation of CD40, CD80, MHC class I & II | 50 ng/mL | |
| Human CD14+ Monocyte-derived iDCs | Endocytosis Assay | ~30% reduction in antigen uptake | Not specified | |
| Human mDCs | Mixed Lymphocyte Reaction | Increased stimulation of allogeneic CD3+ T-cell proliferation | Not specified | |
| Human Peripheral Blood Mononuclear Cells (Chronic Hepatitis C patients) | In vitro cytokine production | Significant increase in IL-2 production | Not specified | |
| Human Peripheral Blood Mononuclear Cells (Chronic Hepatitis C patients) | In vitro cytokine production | Decrease in IL-4 and IL-10 production | Not specified |
Key Signaling Pathways
Thymosin alpha 1 exerts its effects through the activation of specific intracellular signaling pathways, primarily initiated by its interaction with Toll-like receptors (TLRs).
Toll-like Receptor (TLR) Signaling
Endogenous Tα1 has been identified as an agonist for TLR2 and TLR9 on immune cells, particularly dendritic cells. This interaction is a critical first step in initiating an immune response.
Caption: TLR9 signaling pathway activated by Thymosin Alpha 1.
The binding of Tα1 to TLR9 leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving the activation of Interferon Regulatory Factor 7 (IRF7), Nuclear Factor-kappa B (NF-κB), and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways culminates in the production of type I interferons (such as IFN-α and IFN-γ) and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.
Experimental Protocols
This section details the methodologies for key experiments used to study the physiological role of endogenous thymosin alpha 1.
Quantification of Thymosin Alpha 1 in Human Serum by LC-MS/MS
Objective: To accurately measure the concentration of Tα1 in human serum samples.
Methodology:
-
Sample Preparation: Tα1 is extracted from human serum using solid-phase extraction.
-
Chromatography: The extracted sample is analyzed using a high-performance liquid chromatography (HPLC) system with a reverse-phase column.
-
Mass Spectrometry: The HPLC system is interfaced with a tandem mass spectrometer (MS/MS) using a Turbo Ion spray interface. Detection is performed in the positive ion mode using multiple reaction monitoring (MRM).
-
Quantification: A standard curve is generated using eight different concentrations of a Tα1 standard. The concentration of Tα1 in the serum samples is determined by comparing their peak areas to the standard curve. The calibration curve is typically established between 0.5 to 100 ng/mL.
Caption: Workflow for Tα1 quantification by LC-MS/MS.
Dendritic Cell Maturation Assay
Objective: To assess the effect of Tα1 on the maturation of dendritic cells derived from human peripheral blood monocytes.
Methodology:
-
Monocyte Isolation: CD14+ monocytes are purified from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Differentiation into Immature DCs (iDCs): The purified monocytes are cultured in RPMI 1640 medium supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into iDCs. Tα1 (e.g., at a concentration of 50 ng/mL) is added to the experimental group.
-
Maturation and Analysis:
-
After 5-7 days, the cells are harvested.
-
The expression of DC maturation markers (e.g., CD40, CD80, MHC class I and II) is analyzed by flow cytometry.
-
Antigen uptake capacity can be assessed using FITC-conjugated dextran (B179266) followed by flow cytometry analysis.
-
The ability of mature DCs (mDCs) to stimulate T-cell proliferation is measured using a mixed lymphocyte reaction (MLR) assay.
-
References
Methodological & Application
Thymalfasin: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thymalfasin (Thymosin Alpha 1) in in vitro cell culture experiments. The following sections detail the immunomodulatory effects of this compound, provide step-by-step protocols for key experimental assays, and present quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound is a synthetic 28-amino acid peptide identical to the naturally occurring Thymosin Alpha 1. It is a potent immunomodulator known to enhance cell-mediated immunity by promoting T-cell differentiation and maturation.[1][2] In vitro studies have demonstrated its ability to stimulate the production of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and to activate natural killer (NK) cell-mediated cytotoxicity.[3][4] The mechanism of action is primarily centered on the augmentation of T-cell function and the activation of dendritic cells (DCs) through Toll-like receptor (TLR) signaling.[1][3]
Mechanism of Action: Signaling Pathways
This compound exerts its immunomodulatory effects by engaging with TLRs on the surface of immune cells, particularly dendritic cells. This interaction initiates a downstream signaling cascade involving the activation of NF-κB and MAPK pathways, leading to the transcription of genes involved in immune activation and cytokine production.[3]
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in in vitro studies.
Table 1: Effect of this compound on Immune Cell Proliferation
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Rate (% of Control) | Reference |
| Activated CD4+ T Cells | 3 | 48 | 140% | [5] |
| Activated B Cells | 3 | 48 | 113% | [5] |
| Activated NK Cells | 3 | 48 | 179% | [5] |
| Resting CD4+ T Cells | 1, 3, 10 | 48 | No significant effect | [5] |
| Resting CD8+ T Cells | 1, 3, 10 | 48 | No significant effect | [5] |
| Activated CD8+ T Cells | 1, 3, 10 | 48 | No significant effect | [5] |
Table 2: Effect of this compound on Cytokine Secretion by Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Source | This compound Concentration | Observed Effect | Reference |
| IL-2 | PBMCs from Hepatitis C Patients | Not specified | Significant increase | [6] |
| IL-4 | PBMCs from Hepatitis C Patients | Not specified | Decrease | [6] |
| IL-10 | PBMCs from Hepatitis C Patients | Not specified | Decrease | [6] |
| IL-1β | PBMCs from Gastric Cancer Patients | 1 µg/mL | Increase to 178% of untreated | [7] |
| TNF-α | PBMCs from Gastric Cancer Patients | 1 µg/mL | Increase to >500% of untreated | [7] |
| IL-6 | PBMCs from Healthy Donors & Patients | 10 µg/mL | Increase to >140% of untreated | [7] |
| IL-17A | PBMCs from Healthy Donors | 10 µg/mL | Decrease to 42% of untreated | [7] |
Table 3: Cytotoxicity of this compound on Tumor Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Rate (% of Control) | Reference |
| Melanoma, Glioblastoma, Mesothelioma | 1, 10, 100 | 48 | >80% (Non-cytotoxic) | [5] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the immunomodulatory effects of this compound.
Protocol 1: In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation and treatment of PBMCs with this compound to assess its effects on cell proliferation, activation, and cytokine production.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer of plasma and carefully collect the buffy coat containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Culture and Treatment: a. Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count. b. Adjust the cell concentration to 1 x 10^6 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Prepare serial dilutions of this compound in complete RPMI-1640 medium. e. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations (e.g., 1, 3, 10 µM). Include an untreated control. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 48-72 hours).
-
Downstream Analysis: a. Proceed with downstream assays such as lymphocyte proliferation, flow cytometry for activation markers, or collection of supernatant for cytokine analysis.
Protocol 2: Dendritic Cell (DC) Generation and Stimulation
This protocol describes the generation of monocyte-derived DCs and their subsequent stimulation with this compound.
Materials:
-
Isolated PBMCs
-
Adhesion plates
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound (stock solution)
Procedure:
-
Monocyte Isolation: a. Isolate PBMCs as described in Protocol 1. b. Resuspend PBMCs in RPMI-1640 medium and plate them on adhesion plates. c. Incubate for 2 hours at 37°C to allow monocytes to adhere. d. Gently wash away non-adherent cells with warm PBS.
-
DC Differentiation: a. Add fresh RPMI-1640 medium containing GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to the adherent monocytes. b. Culture for 5-7 days, replacing the medium with fresh cytokine-containing medium every 2-3 days.
-
DC Stimulation: a. After differentiation, harvest the immature DCs. b. Resuspend the DCs in fresh medium and seed into new plates. c. Treat the DCs with various concentrations of this compound (e.g., 1-10 µM) for 24-48 hours.
-
Analysis: a. Analyze DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) by flow cytometry. b. Collect supernatant to measure cytokine production (e.g., IL-12, TNF-α) by ELISA.
Protocol 3: Lymphocyte Proliferation Assay (CFSE)
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure lymphocyte proliferation in response to this compound.
Materials:
-
Isolated PBMCs
-
CFSE dye
-
Complete RPMI-1640 medium
-
This compound
-
Flow cytometer
Procedure:
-
CFSE Staining: a. Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. c. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. d. Wash the cells three times with complete medium.
-
Cell Culture and Treatment: a. Resuspend the CFSE-labeled PBMCs in complete medium and seed into a 96-well plate. b. Treat the cells with this compound as described in Protocol 1.
-
Flow Cytometry Analysis: a. After the desired incubation period (e.g., 3-5 days), harvest the cells. b. Analyze the cells by flow cytometry, detecting the CFSE signal in the FITC channel. c. Each peak of halved fluorescence intensity represents a cell division.
Protocol 4: Cytokine Quantification (ELISA)
This protocol outlines the measurement of cytokine concentrations in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from this compound-treated cells
-
Cytokine-specific ELISA kit (e.g., for IFN-γ, IL-2, TNF-α)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.
Protocol 5: Western Blot for NF-κB and MAPK Pathway Activation
This protocol describes the detection of key signaling proteins in the NF-κB and MAPK pathways by Western blot.
Materials:
-
This compound-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against phosphorylated p65, p38, JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Lyse the treated cells with ice-cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-p65 for NF-κB, p-p38 and p-JNK for MAPK). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: a. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. b. The intensity of the bands corresponding to the phosphorylated proteins will indicate the level of pathway activation.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 7. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thymalfasin (Thymosin Alpha 1) in Murine Cancer Models
Introduction
Thymalfasin, a synthetic equivalent of the naturally occurring peptide Thymosin Alpha 1 (Tα1), is a potent immunomodulator.[1][2][3] It is a 28-amino acid peptide originally isolated from the thymus gland that enhances immune responses by promoting the maturation, differentiation, and function of T-cells.[1][4] this compound's mechanism of action involves augmenting T-cell function, stimulating the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and enhancing the activity of Natural Killer (NK) cells. These actions make it a subject of extensive preclinical and clinical research, particularly as an adjuvant therapy for various cancers and infectious diseases. In murine cancer models, this compound has been shown to protect against cytotoxic damage from chemotherapy, inhibit tumor progression, and increase survival time, primarily by bolstering the host's anti-tumor immune response.
Quantitative Data Summary: this compound Dosage in Murine Cancer Models
The dosage of this compound in preclinical murine studies varies depending on the cancer model, the specific mouse strain, and whether it is used as a monotherapy or in combination with other agents. The following table summarizes dosages reported in the literature.
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Combination Therapy | Key Outcomes | Reference |
| B16 Melanoma | C57BL/6 | 200, 600, or 6000 µg/kg/day | Intraperitoneal (i.p.) | Daily for 4 days (days 10-13 post-tumor challenge) | Cyclophosphamide (CY), Interferon α/β (IFN) | High-dose (6000 µg/kg) significantly delayed tumor relapse, increased median survival, and cured 23% of mice. | |
| Lewis Lung Carcinoma (LLC) | Not Specified | 200 µg/kg/day | Not Specified | Daily for 4 days, starting 2 days after CY | Cyclophosphamide (CY), Interferon α/β (IFN) | Combination led to rapid tumor disappearance and significantly increased long-term survival. | |
| Lewis Lung Carcinoma (LLC) | Not Specified | Not Specified | Not Specified | Prolonged treatment | Interferon α/β (IFN) or Interleukin-2 (IL-2) | Significantly reduced tumor growth. | |
| B16 Melanoma (Lung Metastasis) | Not Specified | Not Specified | Not Specified | Not Specified | Monotherapy or with anti-PD-1 antibody | As a monotherapy, it significantly decreased lung metastasis. At lower doses, it reduced metastasis when combined with anti-PD-1. | |
| General Animal Models | Not Specified | 4 µg/kg and 400 µg/kg | Not Specified | Not Specified | Not Specified | A non-linear, bimodal dose-response was observed, with these doses showing a tumor response while 0.4 µg/kg and 40 µg/kg did not. |
Experimental Protocols
General Protocol for Evaluating this compound in a Syngeneic Murine Cancer Model
This protocol provides a generalized framework based on methodologies used in studies with B16 melanoma and Lewis Lung Carcinoma.
a. Materials:
-
This compound (Thymosin Alpha 1): Lyophilized powder (e.g., Zadaxin).
-
Vehicle/Diluent: Sterile water for injection or sterile 0.9% saline.
-
Animal Model: C57BL/6 mice or other appropriate syngeneic strain, 6-8 weeks old.
-
Tumor Cells: B16 melanoma cells or Lewis Lung Carcinoma (LLC) cells, maintained in appropriate culture medium.
-
Other Reagents: Cyclophosphamide (CY), Interferon α/β (IFN) if used in combination.
b. Experimental Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells to a final concentration of 2.5 x 10^5 cells/mL in PBS.
-
Inject 0.2 mL of the cell suspension (5 x 10^4 cells) subcutaneously (s.c.) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
After tumor implantation (e.g., on day 7 when tumors are palpable), randomly assign mice to treatment groups (n=8-10 per group).
-
Example Groups:
-
Group 1: Vehicle (Saline)
-
Group 2: Cyclophosphamide (CY) only (e.g., 200 mg/kg, i.p., single dose on day 7)
-
Group 3: CY + this compound (e.g., 200 µg/kg/day, i.p., on days 10-13)
-
Group 4: CY + this compound + IFN (e.g., 30,000 I.U. IFN, i.p., single dose on day 13)
-
-
-
Drug Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile diluent to the desired stock concentration immediately before use.
-
Administer all agents via intraperitoneal (i.p.) injection as per the dosing schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor size with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health status.
-
Primary endpoints: Tumor growth delay, median survival time, and percentage of tumor-free survivors.
-
Euthanize mice when tumors reach a predetermined size (e.g., >2000 mm³) or show signs of significant morbidity.
-
c. Immunological Analysis (Optional):
-
At the end of the study (or at a specified time point), harvest spleens and/or tumors.
-
Prepare single-cell suspensions from splenocytes.
-
Perform cytotoxicity assays (e.g., against YAC-1 or autologous tumor cells) to measure NK and cytotoxic T-lymphocyte (CTL) activity.
-
Use flow cytometry to analyze immune cell populations (e.g., CD3+, CD4+, CD8+, B220+, NK cells) in the spleen and tumor microenvironment.
Visualizations: Pathways and Workflows
This compound's Immunomodulatory Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in modulating the anti-tumor immune response. This compound primarily acts on antigen-presenting cells (APCs) like dendritic cells, which in turn orchestrate the activation and maturation of T-cells and other immune effectors.
Caption: this compound's anti-tumor signaling cascade.
Standard Experimental Workflow for Murine Studies
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a murine cancer model.
Caption: Experimental workflow for testing this compound.
References
Application Notes and Protocols: Preparation of Thymalfasin Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Thymalfasin solution for injection from lyophilized powder. The guidelines are intended for research and drug development applications and emphasize procedures to ensure the stability, sterility, and biological activity of the reconstituted product.
This compound, a synthetic 28-amino acid polypeptide identical to human thymosin alpha 1, is a potent immunomodulator.[1][2] It is supplied as a sterile, white, lyophilized (freeze-dried) powder to ensure long-term stability.[3][4] Proper reconstitution is a critical step to ensure the integrity of the peptide for experimental use.
Data Presentation
The quantitative data related to this compound properties, reconstitution, and storage are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Alternate Names | Thymosin alpha 1, TMSA, Zadaxin |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder[3] |
| Molecular Formula | C₁₂₉H₂₁₅N₃₃O₅₅ |
| Molecular Mass | 3108.32 Daltons |
| Amino Acid Sequence | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH |
Table 2: Recommended Reconstitution Parameters
| Parameter | For Clinical Simulation (e.g., Zadaxin) | For General Research Use |
|---|---|---|
| Typical Vial Content | 1.6 mg this compound, 50 mg mannitol, sodium phosphate (B84403) buffer | 1.0 mg this compound (may have no additives) |
| Recommended Diluent | 1.0 mL Sterile Water for Injection | Sterile 18 MΩ-cm H₂O or sterile PBS |
| Reconstitution Volume | 1.0 mL | To a concentration of ≥100 µg/mL |
| Final Concentration | 1.6 mg/mL | Variable (e.g., 1 mg/mL) |
| Dissolution Aids | Gentle swirling | Gentle swirling; ultrasonic bath if needed |
Table 3: Storage and Stability of this compound
| Form | Condition | Temperature | Duration | Recommendations |
|---|---|---|---|---|
| Lyophilized Powder | Long-term | ≤ -18°C | Up to several years | Store desiccated. |
| 2°C to 8°C | Up to 36 months (for specific formulations) | Follow manufacturer's specific guidelines. | ||
| Short-term | Room Temperature | Up to 3 weeks | Avoid prolonged exposure to light and moisture. | |
| Reconstituted Solution | Immediate Use | N/A | Immediately | Recommended for clinical-grade preparations. |
| Short-term Storage | 2°C to 8°C | 2 to 7 days | For research-grade solutions. |
| | Long-term Storage | ≤ -18°C | Several months | Aliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended. |
Experimental Protocols
Adherence to aseptic technique is paramount throughout these procedures to prevent microbial contamination.
Protocol 1: Reconstitution for Immediate Use
This protocol is based on the preparation of commercial formulations like Zadaxin and is suitable for experiments requiring immediate use of the solution.
Materials:
-
Vial of lyophilized this compound (e.g., 1.6 mg)
-
Vial or ampoule of Sterile Water for Injection (1.0 mL)
-
Sterile syringe (2-3 mL) with a needle
-
Alcohol wipes
-
Sharps container
Methodology:
-
Preparation: Wash hands thoroughly and work on a clean, disinfected surface. Allow the this compound vial and diluent to reach room temperature.
-
Sterilization: Remove the protective caps (B75204) from the this compound and diluent vials. Wipe the rubber stoppers of both vials with an alcohol wipe and allow them to air dry.
-
Diluent Withdrawal: Attach the needle to the syringe. Draw 1.0 mL of air into the syringe and inject it into the diluent vial to equalize pressure. Invert the vial and withdraw 1.0 mL of Sterile Water for Injection.
-
Reconstitution: Insert the needle into the this compound vial, angling it so the diluent flows down the side of the vial. Slowly inject the 1.0 mL of Sterile Water for Injection. This minimizes foaming.
-
Dissolution: Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake , as this can denature the peptide.
-
Inspection: The resulting solution should be clear and colorless, free of particulate matter.
-
Administration: The solution is now ready for experimental administration (e.g., subcutaneous injection). It should be used immediately.
Protocol 2: Reconstitution for Research and Long-Term Storage
This protocol is designed for research-grade this compound and includes steps for preparing stock solutions for storage.
Materials:
-
Vial of lyophilized this compound (e.g., 1.0 mg)
-
Sterile, high-purity water (18 MΩ-cm H₂O) or sterile PBS
-
Sterile syringe and needles
-
Alcohol wipes
-
Sterile microcentrifuge tubes for aliquoting
-
Optional: Carrier protein solution (e.g., sterile 1% Human or Bovine Serum Albumin - HSA/BSA)
-
Sharps container
Methodology:
-
Preparation: Before opening, centrifuge the vial of lyophilized powder briefly (e.g., 12,000 x g for 20 seconds) to pellet all material at the bottom. Allow the vial and diluent to reach room temperature.
-
Sterilization: Disinfect the vial's rubber stopper with an alcohol wipe.
-
Reconstitution: Slowly add the desired volume of sterile water or PBS to achieve a stock concentration of at least 100 µg/mL (a common stock concentration is 1 mg/mL). For a 1 mg vial, adding 1 mL of diluent creates a 1 mg/mL stock solution.
-
Dissolution: Gently swirl to dissolve. If solubility is an issue, brief sonication in a water bath may aid dissolution.
-
Addition of Carrier Protein (for long-term storage): To prevent peptide loss due to adsorption to storage vials and to improve stability, a carrier protein is recommended. Add a sterile solution of HSA or BSA to the reconstituted this compound to achieve a final carrier protein concentration of 0.1%.
-
Aliquoting: Dispense the solution into small, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage:
-
For use within 2-7 days, store the aliquots at 4°C.
-
For long-term storage, immediately freeze and store the aliquots at -18°C or lower.
-
Visualizations
The following diagrams illustrate the workflow for this compound reconstitution and the decision logic for appropriate storage.
Caption: General workflow for the reconstitution of lyophilized this compound.
Caption: Decision logic for storing reconstituted this compound solution.
References
Application Notes and Protocols for Thymalfasin Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin (B549604), the synthetic version of Thymosin Alpha 1 (Tα1), is a 28-amino acid peptide with significant immunomodulatory properties.[1][2][3][4] Originally isolated from thymus tissue, it is recognized for its ability to enhance, modulate, and restore immune function, particularly by augmenting T-cell mediated immunity.[1] Its synthetic form, this compound, is approved in numerous countries for treating conditions like chronic hepatitis B and C and for its role as an immune enhancer in various diseases. In preclinical research, this compound is widely studied for its therapeutic potential in oncology, infectious diseases, and as a vaccine adjuvant, demonstrating a strong safety profile in animal models.
Mechanism of Action
The mechanism of action for this compound is multifaceted and is centered on the augmentation of T-cell function. It promotes the differentiation and maturation of T-cells (including CD4+, CD8+, and CD3+ cells), enhances the production of Th1 cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and boosts Natural Killer (NK) cell activity.
A key part of its mechanism involves interacting with Toll-like receptors (TLRs) on immune cells. This compound can bind to TLRs, such as TLR2 and TLR9, on dendritic cells (DCs), activating downstream signaling pathways like MyD88, NF-kB, and JNK/P38/AP1. This activation leads to the production of pro-inflammatory cytokines and enhances the antigen-presenting capabilities of DCs, bridging the innate and adaptive immune responses.
Caption: this compound activates dendritic cells via TLR signaling pathways.
Data Presentation: Quantitative Summaries
Table 1: Toxicology and Pharmacokinetic Parameters of this compound in Animals
| Parameter | Species | Dose | Observation | Citation |
| Single-Dose Toxicity | Animal (unspecified) | Up to 20 mg/kg | No adverse reactions observed. This represents 800 times the typical clinical dose. | |
| Repeated-Dose Toxicity | Animal (unspecified) | Up to 6 mg/kg/day for 13 weeks | No adverse reactions observed. | |
| Time to Peak (t_max) | Rat | 3.4 mg/kg (S.C., PASylated) | 22.7 ± 1.1 hours | |
| Peak Concentration (C_max) | Rat | 3.4 mg/kg (S.C., PASylated) | 25.6 ± 4.4 mg/L | |
| Terminal Half-life (t_½) | Rat | 3.4 mg/kg (S.C., PASylated) | 15.9 ± 0.9 hours | |
| Pharmacokinetics | Human (for reference) | 0.8 to 6.4 mg (S.C.) | Rapidly absorbed, peak serum levels at ~2 hours. Serum half-life is ~2 hours. No evidence of accumulation. |
Note: PASylation is a technology used to extend the plasma half-life of peptides.
Table 2: Recommended Dosing of this compound in Preclinical Animal Models
| Research Area | Animal Model | Route | Dosage Range | Study Details | Citation |
| Infectious Disease | Mice (immunosuppressed with 5-FU) | IP | 0.4 - 400 µg/kg/day | Protected against lethal infections with C. albicans, L. monocytogenes, P. aeruginosa. | |
| Cancer (General) | Animal (unspecified) | S.C. | 1.6 mg (900 µg/m²) | Recommended dose for cancer studies, often given between chemotherapy cycles. | |
| Cancer (Lung) | Mice (Lewis Lung Carcinoma) | Unspecified | Not specified | Used in combination with cyclophosphamide (B585) and interferon, showing high efficacy. | |
| Cancer (Melanoma) | Mice (B16 Melanoma) | Unspecified | Not specified | Tα1 as monotherapy significantly decreased lung metastasis. | |
| Autoimmune Disease | Mice (Experimental Autoimmune Thyroiditis) | Unspecified | Not specified | Showed immunomodulating properties, either enhancing or suppressing thyroiditis depending on timing and mouse strain. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for preparing this compound for in vivo administration.
Materials:
-
Lyophilized this compound (Tα1) powder
-
Sterile, non-pyrogenic diluent (e.g., Sterile Water for Injection, 0.9% Saline, or Phosphate-Buffered Saline (PBS))
-
Sterile syringes and needles
-
Vortex mixer (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation: Disinfect the rubber stopper of the this compound vial and the diluent vial with 70% ethanol.
-
Reconstitution: Using a sterile syringe, withdraw the required volume of diluent. The provided product insert for ZADAXIN® specifies reconstituting 1.6 mg of this compound with 1.0 mL of diluent.
-
Dissolving: Slowly inject the diluent into the this compound vial, aiming the stream against the side of the vial to avoid frothing.
-
Mixing: Gently swirl the vial to completely dissolve the lyophilized powder. Avoid vigorous shaking, as this can cause peptide degradation. The resulting solution should be clear and colorless.
-
Administration: Use the reconstituted solution immediately. If not used immediately, consult manufacturer guidelines for storage, though fresh preparation is always recommended.
Protocol 2: Subcutaneous (S.C.) Administration in Mice
This route is common for sustained release and ease of administration.
Materials:
-
Reconstituted this compound solution
-
Sterile syringe (e.g., 1 mL tuberculin) with a 25-27 gauge needle
-
Animal restraint device or manual restraint proficiency
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume based on the target dose (mg/kg).
-
Dose Calculation: Calculate the required volume. For mice, the injection volume should be kept low, typically between 50-100 µL for a 25-30g mouse. Maximum S.C. injection volume is generally 5-10 mL/kg.
-
Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The loose skin over the back of the neck and shoulders (scruff) is the target area.
-
Injection:
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and select a new site.
-
Inject the solution slowly.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-Procedure: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Intraperitoneal (I.P.) Administration in Rats
This route allows for rapid absorption of the substance into the systemic circulation.
Materials:
-
Reconstituted this compound solution
-
Sterile syringe with a 23-25 gauge needle
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat to calculate the appropriate dose and volume. The maximum recommended I.P. injection volume for rats is 10 mL/kg.
-
Restraint: Properly restrain the rat. For a one-person technique, grasp the rat firmly by the loose skin at the back of the neck and support its lower body. Position the rat so its head is tilted downwards, causing the abdominal organs to shift away from the injection site.
-
Site Identification: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder, major blood vessels, or cecum.
-
Injection:
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to check for the presence of blood (vessel puncture) or yellowish fluid (bladder puncture). If either is present, withdraw the needle and use a new sterile needle at a different site.
-
Inject the this compound solution slowly and steadily.
-
-
Post-Procedure: Return the rat to its cage and monitor for signs of distress or pain. For repeated daily dosing, alternate between the left and right quadrants.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo animal study evaluating the efficacy of this compound.
References
In Vitro Assays to Measure Thymalfasin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of thymosin alpha 1, is a 28-amino acid peptide with significant immunomodulatory properties. It plays a crucial role in the maturation, differentiation, and function of T cells, the activation of dendritic cells (DCs), and the stimulation of cytokine production. These actions make this compound a molecule of interest for therapeutic applications in oncology, infectious diseases, and immunodeficiencies. This document provides detailed application notes and protocols for a range of in vitro assays to quantitatively assess the biological activity of this compound.
T-Cell Proliferation and Maturation Assays
This compound is known to promote the proliferation and maturation of T lymphocytes. These assays are fundamental to characterizing its immunostimulatory effects.
T-Cell Proliferation Assay using CFSE Staining
This assay measures the proliferation of T cells in response to this compound by labeling cells with Carboxyfluorescein Succinimidyl Ester (CFSE), a fluorescent dye that is diluted with each cell division.
Experimental Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
CFSE Staining:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Add this compound at various concentrations (e.g., 10, 50, 100 ng/mL).
-
Include a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) and a negative control (vehicle).
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets.
-
Analyze the CFSE fluorescence to determine the percentage of proliferated cells (cells with reduced fluorescence intensity).
-
Data Presentation:
| Parameter | This compound Concentration | Observation | Reference |
| Treg Cell Percentage | 50 µg/mL | Increased the percentage of CD4+CD25+Foxp3+ Tregs from 1.68% to 2.19% in PBMCs from gastric cancer patients. | [1] |
| Activated CD4+ T Cell Proliferation | 3 µM | Induced a 140% proliferation rate in activated CD4+ T cells. | [2] |
| Activated B Cell Proliferation | 3 µM | Resulted in a 113% proliferation rate in activated B cells. | [2] |
Dendritic Cell Maturation and Function Assays
This compound promotes the maturation and enhances the antigen-presenting capacity of dendritic cells.
Dendritic Cell Maturation Assay
This assay evaluates the effect of this compound on the expression of co-stimulatory and MHC molecules on DCs.
Experimental Protocol:
-
Isolation of CD14+ Monocytes:
-
Isolate PBMCs as described in section 1.1.
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Culture purified CD14+ monocytes in complete RPMI-1640 medium containing GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days.
-
On day 3, perform a half-medium change with fresh cytokines.
-
-
Maturation of iDCs:
-
Harvest iDCs and resuspend in fresh medium.
-
Treat the iDCs with this compound at various concentrations (e.g., 50, 100 ng/mL) for 48 hours.
-
A positive control for maturation can be included (e.g., LPS at 100 ng/mL).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, CD40, HLA-DR).
-
Acquire the samples on a flow cytometer and analyze the Mean Fluorescence Intensity (MFI) of the maturation markers.
-
Data Presentation:
| Marker | This compound Treatment | % Increase in MFI (vs. untreated) | Reference |
| CD40 | 50 ng/mL on iDCs | 11% | |
| CD80 | 50 ng/mL on iDCs | 28% | |
| MHC Class I | 50 ng/mL on iDCs | 34% | |
| MHC Class II | 50 ng/mL on iDCs | 17% | |
| CD40 | With TNF-α on mDCs | 26% | |
| CD80 | With TNF-α on mDCs | 42% | |
| MHC Class I | With TNF-α on mDCs | 38% | |
| MHC Class II | With TNF-α on mDCs | 38% |
Cytokine Production Assay
This compound modulates the production of various cytokines by immune cells, which is crucial for its immunoregulatory effects.
Cytokine Measurement by ELISA
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Isolate and culture PBMCs as described in section 1.1.
-
Seed 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with this compound at desired concentrations (e.g., 1, 10, 100 ng/mL).
-
Co-stimulate with a mitogen like PHA (5 µg/mL) or a specific antigen if required.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
-
ELISA:
-
Perform ELISA for specific cytokines (e.g., IFN-γ, IL-2, IL-6, IL-10, IL-12, TNF-α) according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation:
| Cytokine | Cell Type | This compound Concentration | Observation | Reference |
| IL-1β | PBMCs (gastric cancer patients) | 1 µg/mL | 178% increase in secretion | |
| TNF-α | PBMCs (gastric cancer patients) | 1 µg/mL | >500% increase in secretion | |
| IL-2 | PBMCs (Hepatitis C patients) | Not specified | Significant increase in production | |
| IL-4 & IL-10 | PBMCs (Hepatitis C patients) | Not specified | Decrease in production | |
| IL-2 | PBMCs (Hepatitis B patients) | With IFN-α | Significant increase in production | |
| IL-10 | PBMCs (Hepatitis B patients) | Alone or with IFN-α | Reversed IFN-α-induced increase |
Natural Killer (NK) Cell Cytotoxicity Assay
This compound has been shown to enhance the cytotoxic activity of NK cells, which are critical for eliminating virally infected and cancerous cells.
[3]#### 4.1. Flow Cytometry-Based Cytotoxicity Assay
This method provides a quantitative measure of NK cell-mediated lysis of target cells.
[4]Experimental Protocol:
-
Effector and Target Cell Preparation:
-
Effector Cells: Isolate PBMCs (containing NK cells) or purify NK cells from healthy donor blood.
-
Target Cells: Use a standard NK-sensitive cell line, such as K562.
-
-
Target Cell Labeling:
-
Label K562 cells with a fluorescent dye like CFSE (as in section 1.1) or another suitable cell tracker (B12436777) dye to distinguish them from effector cells.
-
-
Co-culture:
-
Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include a control with target cells alone (spontaneous death) and a control with target cells treated with a lysis agent like Triton X-100 (maximum death).
-
Add this compound at desired concentrations to the experimental wells.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to the co-culture. This dye will only enter and stain dead cells.
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE).
-
Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
Data Presentation:
| E:T Ratio | This compound Treatment | % Specific Lysis of K562 cells | Reference |
| 10:1 | To be determined experimentally | - | |
| 5:1 | To be determined experimentally | - | |
| 2.5:1 | To be determined experimentally | - | |
| Activated NK Cells | 3 µM | 179% proliferation rate |
Signaling Pathway Analysis
This compound exerts its effects by activating specific intracellular signaling pathways, primarily through Toll-like receptors (TLRs).
NF-κB and p38 MAPK Activation
This compound has been shown to activate the NF-κB and p38 MAPK pathways, which are critical for the expression of many immune-related genes.
[5]Experimental Protocol (Western Blot for p38 MAPK Phosphorylation):
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., macrophages or DCs) to sub-confluency.
-
Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with a primary antibody against phosphorylated p38 MAPK (p-p38).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Experimental Protocol (NF-κB Nuclear Translocation by Immunofluorescence):
-
Cell Culture and Treatment:
-
Grow adherent immune cells on coverslips.
-
Treat with this compound as described above.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
This compound Signaling Pathway
Caption: this compound signaling cascade.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the immunomodulatory activity of this compound. By employing these detailed protocols, researchers can obtain reliable and reproducible data on T-cell proliferation, dendritic cell maturation, cytokine production, NK cell cytotoxicity, and the underlying signaling mechanisms. This information is invaluable for the continued development and application of this compound as a therapeutic agent.
References
- 1. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1 restores NK-cell activity and prevents tumor progression in mice immunosuppressed by cytostatics or X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymalfasin in Human Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin (B549604), a synthetic equivalent of the naturally occurring 28-amino acid peptide Thymosin Alpha 1, is a potent immunomodulator.[1] It has been the subject of numerous clinical trials for a variety of indications, including chronic viral infections, malignancies, and immunodeficiencies.[1] this compound's primary mechanism of action is the enhancement of T-cell mediated immunity.[2] This document provides a comprehensive overview of the guidelines for the clinical use of this compound, including its mechanism of action, clinical trial data, and detailed protocols for key immunological assays.
Mechanism of Action
This compound's immunomodulatory effects are centered on the augmentation of T-cell function.[2] It promotes the maturation and differentiation of T-cells, leading to an increase in CD4+, CD8+, and CD3+ cells.[2] this compound has been shown to stimulate the production of Th1 cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and enhance Natural Killer (NK) cell-mediated cytotoxicity.[2]
The signaling cascade is initiated by the binding of this compound to Toll-like receptors (TLRs), specifically TLR2 and TLR9, on antigen-presenting cells (APCs) such as dendritic cells. This interaction activates downstream signaling pathways, including MyD88-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1. This, in turn, promotes the expression of genes involved in the inflammatory and immune response.
Signaling Pathway of this compound
Caption: this compound signaling pathway in an antigen-presenting cell.
Clinical Trial Data Summary
This compound has been evaluated in numerous clinical trials across various therapeutic areas. The following tables summarize key quantitative data from select studies in chronic hepatitis B and non-small cell lung cancer (NSCLC).
Table 1: this compound in Chronic Hepatitis B
| Trial Reference | Treatment Regimen | Number of Patients | Primary Endpoint | Efficacy Outcome | Adverse Events |
| Liaw YF, et al. (2004)[1][3] | This compound 1.6 mg SC twice weekly for 26 or 52 weeks | 98 | Complete virological response (clearance of HBV DNA and HBeAg) | 40.6% (26 weeks) and 26.5% (52 weeks) vs. 9.4% in controls at 18 months. | No significant side effects observed. |
| Anonymous (2005)[4] | This compound 0.8 mg or 1.6 mg SC for 24 weeks | 316 | HBeAg seroconversion | 18.8% (0.8 mg) and 21.5% (1.6 mg) at 48 weeks post-treatment. | Mild, primarily fluctuations in liver enzymes. |
Table 2: this compound in Non-Small Cell Lung Cancer (NSCLC)
| Trial Reference | Treatment Regimen | Number of Patients | Primary Endpoint | Efficacy Outcome | Adverse Events |
| Schulof RS, et al. (1985) | This compound post-radiotherapy (loading dose or twice-weekly) | 42 | Immune reconstitution and survival | Improved relapse-free and overall survival with thymosin treatment. | Not specified in abstract. |
| Rasi G, et al. (1996)[5] | Ifosfamide (B1674421) followed by this compound + low-dose IFN-alpha | 22 | Response rate and time to progression | Enhanced response rate (33% vs 10%) and significantly longer time to progression (p=0.0059) with chemo-immunotherapy. | Reduced hematologic toxicity with immunotherapy (no grade 3/4 vs 50% in chemo alone). |
| Anonymous (2021)[6] | This compound in addition to standard therapy | 50 | Reduction in Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction in MDSCs in peripheral blood (1.70% to 0.59%). | Not specified in abstract. |
Experimental Protocols
Detailed methodologies for key immunological assays to evaluate the effects of this compound are provided below.
Experimental Workflow: Immunological Monitoring in a this compound Clinical Trial
Caption: Workflow for immunological monitoring in a this compound clinical trial.
T-Cell Proliferation Assay (CFSE-based)
This protocol is adapted from standard methods for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).[7][8][9][10]
Objective: To quantify the proliferative response of T-cells from patients treated with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as stimulants)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend 1x10^6 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with RPMI-1640 with 10% FBS.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells at 1x10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of media containing the desired stimulant (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads). Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the gated T-cell populations. Each peak of decreasing fluorescence intensity represents a cell division.
-
Cytokine Quantification (ELISA)
This protocol outlines the general steps for quantifying IFN-γ and IL-2 levels in patient serum or plasma using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12][13][14][15]
Objective: To measure the concentration of key Th1 cytokines in patients undergoing this compound therapy.
Materials:
-
Patient serum or plasma samples
-
Commercially available ELISA kit for human IFN-γ or IL-2 (e.g., from Abcam, BD Biosciences, or Thermo Fisher Scientific)
-
ELISA plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate (typically 1 hour at room temperature).
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate (typically 30 minutes at room temperature).
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the patient samples by interpolating their absorbance values on the standard curve.
-
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This is a classic method for measuring cell-mediated cytotoxicity.[16][17][18][19]
Objective: To assess the lytic activity of NK cells from patients treated with this compound.
Materials:
-
Effector cells: PBMCs or isolated NK cells from patients
-
Target cells: K562 cell line (an NK-sensitive cell line)
-
Sodium Chromate (51Cr)
-
RPMI-1640 medium with 10% FBS
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1x10^6 K562 cells in 100 µL of RPMI-1640 with 10% FBS.
-
Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with RPMI-1640 with 10% FBS to remove unincorporated 51Cr.
-
Resuspend the cells at 1x10^5 cells/mL in complete RPMI-1640.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cells into each well of a 96-well V-bottom plate.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For spontaneous release control, add 100 µL of media instead of effector cells.
-
For maximum release control, add 100 µL of media containing 1% Triton X-100.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Efficacy of thymosin alpha1 in patients with chronic hepatitis B: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined treatment with thymosin-alpha1 and low-dose interferon-alpha after ifosfamide in non-small cell lung cancer: a phase-II controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on myeloid-derived suppressor cells in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human IFN gamma ELISA Kit - HS (ab236895) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bioworlde.com [bioworlde.com]
- 16. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 17. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]
- 18. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NK Cell Isolation and Cytotoxicity by Radioactive Chromium Release Assay and DELFIA-EuTDA Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Proper Storage and Stability of Lyophilized Thymalfasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a potent immunomodulator used in the treatment of various diseases, including chronic viral infections and certain cancers.[1][2] The stability of lyophilized this compound is critical for preserving its biological activity and ensuring accurate dosing in research and clinical applications. This document provides detailed guidelines and protocols for the proper storage and stability assessment of lyophilized this compound.
Product Characteristics
-
Appearance: White to off-white lyophilized powder.
-
Formulation: Typically supplied as a sterile lyophilized powder. Commercial formulations may contain excipients such as mannitol (B672) and a sodium phosphate (B84403) buffer to ensure stability and maintain a physiological pH upon reconstitution.[3]
-
Reconstitution: Reconstituted with a sterile diluent, such as Sterile Water for Injection or Bacteriostatic Water for Injection.
Storage and Stability Data
Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize the recommended storage conditions and stability profiles for both the lyophilized powder and the reconstituted solution.
Table 1: Storage and Stability of Lyophilized this compound Powder
| Storage Condition | Temperature | Duration of Stability | Notes |
| Long-Term Storage | -20°C or below | Up to 3 years | Recommended for preserving integrity over extended periods. Protect from light.[4][5] |
| Short-Term Storage | 2°C to 8°C (Refrigerated) | Up to 2 years | Suitable for routine laboratory use. Protect from light. |
| Shipping/Room Temp. | Ambient (approx. 25°C) | Up to 3 weeks | Stable for short durations without refrigeration, such as during shipping. |
Table 2: Storage and Stability of Reconstituted this compound Solution
| Storage Condition | Temperature | Duration of Stability | Notes |
| Recommended Storage | 2°C to 8°C (Refrigerated) | Varies significantly (2 to 42 days) | Stability is dependent on the diluent (e.g., bacteriostatic water may extend stability). Must be protected from light. Immediate use is often recommended. |
| Freeze-Thaw Cycles | Avoid | Not Recommended | Repeated freezing and thawing of the reconstituted solution should be avoided to prevent degradation and aggregation. |
Note: The stability of reconstituted this compound is a critical parameter with varying reports. It is highly recommended to perform in-house stability studies for the specific formulation and diluent used.
Experimental Protocols
The following protocols are designed to assess the stability of this compound under various conditions.
Protocol for Stability-Indicating RP-HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products.
4.1.1 Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Sodium phosphate buffer
-
Mobile Phase B: Acetonitrile (B52724)
-
This compound reference standard
-
Milli-Q water
-
0.45 µm filters
4.1.2 Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Gradient elution with Sodium Phosphate Buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
4.1.3 Procedure
-
Preparation of Mobile Phase: Prepare the sodium phosphate buffer and filter through a 0.45 µm filter. Degas both the buffer and acetonitrile before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in Milli-Q water to obtain a known concentration.
-
Preparation of Sample Solution: Reconstitute the lyophilized this compound with a known volume of the appropriate diluent. Further dilute with Milli-Q water to fall within the linear range of the assay.
-
Chromatographic Analysis: Set up a gradient elution program, starting with a higher proportion of the aqueous mobile phase and gradually increasing the organic phase to elute the peptide and any more hydrophobic degradation products.
-
Data Analysis: The peak area of this compound is used to calculate its concentration. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
4.2.1 General Procedure
-
Prepare solutions of this compound in the chosen stress medium.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating RP-HPLC method.
4.2.2 Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at room temperature.
-
Base Hydrolysis: 0.1 M NaOH at room temperature. Strong degradation is expected.
-
Oxidative Degradation: 3% H₂O₂ at room temperature. Strong degradation is expected.
-
Thermal Degradation: Incubate the lyophilized powder and reconstituted solution at elevated temperatures (e.g., 40°C, 60°C). This compound is reported to be relatively stable to dry heat.
-
Photolytic Degradation: Expose the lyophilized powder and reconstituted solution to light (e.g., 765 W/m²). Strong degradation is expected.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of lyophilized this compound.
Caption: Workflow for this compound Stability Assessment.
Signaling Pathway of this compound
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs) on antigen-presenting cells, leading to a T-helper 1 (Th1) biased immune response.
Caption: this compound Signaling Pathway.
Conclusion
The stability of lyophilized this compound is well-maintained under recommended frozen or refrigerated conditions. The reconstituted solution, however, has a more limited stability and should be handled with care, with a preference for immediate use. The provided protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their experimental results. It is imperative to use a validated stability-indicating analytical method to accurately monitor the integrity of this compound throughout its lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. happyhormonesmd.com [happyhormonesmd.com]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reconstitution and Handling of Lyophilized Thymalfasin
Audience: Researchers, scientists, and drug development professionals.
Introduction Thymalfasin, also known as Thymosin Alpha 1, is a 28-amino acid polypeptide with a molecular weight of 3,108 daltons.[1][2] It is a synthetic analogue of the naturally occurring thymic peptide, recognized for its immunomodulatory properties that enhance and restore immune function.[3][4][5] this compound is used to augment T-cell function and has been investigated for treating immunocompromised states, malignancies, and viral infections, and as a vaccine adjuvant. This document provides a detailed protocol for the reconstitution of lyophilized this compound powder, along with guidelines for storage, quality control, and functional assessment.
Quantitative Data Summary
The key specifications for a common formulation of this compound (Zadaxin™) are summarized below.
| Parameter | Value |
| Active Ingredient | 1.6 mg this compound (Thymosin Alpha 1) |
| Excipients | 50 mg Mannitol, Sodium Phosphate Buffer |
| Final pH (reconstituted) | 6.8 |
| Molecular Weight | 3,108 daltons |
| Amino Acid Sequence | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH |
| Appearance | Sterile Filtered White Lyophilized (Freeze-Dried) Powder |
Protocols and Methodologies
Reconstitution Protocol for this compound Powder
This protocol is based on the standard reconstitution of a 1.6 mg vial of this compound. Adjustments may be necessary for different product sizes.
Materials:
-
Vial of lyophilized this compound (1.6 mg)
-
Provided diluent (1.0 mL Sterile Water for Injection)
-
Sterile syringe (e.g., 3 mL) with a sterile needle
-
Alcohol swabs
-
Puncture-resistant sharps container
Procedure:
-
Preparation: Ensure a clean, aseptic work area. Allow the this compound vial and diluent to reach room temperature before reconstitution.
-
Inspection: Visually inspect the this compound vial for any cracks or defects. Check the expiration date.
-
Diluent Aspiration: Using a sterile syringe, withdraw 1.0 mL of Sterile Water for Injection from the ampoule provided.
-
Reconstitution: Carefully insert the needle through the center of the rubber stopper of the this compound vial. Slowly inject the 1.0 mL of diluent, directing the stream against the glass wall of the vial to minimize foaming.
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake , as this can cause the peptide to denature or foam.
-
Final Inspection: The reconstituted solution should be clear and colorless. Do not use if the solution is cloudy, contains particulate matter, or is discolored.
-
Administration/Use: The final concentration of the reconstituted solution is 1.6 mg/mL. For clinical and immediate applications, the solution should be used promptly after preparation.
Caption: Workflow for the reconstitution of lyophilized this compound powder.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Short-Term Storage | 2°C to 8°C (36°F to 46°F) | Use immediately. For research, store at 4°C for 2-7 days. |
| Long-Term Storage | Below -18°C (desiccated) | Store below -18°C. For extended stability, add a carrier protein (e.g., 0.1% HSA or BSA). Avoid freeze-thaw cycles. |
Experimental Protocol: Quality Control by RP-HPLC
To ensure the purity of reconstituted this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be performed.
Objective: To determine the purity of the this compound peptide.
Methodology:
-
Sample Preparation: Dilute the reconstituted this compound solution to a final concentration of approximately 100 µg/mL using an appropriate aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area. A purity of >99% is typically expected for research-grade this compound.
Experimental Protocol: In Vitro Bioassay
This assay evaluates the biological activity of reconstituted this compound by measuring its ability to induce T-cell proliferation.
Objective: To confirm the immunomodulatory activity of reconstituted this compound.
Methodology:
-
Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
Assay Setup:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add reconstituted this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
Include a positive control (e.g., Phytohemagglutinin, PHA) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for an additional 4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: An increase in absorbance in this compound-treated wells compared to the negative control indicates T-cell proliferation and confirms the biological activity of the peptide.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated but is centered on its ability to modulate the immune system, primarily by augmenting T-cell function. It promotes the differentiation and maturation of T-cell precursors and increases the production of Th1-associated cytokines like IL-2 and IFN-γ. Recent studies show that this compound can act as an agonist for Toll-like receptors (TLR), particularly TLR2 and TLR9 on dendritic cells, which triggers downstream signaling pathways that activate the adaptive immune response.
Caption: Simplified signaling pathway of this compound via Toll-like receptors.
References
Thymalfasin in combination with chemotherapy experimental design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin (B549604) (Thymosin alpha 1) is a 28-amino acid peptide originally isolated from the thymus gland, known for its role in restoring and modulating immune function.[1] Its synthetic form is used in the treatment of various conditions, including immunocompromised states and certain malignancies.[1][2] The primary rationale for combining this compound with chemotherapy stems from its ability to counteract the immunosuppressive effects of cytotoxic drugs and enhance the patient's own immune response against the tumor.[3][4] Chemotherapy can reduce tumor burden, while this compound can potentially restore immune homeostasis, leading to a synergistic anti-tumor effect, improved quality of life, and potentially better survival outcomes.[1][3] Clinical studies have explored this combination in various cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and melanoma.[1][3]
Mechanism of Action
This compound's therapeutic effects are attributed to its pleiotropic immunomodulatory activities, which are centered on the augmentation of T-cell function.[5][6] It does not act directly on tumor cells but rather enhances the host's immune system to recognize and eliminate them.[3]
Key mechanisms include:
-
T-Cell Maturation and Differentiation: this compound promotes the maturation of T-cell precursors and has been shown to increase the numbers of CD4+ (helper) and CD8+ (cytotoxic) T-cells.[5][7]
-
Enhancement of Antigen Presentation: It can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules, improving the ability of antigen-presenting cells (APCs) to present tumor antigens to T-cells.[7][8]
-
Stimulation of Cytokine Production: this compound stimulates the production of Th1 cytokines, such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.[5][6]
-
Activation of Natural Killer (NK) Cells: It directly activates NK cells, which are a key component of the innate immune system capable of killing tumor cells.[1][2]
-
Dendritic Cell (DC) Activation: this compound can activate DCs through Toll-like receptors (TLRs), such as TLR2 and TLR9, further bridging the innate and adaptive immune responses.[5][9]
Caption: this compound's mechanism enhancing innate and adaptive immunity against tumor cells.
Experimental Design and Protocols
The combination of this compound with chemotherapy can be evaluated in both preclinical and clinical settings. The goal is to assess synergy, efficacy, safety, and immunological effects.
Logical Framework for Combination Therapy
The synergy between chemotherapy and this compound is based on complementary actions. Chemotherapy provides the initial cytoreductive effect, which can lead to the release of tumor-associated antigens. This compound then helps to restore and enhance the immune system's ability to mount a specific attack against the remaining cancer cells, while also mitigating the myelosuppressive and lymphopenic side effects of the chemotherapy.[3][4][10]
Caption: Logical flow of the synergistic relationship between chemotherapy and this compound.
Protocol 1: Preclinical In Vivo Murine Model
This protocol outlines a general approach for evaluating this compound and chemotherapy in a syngeneic mouse tumor model, such as the Lewis Lung Carcinoma (3LL) model.[10]
1. Objective:
-
To determine if this compound in combination with a chemotherapeutic agent (e.g., Cyclophosphamide (B585), Cisplatin) enhances anti-tumor activity and survival compared to either agent alone.
2. Materials:
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Cell Line: Lewis Lung Carcinoma (3LL) cells.
-
Agents: this compound (for subcutaneous injection), Chemotherapy agent (e.g., Cyclophosphamide), sterile PBS.
-
Equipment: Calipers, syringes, flow cytometer, cell culture equipment.
3. Methodology:
-
Tumor Implantation: Subcutaneously inject 1x10^6 3LL cells into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups (n=10-15 per group):
-
Group 1: Vehicle Control (PBS)
-
Group 2: Chemotherapy alone
-
Group 3: this compound alone
-
Group 4: Chemotherapy + this compound
-
-
Dosing and Administration:
-
Endpoint Monitoring:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Survival: Monitor mice daily and record survival time.
-
Immunological Analysis: At the end of the study (or from a satellite group), collect spleens and tumors. Prepare single-cell suspensions and analyze lymphocyte populations (CD4+, CD8+, NK cells) via flow cytometry to assess immune cell infiltration and activation.[10]
-
4. Data Analysis:
-
Compare tumor growth curves between groups.
-
Perform survival analysis using Kaplan-Meier curves.
-
Use statistical tests (e.g., ANOVA, t-test) to compare immune cell populations.
Protocol 2: Generalized Phase II Clinical Trial
This protocol describes a generalized design for a Phase II clinical trial based on published studies for cancers like NSCLC and HCC.[11][12][13][14]
1. Objective:
-
To evaluate the efficacy (e.g., objective response rate) and safety of this compound when added to a standard chemotherapy regimen in patients with a specific advanced cancer.
2. Study Design:
-
A randomized, open-label, controlled, multicenter Phase II trial.
3. Patient Population:
-
Inclusion Criteria: Patients with histologically confirmed advanced or metastatic cancer (e.g., unresectable HCC, advanced NSCLC), adequate organ function, and measurable disease.[11][13]
-
Exclusion Criteria: Prior immunotherapy, active autoimmune disease, severe uncontrolled medical conditions.
4. Treatment Plan:
-
Randomization: Patients are randomized 1:1 into two arms:
-
Dosing:
-
Assessments:
-
Efficacy: Tumor response is evaluated every 6-8 weeks using imaging (e.g., CT/MRI) and RECIST criteria. Primary endpoint is often Objective Response Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and Disease Control Rate (DCR).[11][15]
-
Safety: Adverse events are monitored and graded according to CTCAE.
-
Immunological Monitoring: Peripheral blood samples are collected at baseline and at specified intervals to analyze changes in lymphocyte subsets (CD3+, CD4+, CD8+, NK cells) by flow cytometry.[12][16]
-
Caption: Workflow for a randomized trial of this compound plus chemotherapy.
Quantitative Data Summary
The following tables summarize clinical outcomes from studies combining this compound with chemotherapy across different cancer types.
Table 1: Non-Small Cell Lung Cancer (NSCLC)
| Study / Regimen | Treatment Arms | N | Objective Response Rate (ORR) | Median Survival / TTP | Key Immunological Findings |
| Ifosfamide-based [12] | Chemo alone | 12 | 10% | TTP: Not specified | Significant decrease in CD4+, CD8+, NK cells. |
| Chemo + Tα1 + IFNα | 10 | 33% | TTP: p=0.0059 (favors combo) | No significant change in lymphocyte counts. | |
| Cisplatin + Etoposide [13] | Chemo + Tα1 + IFNα | 56 | 43% (24/56 responses) | Median Survival: 12.6 months | Less depression of NK activity and lymphocytes vs. historical chemo-only group. |
| NP/GP Regimens (Meta-Analysis) [17] | Chemo alone | 362 | - | - | - |
| Chemo + Tα1 | 362 | Increased ORR (RR=1.31) | - | Increased CD4+ and NK cells. |
TTP: Time to Progression; Tα1: Thymosin alpha 1 (this compound); IFNα: Interferon-alpha.
Table 2: Hepatocellular Carcinoma (HCC)
| Study / Regimen | Treatment Arms | N | Tumor Response | Survival | Key Immunological Findings |
| TACE-based [11] | TACE alone | 11 | 45.5% | Median Survival: 11.7 months | Not specified. |
| TACE + Tα1 | 14 | 57.1% | Median Survival: 21.5 months | Fewer bacterial infections. | |
| TACE-based (Historical Control) [16] | TACE alone | - | - | 41% survival at 7 months post-treatment. | Not specified. |
| TACE + Tα1 | 12 | - | 82% survival at 7 months post-treatment (p<0.05). | Significant increase in CD3+, CD8+, and NK (CD16+/CD56+) cells.[11][16] | |
| Lenvatinib (B1674733) + Sintilimab [15][18] | Lenvatinib + Sintilimab | 49 | ORR: 34.7% | Median OS: 11 months; Median PFS: 4 months | Not specified. |
| Lenvatinib + Sintilimab + Tα1 | 43 | ORR: 55.8% (p=0.042) | Median OS: 16 months (p=0.018); Median PFS: 7 months (p=0.006) | Not specified. |
TACE: Transarterial Chemoembolization; ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival.
Table 3: Other Cancers
| Cancer Type | Study / Regimen | Treatment Arms | N | Efficacy Outcome (ORR / DCR) | Survival Outcome (PFS) |
| Platinum-Resistant Ovarian Cancer [19] | PD-1/L1i + Chemo | - | ORR: 30.1%; DCR: 69.9% | Median PFS: 1.1 months | |
| PD-1/L1i + Chemo + Tα1 | - | ORR: 43.0%; DCR: 87.0% | Median PFS: 3.0 months | ||
| Advanced MSS/pMMR Colorectal Cancer [20] | Regorafenib + Tislelizumab | 26 (planned) | Primary: PFS rate at 18 weeks | Target mPFS: 1.8 months | |
| Regorafenib + Tislelizumab + Tα1 | 26 (planned) | Primary: PFS rate at 18 weeks | Target mPFS: 5.0 months |
DCR: Disease Control Rate; PFS: Progression-Free Survival; mPFS: median Progression-Free Survival.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Historical review on thymosin α1 in oncology: preclinical and clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zadaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Thymosin alpha(1) in combination with cytokines and chemotherapy for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficacy and safety of a precise this compound-regulated PRaG regimen for advanced refractory solid tumours: protocol for the open-label, prospective, multicentre study (PRaG5.0 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy with thymosin alpha 1 potentiates the anti-tumor activity of interleukin-2 with cyclophosphamide in the treatment of the Lewis lung carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized controlled trial of this compound plus transarterial chemoembolization for unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined treatment with thymosin-alpha1 and low-dose interferon-alpha after ifosfamide in non-small cell lung cancer: a phase-II controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential chemoimmunotherapy for advanced non-small cell lung cancer using cisplatin, etoposide, thymosin-alpha 1 and interferon-alpha 2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. d-nb.info [d-nb.info]
- 16. Alpha-1-thymosin and transcatheter arterial chemoembolization in hepatocellular carcinoma patients: a preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mechanism and clinical application of thymosin in the treatment of lung cancer [frontiersin.org]
- 18. The efficacy and safety of thymosin alpha-1 combined with lenvatinib plus sintilimab in unresectable hepatocellular carcinoma: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results in Thymalfasin Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Thymalfasin (Thymosin Alpha-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic 28-amino acid peptide identical to the naturally occurring thymic peptide, thymosin alpha 1. Its primary role is as an immunomodulator, enhancing T-cell function, maturation, and differentiation. It is known to stimulate the production of Th1-type cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and to activate natural killer (NK) cell-mediated cytotoxicity. The complete mechanism of action is still under investigation but is understood to involve the activation of Toll-like receptors (TLRs), leading to downstream signaling cascades.[1][2][3][4]
Q2: What are the common causes of variability in this compound experiments?
Inconsistent results in this compound experiments can stem from several factors:
-
Purity and Integrity of the Peptide: The presence of impurities, such as byproducts from synthesis (e.g., deaminated or oxidized forms), can significantly alter the biological activity.[5]
-
Storage and Handling: this compound is a lyophilized powder that is sensitive to temperature and moisture. Improper storage and handling can lead to degradation and loss of function.
-
Experimental Conditions: Variations in cell culture conditions, reagent quality, and assay protocols can all contribute to inconsistent outcomes.
-
Inherent Biological Variability: In vivo experiments are subject to inter-animal variability, and in vitro assays can be affected by differences in cell lines or primary cell donors.
Q3: How should I properly store and handle my this compound supply?
To ensure the stability and activity of this compound:
-
Long-term storage: Lyophilized this compound should be stored at -20°C or colder in a desiccated environment.
-
Reconstitution: Allow the vial to reach room temperature before opening to avoid condensation. Reconstitute using sterile, high-purity water or a buffer recommended by the supplier.
-
Short-term storage of reconstituted solution: Store at 2-8°C for a few days. For longer storage, it is advisable to aliquot the solution and freeze at -20°C or colder to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Bioactivity in In-Vitro Assays
Symptoms:
-
No significant increase in T-cell proliferation compared to the negative control.
-
Minimal or no induction of expected cytokines (e.g., IFN-γ, IL-2).
-
No observable change in the activation markers on immune cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | - Verify the storage conditions and handling procedures. - Use a fresh vial of this compound from a reputable supplier. - Check the expiration date. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay. Effective concentrations can vary. |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density for the specific assay. |
| Assay Protocol Issues | - Review and optimize the incubation times and reagent concentrations. - Ensure all reagents are fresh and properly prepared. |
| Contamination | - Check for mycoplasma or other microbial contamination in your cell cultures. |
Issue 2: High Variability Between Replicates or Experiments
Symptoms:
-
Large standard deviations between technical or biological replicates.
-
Difficulty in reproducing results from one experiment to the next.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure proper pipetting technique. |
| Peptide Aggregation | - Ensure complete solubilization of the lyophilized powder. If necessary, use a small amount of a suitable organic solvent for initial dissolution before diluting with aqueous buffer. - Visually inspect for precipitates. |
| Variability in Cell Passages | - Use cells within a consistent and low passage number range. |
| Inconsistent Reagent Quality | - Use reagents from the same lot for a series of experiments. - Prepare fresh reagents for each experiment. |
| Presence of Impurities | - Verify the purity of your this compound using methods like HPLC. Impurities can interfere with the assay. |
Quantitative Data Summary
The following tables provide a summary of quantitative data reported in the literature for this compound experiments. Note that these values can vary depending on the specific experimental conditions.
Table 1: Effective Concentrations of this compound in In-Vitro Assays
| Assay Type | Cell Type | Effective Concentration Range | Observed Effect |
| T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 - 1000 ng/mL | Increased proliferation of CD4+ and CD8+ T-cells. |
| Cytokine Release (IFN-γ, IL-2) | Human PBMCs | 100 - 1000 ng/mL | Stimulation of IFN-γ and IL-2 production. |
| NK Cell Cytotoxicity | Human PBMCs | 100 - 1000 ng/mL | Enhancement of NK cell-mediated killing of target cells. |
| T-cell Maturation | Human Cord Blood Lymphocytes | 10 - 500 ng/mL | Promotion of CD4+ and CD8+ T-cell differentiation. |
Table 2: Purity and Stability of this compound
| Parameter | Specification/Recommendation |
| Purity (by HPLC) | >98% |
| Common Impurities | Deaminated, oxidized, and truncated forms. |
| Storage (Lyophilized) | -20°C or colder, desiccated. |
| Storage (Reconstituted) | 2-8°C for up to 7 days; -20°C for longer-term (aliquoted). |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a general method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated human PBMCs or purified T-cells
-
This compound
-
CFSE dye
-
Complete RPMI-1640 medium
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
CFSE Staining: Resuspend cells in PBS at 1x10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining with 5 volumes of ice-cold complete medium. Wash the cells twice.
-
Cell Seeding: Seed CFSE-labeled cells into a 96-well plate at an appropriate density (e.g., 2x10^5 cells/well).
-
Treatment: Add serial dilutions of this compound to the designated wells. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (T-cell activation stimulus alone).
-
Stimulation: Add the T-cell activation stimulus to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells, wash, and acquire data on a flow cytometer. Analyze the CFSE dilution profiles to determine the percentage of proliferating cells.
Cytokine Release Assay (ELISA)
This protocol describes a general method for measuring cytokine release from immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated human PBMCs
-
This compound
-
Complete RPMI-1640 medium
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or PHA)
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-2)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2x10^5 cells/well.
-
Treatment and Stimulation: Add serial dilutions of this compound and the T-cell activation stimulus to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
Visualizations
Signaling Pathways
This compound is known to interact with Toll-like receptors (TLRs) on immune cells, initiating downstream signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of various immune-related genes, including those for cytokines.
Caption: Simplified signaling pathway of this compound via Toll-like receptors.
Experimental Workflow
A typical workflow for investigating the in-vitro effects of this compound on immune cells involves several key stages, from cell isolation to data analysis.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. lerner.ccf.org [lerner.ccf.org]
- 3. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 4. Thymosin alpha-1 as adjunct for conventional therapy of malignant tumors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thymalfasin Concentration for T-Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Thymalfasin (Thymosin Alpha 1) concentration in T-cell proliferation assays.
Experimental Protocols and Data Presentation
General Protocol for T-Cell Proliferation Assay using CFSE
This protocol outlines a general method for assessing T-cell proliferation in response to this compound using 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE).
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with phosphate-buffered saline (PBS) to remove any contaminants.
-
Determine cell viability and count using a hemocytometer or an automated cell counter.
2. CFSE Staining:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to the cell suspension. The optimal concentration should be determined for each new batch, but a starting range of 0.05 µM to 5 µM is common. Higher concentrations can be toxic to cells[1].
-
Incubate for a short period (e.g., 5-20 minutes) at 37°C, protected from light.
-
Quench the staining reaction by adding 2-3 volumes of complete RPMI media containing 10% fetal bovine serum (FBS).
-
Wash the cells multiple times with complete media to remove excess CFSE.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI media.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Add this compound at various concentrations to the designated wells. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Include appropriate controls:
-
Unstimulated cells (negative control)
-
Cells stimulated with a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
Unstained cells for setting up the flow cytometer.
-
4. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 7 days. The optimal incubation time can vary depending on the specific T-cell population and activation stimulus.
5. Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single T-cell population and analyze the CFSE fluorescence. Proliferating cells will show a stepwise reduction in CFSE intensity.
Reported Concentrations of this compound and Their Effects
The following table summarizes various concentrations of this compound used in in-vitro studies and their observed effects on different cell types.
| Concentration | Cell Type | Observed Effect | Citation |
| 30 nM - 3 µM | Healthy Donor Immune Cells (CD4+ T, B, NK cells) | Statistically significant proliferation at 3 µM for activated CD4+ T, B, and NK cells. | [2] |
| 1 µM - 100 µM | Various Tumor Cell Lines | No anti-proliferative or cytotoxic effects observed. | [2] |
| 50 µg/mL | PBMCs from Gastric Cancer Patients | Increased the percentage of CD4+CD25+Foxp3+ regulatory T-cells. | [3] |
| 1 µg/mL | PBMCs from Gastric Cancer Patients | Increased secretion of IL-1β. | [3] |
| 1.6 mg/day (in vivo) | COVID-19 Patients | Elevated total lymphocyte count. |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in a T-cell proliferation assay.
This compound Signaling Pathway in T-Cell Activation
Caption: Simplified signaling pathway of this compound-mediated T-cell activation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration of this compound for a T-cell proliferation assay?
A1: There is no single universally recommended starting concentration. Based on published studies, a wide range of concentrations has been used. For in-vitro studies with purified immune cells, concentrations have ranged from 30 nM to 3 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A good starting point for a dose-response curve could be a serial dilution from 10 µM down to 10 nM.
Q2: I am not observing any T-cell proliferation in response to this compound. What could be the issue?
A2: Several factors could contribute to a lack of proliferation:
-
Suboptimal this compound Concentration: You may be using a concentration that is too low or too high. Perform a dose-response experiment to find the optimal concentration.
-
T-Cell Activation State: this compound often acts as a co-stimulatory molecule. T-cells may require a primary activation signal (e.g., low-dose anti-CD3 or antigen) for this compound to exert its proliferative effect.
-
Cell Viability: Ensure that your cells are healthy and viable after isolation and staining. High concentrations of CFSE can be toxic. Titrate your CFSE concentration to find a balance between good staining intensity and low toxicity.
-
Incubation Time: The incubation period might be too short. T-cell proliferation typically becomes evident after 3-4 days and peaks around 5-7 days.
-
Reagent Quality: Verify the quality and activity of your this compound stock solution.
Q3: I am observing high background proliferation in my unstimulated control wells. How can I reduce this?
A3: High background proliferation can be caused by several factors:
-
Serum Quality: The batch of FBS you are using might be mitogenic. Test different lots of FBS or consider using autologous serum. Some studies have shown that using fresh autologous serum instead of pooled human AB serum can reduce nonspecific background proliferation.
-
Cell Culture Conditions: Overcrowding of cells in the wells can lead to spontaneous proliferation. Ensure you are plating cells at the recommended density.
-
Contamination: Microbial contamination can stimulate non-specific T-cell proliferation. Maintain sterile technique throughout the experiment.
-
Recent In Vivo Activation: The T-cells may have been activated in vivo prior to isolation, leading to spontaneous proliferation in culture.
Q4: My CFSE staining is weak, and I cannot resolve the different generations of proliferating cells. What should I do?
A4: To improve CFSE staining and resolution of proliferation peaks:
-
Increase CFSE Concentration: You may need to use a higher concentration of CFSE. However, be mindful of potential cytotoxicity and titrate carefully.
-
Optimize Staining Time: Ensure you are incubating the cells with CFSE for a sufficient amount of time to allow for uniform labeling.
-
Proper Gating Strategy: In your flow cytometry analysis, make sure you are gating on live, single cells before analyzing CFSE dilution.
-
Cell Viability: Dead cells can have altered fluorescence properties. Use a viability dye to exclude them from your analysis.
Q5: Does this compound directly cause T-cell proliferation?
A5: The mechanism of this compound is primarily immunomodulatory. It promotes T-cell maturation, differentiation, and the production of cytokines like IL-2 and IFN-γ, which in turn drive T-cell proliferation. While some studies show direct proliferative effects on certain activated immune cell subsets, others report no significant direct effect on T-lymphocyte proliferation without a primary stimulus. Its effect is often more pronounced when T-cells are co-stimulated.
Q6: Should I use fresh or cryopreserved PBMCs for my assay?
A6: While fresh PBMCs are often preferred, cryopreserved cells can be used. However, the cryopreservation process can affect cell viability and function. If using cryopreserved cells, it is important to have a standardized protocol for freezing and thawing to ensure consistency. The cryopreservation medium can also influence antigen-specific responses. It is recommended to allow the cells to rest for a few hours after thawing before starting the assay.
References
- 1. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Thymalfasin Preclinical Safety & Toxicology Support Center
Welcome to the technical support center for Thymalfasin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the common side effects of this compound observed in animal studies. Below you will find frequently asked questions, troubleshooting guides for your experiments, and detailed summaries of preclinical toxicology data.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound reported in animal studies?
A1: Extensive animal toxicology studies have been conducted on this compound, and the consistent finding across multiple studies is a high degree of safety with a general absence of adverse reactions. In single-dose studies, no adverse effects were observed at doses up to 20 mg/kg, and in repeated-dose studies, no adverse reactions were seen at doses up to 6 mg/kg/day for 13 weeks.[1][2][3] These dosages are significantly higher than the typical clinical dose, with the highest single dose tested in animals representing 800 times the human clinical dose.[1][2]
Q2: Were any specific adverse events noted, even if not statistically significant?
A2: The available published literature consistently reports no adverse reactions in animal toxicology studies. While clinical trials in humans have reported mild and infrequent adverse experiences such as local discomfort at the injection site, erythema, and rare instances of rash, similar events have not been detailed in the published animal studies.
Q3: I am observing an unexpected reaction in my animal model. What should I do?
A3: If you observe an unexpected reaction in your animal model, it is crucial to first verify the integrity of your experimental protocol. Please see the Troubleshooting Guide below for common issues. If the reaction persists and you have ruled out experimental error, it is important to document the findings thoroughly. This includes the species, dose, route of administration, and a detailed description of the observed effect.
Q4: Where can I find detailed toxicology reports for this compound?
A4: Summaries of toxicology studies are often included in drug monographs and regulatory submission documents. While full, detailed preclinical toxicology reports are often proprietary and not publicly available, the key findings from these studies are consistently reported in the scientific literature, indicating no adverse effects at the tested dosages.
Troubleshooting Guide: Unexpected Experimental Observations
If you encounter unexpected side effects or reactions in your animal studies with this compound, consider the following potential contributing factors:
-
Compound Purity and Formulation:
-
Question: Has the purity of the this compound been verified?
-
Action: Use a reputable supplier and ensure you have a certificate of analysis. Impurities could be responsible for unexpected effects.
-
Question: Is the vehicle for administration appropriate and well-tolerated by the animal model?
-
Action: Conduct a vehicle-only control group to rule out any effects from the formulation itself.
-
-
Dosing and Administration:
-
Question: Has the dose been calculated correctly for the specific animal's weight?
-
Action: Double-check all calculations. Dosing errors are a common source of unexpected toxicity.
-
Question: Is the route of administration being performed correctly and consistently?
-
Action: Improper injection technique can lead to local tissue damage or inflammation that may be mistaken for a drug side effect.
-
-
Animal Model:
-
Question: Is the animal model known to have any specific sensitivities?
-
Action: Review the literature for any known sensitivities of your chosen species and strain to immunomodulatory agents.
-
Question: Are the animals healthy and free from underlying infections?
-
Action: An underlying health issue could be exacerbated by the administration of any substance.
-
Quantitative Data Summary
The following tables summarize the key findings from published animal toxicology studies on this compound. Notably, these studies are characterized by the absence of observed adverse effects.
Table 1: Single-Dose Toxicity Studies
| Animal Species | Route of Administration | Maximum Dose Tested (mg/kg) | Observed Side Effects | Reference |
| Not Specified | Not Specified | 20 | None Reported |
Table 2: Repeated-Dose Toxicity Studies
| Animal Species | Route of Administration | Dose (mg/kg/day) | Duration | Observed Side Effects | Reference |
| Not Specified | Not Specified | 6 | 13 weeks | None Reported |
Experimental Protocols
While detailed, step-by-step protocols for the proprietary toxicology studies are not publicly available, the key parameters reported in the literature are as follows:
General Methodology for Repeated-Dose Toxicity Studies:
-
Animal Selection: Healthy, young adult animals of the specified species were selected and acclimated to the laboratory environment.
-
Group Allocation: Animals were randomly assigned to control and treatment groups.
-
Dosing:
-
The test article, this compound, was administered daily at a dose of 6 mg/kg.
-
The control group received the vehicle solution.
-
The route of administration was likely subcutaneous, consistent with clinical use.
-
-
Duration: The study was conducted for a period of 13 weeks.
-
Observations: Animals were monitored daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Terminal Procedures: At the end of the study, animals were euthanized, and a complete necropsy was performed. Tissues were collected for histopathological examination.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for toxicity testing.
Caption: Simplified signaling pathway of this compound's immunomodulatory effects.
Caption: General experimental workflow for a repeated-dose toxicity study.
References
Thymalfasin Aqueous Solubility: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the poor solubility of Thymalfasin (B549604) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for researchers?
A1: this compound is a synthetic 28-amino acid polypeptide chemically identical to human thymosin alpha 1, an immunomodulating agent used in the treatment of viral infections like Hepatitis B and C and to enhance immune responses.[1][2][3] As a lyophilized powder, its poor or inconsistent solubility in aqueous solutions can lead to experimental variability, inaccurate dosing, and potential loss of biological activity due to aggregation or degradation.[4][5]
Q2: What is the expected solubility of this compound in water?
A2: The reported solubility of this compound in water is generally low. It is often described as "slightly soluble in water". Quantitative reports indicate a solubility of up to 2 mg/mL, while some commercial suppliers suggest a solubility of around 0.3 mg/mL, recommending sonication and heating to aid dissolution. This variability underscores the challenges researchers face.
Q3: What are the primary causes of poor this compound solubility and solution instability?
A3: Several factors contribute to these issues:
-
Peptide Aggregation: Like many peptides, this compound has a tendency to self-associate and form aggregates, which reduces its solubility. This process is influenced by factors like concentration, pH, temperature, and the ionic strength of the solvent.
-
pH of the Solution: The pH of the aqueous medium is critical. This compound's stability and solubility are significantly affected by pH, with degradation observed in certain pH ranges.
-
Degradation: this compound can degrade in aqueous solutions, a process that can be accelerated by improper pH or exposure to light.
Troubleshooting Guide
Q4: I am having trouble dissolving my lyophilized this compound powder in water. What steps can I take?
A4: If you are encountering dissolution issues, follow this troubleshooting workflow. The key is to use a buffered solution at a controlled pH and temperature. Direct reconstitution in pure, unbuffered water is often the source of the problem.
References
- 1. This compound | C129H215N33O55 | CID 16130571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN102813632A - Stable this compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. Structure, solubility and reactivity of peptides. A conformational study of two protected key intermediates from a large-scale synthesis of thymosin alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential drug interactions with Thymalfasin in research settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding potential drug interactions with Thymalfasin (Thymosin Alpha 1) in a research setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary known or potential drug interactions with this compound?
A1: While comprehensive clinical drug-drug interaction studies with this compound are limited, caution is advised when co-administering it with other immunomodulating drugs. Based on available data, potential interactions can be categorized as follows:
-
Pharmacodynamic Interactions: As an immunomodulator, this compound can influence the activity of other drugs that affect the immune system, such as interferons and chemotherapy agents. These interactions are generally considered synergistic in a therapeutic context but require careful monitoring.
-
Potential for Increased Risk of Methemoglobinemia: Some databases suggest a potential increased risk of methemoglobinemia when this compound is combined with certain drugs known to induce this condition. However, the clinical significance and underlying mechanisms of these potential interactions have not been well-established.
-
Potential for Increased Risk of Thrombosis: There are theoretical concerns that co-administration of this compound with erythropoiesis-stimulating agents (ESAs) could increase the risk of thrombosis. This is largely based on the known prothrombotic potential of ESAs, and this compound's role, if any, in exacerbating this risk is not defined.
-
Metabolic Interactions: Preclinical studies in rats have suggested that this compound may modulate the activity of some cytochrome P450 (CYP) enzymes. However, human data is currently lacking to confirm the clinical relevance of these findings.
Q2: Are there any specific drugs that should be avoided when using this compound in research?
A2: There are no absolute contraindications for specific drugs when using this compound in a research context, apart from in patients with hypersensitivity to this compound or any of its components. However, researchers should exercise caution and implement enhanced monitoring when co-administering this compound with the following agents:
-
Other Immunomodulators: (e.g., interferons, interleukins, other thymic peptides).
-
Drugs Associated with Methemoglobinemia: (e.g., local anesthetics like benzocaine, dapsone, nitrates).
-
Erythropoiesis-Stimulating Agents (ESAs): (e.g., erythropoietin, darbepoetin alfa).
-
Chemotherapeutic Agents: While often used in combination, the potential for altered safety and efficacy profiles necessitates close observation.
Q3: What is the proposed mechanism for the potential increased risk of methemoglobinemia?
A3: The precise mechanism by which this compound might increase the risk of methemoglobinemia is not well-elucidated in publicly available literature. It is hypothesized that it could involve an increase in oxidative stress on erythrocytes, potentially making them more susceptible to the effects of oxidizing drugs. One animal study indicated that thymosin F5 (a related compound) could influence glutathione (B108866) levels and lipid peroxidation in red blood cells[1]. Drugs that cause methemoglobinemia do so by oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to transport oxygen effectively.
Q4: What is the basis for the concern about an increased risk of thrombosis with ESAs?
A4: The concern primarily stems from the known prothrombotic risk associated with ESAs themselves, which can increase red blood cell mass and blood viscosity. While a direct prothrombotic effect of this compound has not been established, a study in rats suggested that thymic peptides, including thymosin alpha 1, could have an inhibitory effect on the intrinsic blood coagulation pathway, suggesting a potential for hypocoagulability rather than thrombosis[2][3]. However, given the immunomodulatory and potential angiogenic effects of this compound, a theoretical interaction that could modulate the thrombotic risk of ESAs cannot be entirely ruled out without further investigation.
Troubleshooting Guides
Issue 1: Unexpected Clinical or Cellular Response in Combination Therapy
Scenario: When co-administering this compound with another immunomodulator (e.g., interferon) or a chemotherapeutic agent, you observe a response (either enhanced or diminished) that differs from the expected additive effect.
Troubleshooting Steps:
-
Review Literature for Synergy/Antagonism: Examine published preclinical and clinical studies for evidence of synergistic or antagonistic effects between this compound and the co-administered drug. For instance, studies have shown that this compound can enhance the Th1-type response, which may be beneficial for viral clearance when combined with interferon[4].
-
Assess Immunological Parameters: Measure relevant immunological markers to understand the pharmacodynamic interaction. This could include:
-
T-cell subset populations (CD4+, CD8+).
-
Natural Killer (NK) cell activity.
-
Cytokine profiles (e.g., IFN-γ, IL-2, IL-4, IL-10).
-
-
Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic (PK) analysis to determine if there is a drug-drug interaction affecting the concentration of either this compound or the co-administered drug.
Issue 2: Suspected Methemoglobinemia in a Preclinical or Clinical Study
Scenario: An animal or human subject develops cyanosis, and blood appears chocolate-brown, especially when this compound is used in combination with a drug known to carry a risk of methemoglobinemia.
Troubleshooting Steps:
-
Immediate Assessment: Confirm methemoglobinemia using co-oximetry. Standard pulse oximetry is unreliable in this situation.
-
Discontinue Suspect Agents: Cease administration of both this compound and the potential inducing agent.
-
Investigate Causality:
-
Review the known methemoglobinemia-inducing potential of all administered compounds.
-
Consider performing an in vitro methemoglobin formation assay (see Experimental Protocols) to assess the direct effect of this compound and the combination on red blood cells.
-
-
Literature Review: Search for case reports or studies linking this compound or similar immunomodulators to methemoglobinemia.
Data Presentation
Table 1: Potential Drug Interactions with this compound (Primarily from Drug Database Information)
| Interacting Drug Class | Potential Effect | Level of Evidence | Notes |
| Local Anesthetics (e.g., Benzocaine, Lidocaine) | Increased risk of methemoglobinemia | Theoretical/Database Warning | Mechanism not well-defined. Caution and monitoring are advised. |
| Dapsone | Increased risk of methemoglobinemia | Theoretical/Database Warning | Mechanism not well-defined. Caution and monitoring are advised. |
| Nitrates (e.g., Nitroglycerin) | Increased risk of methemoglobinemia | Theoretical/Database Warning | Mechanism not well-defined. Caution and monitoring are advised. |
| Erythropoiesis-Stimulating Agents (e.g., Epoetin alfa) | Increased risk of thrombosis | Theoretical/Database Warning[5][6] | Primarily based on the known risk of ESAs. This compound's contribution is unconfirmed. |
| Interferons (e.g., IFN-α) | Synergistic immunomodulatory and antiviral effects | Clinical Studies[4][7][8][9] | Generally a desired therapeutic interaction. Monitor for enhanced adverse effects. |
| Chemotherapeutic Agents | Adjuvant effect, potential for enhanced efficacy and reduced immunosuppression | Clinical Studies[10][11] | Monitor for altered toxicity profiles and efficacy. |
| CYP450 Substrates | Potential for altered metabolism | Preclinical (Rat) Data | A study in rats showed modulation of CYP2E1, CYP1A2, CYP2D2, and CYP3A1/2. Human relevance is unknown. |
Table 2: Summary of Quantitative Data from Combination Therapy Studies
| Study Focus | Combination | Key Quantitative Finding | Reference |
| Chronic Hepatitis C | This compound + Interferon-α | End-of-treatment virological response was significantly higher in the combination group compared to interferon alone. | [Link to relevant study] |
| Non-Small Cell Lung Cancer | This compound + Chemotherapy | Improved immunological parameters and a trend towards increased tumor response rates. | [10] |
| COVID-19 | This compound + Standard of Care | In patients on low-flow oxygen, a significant increase in CD4+ T-cell count was observed on day 5 compared to the control group.[12] | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Methemoglobin Formation
Objective: To determine if this compound, alone or in combination with a known oxidizing agent, induces methemoglobin formation in human erythrocytes.
Methodology:
-
Blood Collection: Obtain fresh human blood from healthy volunteers in heparinized tubes.
-
Erythrocyte Isolation: Centrifuge the blood, remove the plasma and buffy coat, and wash the erythrocytes three times with phosphate-buffered saline (PBS).
-
Incubation: Resuspend the erythrocytes in PBS to a hematocrit of 2%. Incubate erythrocyte suspensions with:
-
Vehicle control (PBS)
-
This compound at various concentrations
-
A known methemoglobin-inducing agent (e.g., sodium nitrite) as a positive control
-
This compound in combination with the inducing agent
-
-
Methemoglobin Measurement: At various time points, lyse the erythrocytes with a hypotonic solution and measure the absorbance of the supernatant at specific wavelengths (e.g., 630 nm) using a spectrophotometer. Calculate the percentage of methemoglobin.[13][14][15]
-
Data Analysis: Compare the percentage of methemoglobin in the this compound-treated groups to the control and positive control groups.
Protocol 2: In Vivo Assessment of Thrombosis Risk (Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice)
Objective: To evaluate the effect of this compound, alone or in combination with an ESA, on thrombus formation in vivo.
Methodology:
-
Animal Preparation: Anesthetize mice and surgically expose the carotid artery.
-
Drug Administration: Administer this compound, ESA, the combination, or vehicle control via an appropriate route (e.g., subcutaneous injection) at a predetermined time before the procedure.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl₃) to the adventitial surface of the carotid artery for a defined period to induce endothelial injury.[16][17][18][19][20]
-
Thrombus Formation Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to vessel occlusion is the primary endpoint.
-
Ex Vivo Analysis (Optional): After the experiment, the thrombosed arterial segment can be excised for histological analysis to assess thrombus size and composition.
-
Data Analysis: Compare the time to occlusion between the different treatment groups.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via Toll-like receptors.
Caption: Experimental workflow for the in vivo thrombosis model.
References
- 1. Effect of thymosin fraction 5 (F5) on erythrocyte glutathione and lipid peroxide levels in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THYMUS PEPTIDES (THYMULIN, THYMOSIN ALPHA 1 AND THYMOSIN BETA 4) INHIBITING EFFECTS ON THE INTRINSIC BLOOD COAGULATION PATHWAY IN RATS [journal-imab-bg.org]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: clinical pharmacology and antiviral applications. | Semantic Scholar [semanticscholar.org]
- 10. Zadaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Combination therapy with thymosin alpha 1 potentiates the anti-tumor activity of interleukin-2 with cyclophosphamide in the treatment of the Lewis lung carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pilot Trial of this compound (Thymosin-α-1) to Treat Hospitalized Patients With Hypoxemia and Lymphocytopenia Due to Coronavirus Disease 2019 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methemoglobinemia Workup: Laboratory Studies, Arterial Blood Gas Determination, Oximetry [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Spontaneous Overtime Methemoglobin Formation in Post-Mortem Blood Samples from Real Cases in Critical Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 17. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 19. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uknowledge.uky.edu [uknowledge.uky.edu]
Unexpected off-target effects of Thymalfasin in cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who are utilizing Thymalfasin (Thymosin Alpha 1) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected or off-target effects that may be observed in various cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to have direct effects on non-immune cell lines?
A1: While this compound's primary and well-documented role is the modulation of the immune system, particularly T-cell maturation and function, several studies have reported its direct effects on various non-immune cell lines, including a range of tumor cells.[1][2][3][4] These effects can include inhibition of proliferation and induction of apoptosis.[5][6] However, the responsiveness of cancer cells to this compound can be cell-type specific, with some studies showing minimal direct effects on certain cancer cell lines.[7][8]
Q2: We observed that this compound inhibits the growth of one of our cancer cell lines but seems to promote the proliferation of another cell type. Is this a known phenomenon?
A2: Yes, this paradoxical effect has been documented. This compound can exhibit both anti-proliferative and proliferative effects depending on the cell type. For instance, it has been shown to have an anti-proliferative effect on malignant human hepatoma cells (HepG2) while promoting the proliferation of leukomonocytes.[9] This highlights the context-dependent nature of this compound's activity.
Q3: What is the underlying mechanism for the opposing proliferative and anti-proliferative effects of this compound in different cell lines?
A3: The dual effects of this compound on cell proliferation are believed to be linked to its ability to modulate cellular levels of Reactive Oxygen Species (ROS).[9]
-
In cell lines where it has an anti-proliferative effect (e.g., HepG2), this compound has been observed to decrease ROS levels.[9]
-
Conversely, in cells where it demonstrates a proliferative effect (e.g., leukomonocytes), it has been shown to increase ROS levels.[9]
This suggests that the metabolic state of the cell and its response to oxidative stress may determine its proliferative response to this compound.
Q4: Can the presence of a viral infection in our cell line alter its response to this compound?
A4: It is possible. One study found that this compound specifically inhibited the anchorage-independent growth of Hepatitis B virus (HBV)-transfected HepG2 cells but did not affect the parental HepG2 cells.[10] This indicates that the presence of viral components could sensitize cells to the anti-proliferative effects of this compound.
Q5: We are not observing any significant changes in the gene expression of immune-related markers in our cancer cell line after this compound treatment. Is this unusual?
A5: This is not necessarily unusual. While this compound is a potent immunomodulator, its direct effect on the transcriptional profile of tumor cells can be minimal in certain contexts. A study investigating cutaneous melanoma, glioblastoma, and pleural mesothelioma cell lines found that this compound did not significantly alter the expression of immune-related genes in these tumor cells.[7][8] The primary immunomodulatory effects of this compound in an in vivo setting are often mediated by its action on immune cells like dendritic cells and T-cells, which in turn act upon the tumor.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Proliferation or Inhibition of Cell Growth
You are observing a proliferative or anti-proliferative effect that was not anticipated for your cell line.
Possible Causes and Solutions:
-
Cell-Type Specificity: As documented, this compound's effect on proliferation is highly cell-type dependent.[9]
-
Troubleshooting Step: Compare your results with published data for similar cell lines. If data is unavailable, you may be observing a novel cell-specific response. It is recommended to perform a dose-response experiment to characterize the effect.
-
-
Reactive Oxygen Species (ROS) Mediation: The proliferative or anti-proliferative effect may be linked to changes in cellular ROS levels.[9]
-
Troubleshooting Step: Measure intracellular ROS levels in your treated and untreated cells using a fluorescent probe like DCFDA. This can help determine if the observed effect correlates with a change in oxidative state.
-
-
Cell Cycle Alterations: The observed effect on cell number could be due to changes in cell cycle progression.
-
Troubleshooting Step: Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide staining. This compound has been shown to cause a G1 phase delay in HepG2 cells (anti-proliferative) and an increase in the G2 phase population in leukomonocytes (proliferative).[9]
-
Issue 2: Inconsistent or Lack of Direct Effect on Tumor Cells
You are not observing the expected anti-tumor effects of this compound in your in vitro cancer cell line model.
Possible Causes and Solutions:
-
Direct vs. Indirect Action: The anti-tumor effects of this compound in vivo are often indirect, mediated by the activation of an anti-tumor immune response.[5][11] Your in vitro monoculture system lacks the immune cell component.
-
Troubleshooting Step: Consider setting up a co-culture experiment with immune cells (e.g., PBMCs, T-cells) to ascertain if this compound can enhance the immune-mediated killing of your tumor cells.
-
-
Cell Line Resistance: Some tumor cell lines may be inherently resistant to the direct effects of this compound.[7][8]
-
Troubleshooting Step: Test a panel of different cancer cell lines of the same tissue origin if possible to determine if the observed resistance is a general phenomenon or specific to your chosen line.
-
-
Concentration and Treatment Duration: The concentration and duration of this compound treatment may be suboptimal.
-
Troubleshooting Step: Perform a matrix experiment with varying concentrations of this compound and multiple time points to identify the optimal conditions for observing an effect.
-
Data Summary Tables
Table 1: Summary of Cell-Type Specific Proliferative Effects of this compound
| Cell Line/Cell Type | Organism | Effect on Proliferation | Associated Mechanistic Findings |
| HepG2 (Hepatoma) | Human | Anti-proliferative | Decreased ROS, G1 phase delay, Akt dephosphorylation[9] |
| Leukomonocytes | Mouse | Proliferative | Increased ROS, increased G2 phase population[9] |
| HL-60, K562, K562/ADM (Leukemia) | Human | Anti-proliferative, Pro-apoptotic | Upregulation of Fas/Apol (CD95), decreased bcl-2 expression[6] |
| A549 (Lung Adenocarcinoma) | Human | Anti-proliferative | Reduced cellular ROS[13] |
| HBV-transfected HepG2 | Human | Inhibition of anchorage-independent growth | Specific to HBV-transfected cells[10] |
| Cutaneous Melanoma, Glioblastoma, Pleural Mesothelioma cell lines | Human | No significant anti-proliferative effect | Minimal changes in transcriptional immune profile[7] |
Experimental Protocols
Protocol 1: Assessment of Cellular Proliferation using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24, 48, and 72 hours. Include an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.
-
DCFDA Staining: After treatment, incubate the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Signaling Pathways and Workflows
Caption: Dual effects of this compound on cell proliferation mediated by ROS.
Caption: Experimental workflow for investigating unexpected proliferative effects.
References
- 1. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 2. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drsrce.com [drsrce.com]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin alpha1 suppresses proliferation and induces apoptosis in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proliferative and anti-proliferative effects of thymosin alpha1 on cells are associated with manipulation of cellular ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin-alpha 1, but not interferon-alpha, specifically inhibits anchorage-independent growth of hepatitis B viral transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymosin alpha-1; a natural peptide inhibits cellular proliferation, cell migration, the level of reactive oxygen species and promotes the activity of antioxidant enzymes in human lung epithelial adenocarcinoma cell line (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thymalfasin Treatment in Tumor Models
Welcome to the technical support center for researchers utilizing Thymalfasin (Thymosin Alpha 1) in tumor models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments and understand the mechanisms of action and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer therapy?
This compound primarily functions as an immunomodulator. Its anti-tumor effects are largely indirect, arising from the enhancement of the host's immune response against the tumor. Key mechanisms include:
-
T-cell maturation and activation: this compound promotes the differentiation and maturation of T-cells, including CD4+ helper T-cells and CD8+ cytotoxic T-cells, which are crucial for recognizing and eliminating cancer cells.[1][2]
-
Enhancement of Antigen Presentation: It increases the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T-cells.[2]
-
Stimulation of Cytokine Production: this compound stimulates the production of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which promote cell-mediated immunity against tumors.[1]
-
Activation of Natural Killer (NK) Cells: It can enhance the cytotoxic activity of NK cells, which are part of the innate immune system and can directly kill tumor cells.[3]
-
Modulation of Dendritic Cells (DCs): this compound can activate DCs through Toll-like receptors (TLRs), specifically TLR2 and TLR9. This leads to the activation of signaling pathways involving NF-κB and AP-1, resulting in DC maturation and enhanced antigen presentation to T-cells.
Q2: We are not observing a significant anti-tumor effect with this compound monotherapy in our tumor model. Is this expected?
Yes, this is a common observation. While this compound can have direct anti-proliferative effects on some tumor cells, its efficacy as a monotherapy is often limited. The primary value of this compound lies in its ability to potentiate the effects of other cancer therapies.
Potential reasons for limited monotherapy efficacy include:
-
Immunosuppressive Tumor Microenvironment (TME): The TME can contain various immunosuppressive factors and cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs), which can counteract the immune-stimulating effects of this compound.
-
"Cold" Tumor Phenotype: Tumors with low immunogenicity, often termed "cold tumors," lack sufficient T-cell infiltration. This compound may not be potent enough on its own to convert a "cold" tumor into a "hot," immune-responsive tumor.
-
Activation of Myeloid-Derived Suppressor Cells (MDSCs): Some preclinical studies have suggested that this compound monotherapy might, under certain conditions, activate MDSCs, which are immunosuppressive. This could potentially negate its anti-tumor immune-stimulating effects.
Q3: How can we overcome the limited efficacy of this compound in our experiments?
The most effective strategy is to use this compound in combination with other anti-cancer treatments. This approach leverages this compound's immunomodulatory properties to enhance the efficacy of therapies that may be limited by an immunosuppressive TME.
Recommended combination strategies include:
-
Chemotherapy: this compound can counteract the immunosuppressive effects of chemotherapy and enhance the anti-tumor immune response.
-
Immune Checkpoint Inhibitors (ICIs): By promoting T-cell infiltration and activation, this compound can help turn "cold" tumors into "hot" tumors, making them more susceptible to ICIs like anti-PD-1 or anti-CTLA-4 antibodies.
-
Cytokine Therapy: Co-administration with cytokines like IL-2 can synergistically enhance anti-tumor cytotoxicity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| No significant reduction in tumor growth with this compound monotherapy. | The tumor model has a highly immunosuppressive microenvironment. | Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1) to block T-cell exhaustion signals. |
| The tumor is "cold" with low T-cell infiltration. | Consider combining this compound with a therapy that induces immunogenic cell death, such as certain chemotherapies or radiation, to release tumor antigens and attract immune cells. | |
| Potential activation of myeloid-derived suppressor cells (MDSCs). | Combine this compound with a therapy that targets or depletes MDSCs. | |
| High variability in response to this compound treatment between animals. | Inconsistent tumor implantation or differences in the immune status of the animals. | Ensure consistent tumor cell numbers and injection technique. Use age- and sex-matched animals from a reputable supplier. |
| Unexpected toxicity or adverse effects in combination therapy. | Synergistic toxicity of the combined agents. | Perform a dose-escalation study for the combination therapy to determine the maximum tolerated dose. |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies investigating the effects of this compound in combination therapies.
Table 1: Effect of this compound on Myeloid-Derived Suppressor Cells (MDSCs) in Non-Small Cell Lung Cancer (NSCLC) Patients
| Patient Group | MDSC Percentage in Peripheral Blood (Mean ± SD) | p-value |
| NSCLC Patients (Pre-treatment) | 1.70 ± 0.52% | < 0.05 |
| NSCLC Patients (Post-Thymalfasin treatment) | 0.59 ± 0.18% | < 0.05 |
| Healthy Controls | 0.51 ± 0.15% | N/A |
Data from a study on the effect of this compound on MDSCs in NSCLC patients.
Table 2: Efficacy of this compound in Combination with Lenvatinib and Sintilimab in Unresectable Hepatocellular Carcinoma (HCC)
| Treatment Group | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound + Lenvatinib + Sintilimab | 55.8% | 76.7% | 7.0 months |
| Lenvatinib + Sintilimab | 34.7% | 59.2% | 4.0 months |
Retrospective study on patients with unresectable HCC.
Table 3: Survival Rates in Small Hepatocellular Carcinoma (HCC) Patients after Liver Resection
| Treatment Group | 1-Year RFS | 3-Year RFS | 5-Year RFS | 1-Year OS | 3-Year OS | 5-Year OS |
| Resection + this compound | 70.5% | 56.8% | 53.3% | 97.7% | 88.3% | 79.1% |
| Resection Only | 65.8% | 41.3% | 32.1% | 93.8% | 74.5% | 61.1% |
RFS: Recurrence-Free Survival; OS: Overall Survival. Retrospective cohort study.
Experimental Protocols
Protocol 1: In Vivo Mouse Tumor Model for Evaluating this compound Combination Therapy
This protocol provides a general framework. Specific details may need to be optimized for your particular tumor model and research question.
-
Cell Culture:
-
Culture your chosen murine cancer cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma) in the recommended medium and conditions.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
-
Tumor Implantation:
-
Use 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16-F10 and LLC).
-
Harvest and wash the tumor cells, then resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Schedule:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy/ICI alone, Combination therapy).
-
This compound: Administer subcutaneously at a dose of 200 µg/kg daily for a specified period (e.g., 4 consecutive days, repeated after a break). The dose-response relationship may be bimodal, so testing a range of doses is recommended.
-
Combination Agent: Administer the chemotherapy agent or immune checkpoint inhibitor according to established protocols for your model.
-
-
Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry of immune infiltrates).
-
Protocol 2: Analysis of Immune Cell Infiltration by Flow Cytometry
-
Tumor Digestion:
-
Excise the tumor and mince it into small pieces in RPMI-1640 medium.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Count the cells and aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain for cell viability using a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b).
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Activation of Dendritic Cells via Toll-Like Receptors
This compound enhances adaptive immunity by activating dendritic cells through Toll-like receptors (TLRs), primarily TLR2 and TLR9. This activation triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of dendritic cells, enabling them to effectively present tumor antigens to T-cells.
Caption: this compound signaling cascade in dendritic cells.
Experimental Workflow for Assessing this compound Efficacy in a Murine Tumor Model
This workflow outlines the key steps in a preclinical study designed to evaluate the anti-tumor efficacy of this compound in combination with another therapy.
Caption: In vivo experimental workflow.
Logical Relationship for Overcoming Resistance with this compound Combination Therapy
This diagram illustrates the rationale for using this compound in combination with other therapies to overcome treatment resistance.
Caption: Overcoming resistance with this compound.
References
Stability issues of Thymalfasin in long-term cell culture
Welcome to the technical support center for Thymalfasin (Thymosin Alpha 1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Thymosin Alpha 1, is a synthetic 28-amino acid peptide identical to the naturally occurring polypeptide produced by the thymus gland.[1][2] Its primary function is to modulate the immune system, particularly by enhancing T-cell function.[3][4] this compound promotes the differentiation and maturation of T-cells, stimulates the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and activates natural killer (NK) cell-mediated cytotoxicity.[1] At a molecular level, it acts as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR9, on antigen-presenting cells, which initiates downstream signaling cascades.
Q2: How should I properly store this compound?
Proper storage is critical to maintain the stability and bioactivity of this compound. Storage recommendations are summarized below:
-
Lyophilized Powder: Lyophilized this compound is stable at room temperature for up to three weeks, but for long-term storage, it should be kept in a desiccated state below -18°C (ideally at -20°C).
-
Reconstituted Solution: Once reconstituted, this compound solution should be stored at 4°C for short-term use (2-7 days). For longer-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store it below -18°C.
Q3: What is the in vivo half-life of this compound, and how might this relate to its stability in culture?
This compound has a short biological half-life of approximately 2 hours in serum. While in vitro conditions differ, this rapid clearance in vivo highlights the peptide's susceptibility to degradation. In cell culture, stability can be influenced by proteases present in serum supplements, pH shifts in the media, and interactions with other media components. The short half-life underscores the need for careful handling and consideration of replenishment schedules in long-term experiments.
Q4: What factors in cell culture media can lead to the degradation of this compound?
Several factors can compromise the stability of peptides like this compound in cell culture media:
-
Proteolytic Enzymes: If using a serum-supplemented medium (e.g., FBS), proteases present in the serum can degrade the peptide.
-
pH and Temperature: Standard cell culture conditions (37°C, physiological pH) can accelerate the degradation of peptides over time.
-
Component Interactions: Certain components in complex media formulations can interact with and degrade peptides. For example, reactive oxygen species generated by light exposure on components like riboflavin (B1680620) and tryptophan can degrade sensitive molecules.
-
Adsorption: Peptides can adsorb to the surfaces of plastic culture vessels, reducing the effective concentration in the medium.
Q5: How can I improve the stability of this compound for long-term experiments?
To mitigate degradation and ensure consistent activity:
-
Add a Carrier Protein: For long-term storage of reconstituted solutions, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent peptide loss due to adsorption and degradation.
-
Use Freshly Prepared Media: Cell culture media can degrade over time, especially when exposed to light. Using freshly prepared or properly stored media can reduce the presence of degradative compounds.
-
Replenish this compound: Given its short half-life, consider partial or full media changes with freshly added this compound at regular intervals during long-term cultures to maintain a consistent effective concentration.
-
Use Serum-Free Media (if applicable): If your cell line permits, using a serum-free medium can reduce the proteolytic degradation of this compound.
Q6: How can I determine if my this compound has lost its bioactivity?
If you suspect degradation, you can perform a bioactivity assay. This typically involves treating responsive cells (e.g., peripheral blood mononuclear cells or a relevant immune cell line) with both your potentially degraded this compound and a fresh, properly stored stock. You can then measure a known downstream effect, such as the secretion of IL-2 or IFN-γ, or the proliferation of T-cells. A significant decrease in the response compared to the fresh stock indicates a loss of bioactivity.
Troubleshooting Guide for this compound Stability
This guide addresses common issues related to this compound's stability and bioactivity in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Reduced or No Biological Effect Observed | 1. Peptide Degradation: Improper storage of lyophilized or reconstituted peptide. | • Verify that lyophilized peptide was stored at -20°C or below. • Reconstitute a fresh vial of this compound. • For long-term storage of reconstituted peptide, aliquot and freeze at -20°C or below, avoiding repeat freeze-thaw cycles. |
| 2. Degradation in Culture Medium: Extended incubation at 37°C leads to loss of active peptide. | • Replenish this compound with every media change. For very long-term cultures without media changes, consider adding fresh this compound every 24-48 hours. • If possible, use serum-free media to reduce enzymatic degradation. | |
| 3. Incorrect Concentration: Peptide loss due to adsorption to plasticware. | • Add a carrier protein like 0.1% BSA to the reconstituted stock solution. • When preparing dilutions, use low-protein-binding tubes and pipette tips. | |
| Inconsistent Results Between Experiments | 1. Repeated Freeze-Thaw Cycles: Aliquots were not used, and the main stock was repeatedly frozen and thawed. | • Prepare single-use aliquots of the reconstituted peptide immediately after preparation and store them below -18°C. |
| 2. Media Degradation: Use of aged media or media exposed to light. | • Protect cell culture media from ambient light, as light exposure can generate reactive oxygen species that degrade media components and peptides. • Use freshly prepared media for each experiment to ensure consistency. | |
| 3. Variable Experimental Setup: Inconsistent cell seeding density or incubation times. | • Standardize all experimental protocols, including cell density, treatment duration, and media change schedules. | |
| Unexpected Cytotoxicity | 1. Contamination: Bacterial or fungal contamination of the peptide stock or media. | • Visually inspect cultures for signs of contamination. • Filter-sterilize the reconstituted this compound solution using a 0.22 µm syringe filter. |
| 2. Degradation Products: Some peptide degradation products could potentially be toxic to certain cell lines. | • Ensure proper storage and handling to minimize degradation. • Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the storage and properties of this compound.
| Parameter | Value / Condition | Source |
| Molecular Formula | C₁₂₉H₂₁₅N₃₃O₅₅ | |
| Molecular Mass | 3108.32 Da | |
| Biological Half-Life (in vivo) | ~2 hours | |
| Storage (Lyophilized) | Stable for 3 weeks at room temp; Long-term: Desiccated below -18°C. | |
| Storage (Reconstituted) | 2-7 days at 4°C; Long-term: Below -18°C. | |
| Reconstitution Recommendation | Sterile 18 MΩ-cm H₂O to a concentration ≥100 µg/ml. | |
| Recommended Additive for Long-Term Storage | Carrier Protein (0.1% HSA or BSA). |
Visualizations
This compound Signaling Pathway
The diagram below illustrates the primary signaling pathway activated by this compound. It binds to Toll-like receptors (TLRs) on dendritic cells, leading to the activation of downstream pathways like MyD88, NF-κB, and MAPK, ultimately resulting in cytokine production and T-cell activation.
Caption: this compound signaling cascade in an antigen-presenting cell.
Troubleshooting Workflow for Stability Issues
This flowchart provides a logical sequence for diagnosing and resolving common stability-related problems with this compound in cell culture.
References
Validation & Comparative
A Comparative Analysis of Thymalfasin and Interferon-alpha in the Treatment of Chronic Hepatitis B
For researchers and drug development professionals navigating the therapeutic landscape of chronic hepatitis B (CHB), the choice between immunomodulatory agents like thymalfasin (B549604) and interferon-alpha (IFN-α) has been a subject of extensive clinical investigation. This guide provides a comprehensive comparison of their performance in clinical trials, detailing their efficacy, safety, and underlying mechanisms of action.
Efficacy in Clinical Trials: A Quantitative Comparison
Numerous clinical trials have evaluated the efficacy of this compound and IFN-α, both as monotherapies and in combination, for the treatment of CHB. The primary endpoints in these studies typically include the normalization of alanine (B10760859) aminotransferase (ALT) levels, clearance of hepatitis B virus (HBV) DNA, and seroconversion of the hepatitis B e antigen (HBeAg).
A randomized controlled trial by You et al. (2006) compared a 6-month course of this compound with IFN-α in patients with HBeAg-positive CHB.[1] While IFN-α showed a higher complete response rate at the end of the treatment, this compound demonstrated a more sustained response during the 6-month follow-up period.[1] Specifically, the complete response rate (defined as ALT normalization and loss of HBV DNA and HBeAg) at the end of the follow-up was 48.3% for the this compound group compared to 27.3% for the IFN-α group.[1][2]
Another randomized controlled study in China involving patients with HBeAg-negative CHB found that after a 6-month treatment period, the complete response rate was 30.8% for this compound and 46.7% for IFN-α.[3] However, at the 6-month follow-up, the complete response rate was higher in the this compound group (42.3%) compared to the IFN-α group (23.3%). This suggests that this compound may induce a more gradual but durable response.
The following tables summarize the key efficacy data from head-to-head clinical trials:
| Table 1: Efficacy of this compound vs. Interferon-alpha in HBeAg-Positive Chronic Hepatitis B | |||
| Endpoint | This compound | Interferon-alpha | Reference |
| Complete Response (End of Treatment) | 31.0% (9/29) | 45.5% (15/33) | |
| Complete Response (6-Month Follow-up) | 48.3% (14/29) | 27.3% (9/33) | |
| ALT Normalization (End of Follow-up) | Significantly higher than IFN-α | Lower than this compound | |
| HBV DNA Clearance (End of Follow-up) | Significantly higher than IFN-α | Lower than this compound |
| Table 2: Efficacy of this compound vs. Interferon-alpha in HBeAg-Negative Chronic Hepatitis B | |||
| Endpoint | This compound | Interferon-alpha | Reference |
| Complete Response (End of Treatment) | 30.8% (8/26) | 46.7% (14/30) | |
| Complete Response (6-Month Follow-up) | 42.3% (11/26) | 23.3% (7/30) | |
| Sustained Response (ALT normalization and HBV DNA loss) | 41.2% (7/17) | 25% (4/16) |
Experimental Protocols
The methodologies employed in these clinical trials are crucial for interpreting the results. Below are the detailed protocols from key comparative studies.
Study by You et al. (2006) in HBeAg-Positive Patients
-
Study Design: A randomized controlled trial.
-
Patient Population: 62 patients with HBeAg and HBV DNA positive chronic hepatitis.
-
This compound Arm (n=29): Received 1.6 mg of this compound via subcutaneous injection twice a week for six months.
-
Interferon-alpha Arm (n=33): Received 5 million international units (MIU) of IFN-α daily for 15 days, followed by three times weekly for six months.
-
Follow-up: Patients were followed for six months after the end of treatment.
-
Primary Endpoints: Complete response, defined as the normalization of ALT levels and the loss of HBV DNA and HBeAg.
Study by You et al. (2001) in HBeAg-Negative Patients
-
Study Design: A randomized controlled trial.
-
Patient Population: 56 patients with chronic hepatitis B who were positive for HBV DNA and hepatitis B envelope antibody (anti-HBe).
-
This compound Arm (n=26): Received 1.6 mg of this compound subcutaneously twice weekly for 6 months.
-
Interferon-alpha Arm (n=30): Received 5 MIU of IFN-α daily for 15 days, then thrice weekly for 6 months.
-
Follow-up: 6 months.
-
Primary Endpoints: Complete response, defined as ALT normalization and HBV DNA loss.
Mechanisms of Action and Signaling Pathways
This compound and interferon-alpha exert their antiviral effects through distinct immunomodulatory pathways.
This compound is a synthetic polypeptide that enhances T-cell function. Its mechanism is thought to involve the promotion of T-cell differentiation and maturation, leading to an increased production of Th1 cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). This augmented T-cell response helps the host immune system to control and clear the hepatitis B virus. In vitro studies have shown that this compound can also activate natural killer (NK) cell-mediated cytotoxicity.
Interferon-alpha is a cytokine that possesses direct antiviral, antiproliferative, and immunomodulatory properties. Its primary mechanism of action against HBV involves the activation of the JAK-STAT signaling pathway. Upon binding to its receptor (IFNAR) on the surface of hepatocytes, IFN-α triggers a cascade of intracellular events, leading to the phosphorylation of STAT1 and STAT2 proteins. These phosphorylated STATs form a complex that translocates to the nucleus and induces the expression of a wide range of interferon-stimulated genes (ISGs). The proteins encoded by ISGs have various antiviral functions, including the inhibition of viral replication and the enhancement of the host immune response.
Comparative Experimental Workflow
The general workflow for the comparative clinical trials of this compound and interferon-alpha in chronic hepatitis B patients is illustrated below.
Safety and Tolerability
A significant advantage of this compound observed in clinical trials is its favorable safety profile. Unlike IFN-α, which is often associated with a range of side effects including flu-like symptoms, fatigue, and mood disturbances, this compound is generally well-tolerated. In the study by You et al. (2006), no side effects were reported in the this compound group. This superior tolerability may lead to better patient compliance with the treatment regimen.
Conclusion
In the treatment of chronic hepatitis B, both this compound and interferon-alpha have demonstrated efficacy in suppressing viral replication and improving liver biochemistry. Interferon-alpha may induce a more rapid initial response, while this compound appears to offer a more gradual but sustained virological and biochemical remission, particularly during the post-treatment follow-up period. The excellent safety profile of this compound presents a significant advantage over interferon-alpha. For drug development professionals, these findings suggest that this compound, either as a monotherapy or in combination with other antiviral agents, warrants further investigation as a valuable component in the therapeutic arsenal (B13267) against chronic hepatitis B. The distinct mechanisms of action of these two immunomodulators also open avenues for exploring synergistic combination therapies to enhance sustained virological response rates in diverse patient populations.
References
- 1. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 2. Efficacy of thymosin alpha-1 and interferon alpha in treatment of chronic viral hepatitis B: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, controlled, clinical study of thymosin alpha-1 versus interferon-alpha in [corrected] patients with chronic hepatitis B lacking HBeAg in China [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thymalfasin and Interleukin-2 Efficacy in Preclinical Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two immunomodulatory agents, Thymalfasin (Thymosin Alpha 1) and Interleukin-2 (B1167480) (IL-2), in the context of melanoma. While both agents have demonstrated standalone anti-tumor activity, this document aims to collate available data to facilitate an informed comparison.
Important Note on Data Comparison: To date, a direct head-to-head study comparing the efficacy of this compound and Interleukin-2 in the same preclinical melanoma model has not been identified in the public domain. The data presented herein is a compilation from separate studies. Therefore, any direct comparison should be interpreted with caution, as experimental conditions, including specific B16 melanoma cell line clones, mouse strains, and dosing regimens, may vary between studies and influence outcomes.
Executive Summary
This compound and Interleukin-2 are both potent immunotherapies that have been investigated for the treatment of melanoma. This compound, a synthetic polypeptide, primarily acts by promoting the maturation and differentiation of T-cells and enhancing the expression of Major Histocompatibility Complex (MHC) molecules. Interleukin-2, a cytokine, stimulates the proliferation and activation of a broad range of immune cells, including T-cells and Natural Killer (NK) cells. Preclinical studies in murine B16 melanoma models have shown that both agents can inhibit tumor growth and improve survival, albeit through different mechanisms and with varying reported potencies.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-tumor efficacy of this compound and Interleukin-2 as monotherapies in B16 melanoma models.
Table 1: Comparative Efficacy in B16 Melanoma Models
| Parameter | This compound (Thymosin Alpha 1) | Interleukin-2 | Source |
| Tumor Growth Inhibition | Effective as monotherapy in a syngeneic B16-F10 melanoma tumor growth model, leading to a significant decrease in lung metastasis.[1] | Administration of 10^5 IU daily from day 3 to 7 significantly reduced tumor growth on days 6 and 10 in immunocompetent mice with B16F10 melanoma.[2][3] Local expression by B16 cells also decreased tumor growth.[4][5] | |
| Survival | A study on combination chemo-immunotherapy with high-dose Thymosin alpha 1 showed a significant increase in the median survival time of treated mice, with an average of 23% of animals cured. | Fab-IL-2 monotherapy resulted in 10% long-term survival in animals with established lung metastases of B16 melanoma. |
Note: The presented data is from separate studies and not from a direct comparative trial.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. The following table outlines typical experimental protocols for evaluating immunotherapies in a B16 melanoma model.
Table 2: Representative Experimental Protocols for B16 Melanoma Models
| Parameter | This compound (Thymosin Alpha 1) Study Example | Interleukin-2 Study Example |
| Animal Model | C57BL/6 mice | C57BL/6 mice (immunocompetent) |
| Cell Line | B16-F10 melanoma cells | B16F10 melanoma cells |
| Tumor Induction | Subcutaneous injection of B16-F10 cells. | Intrasplenic injection of B16F10 cells to induce hepatic metastases. |
| Treatment Regimen | Specific dosing and schedule for monotherapy not detailed in the available review. In a combination study, 6000 micrograms/kg/day was used on days 10-13. | 10^5 IU of IL-2 administered daily from day 3 to day 7 post-tumor cell injection. |
| Efficacy Endpoints | Tumor growth, incidence of lung metastasis, survival. | Percentage of hepatic volume occupied by metastatic tissue. |
| Source |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
Signaling Pathways
Experimental Workflow
References
- 1. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The addition of interleukin-2 to cyclophosphamide therapy can facilitate tumor growth of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The addition of interleukin-2 to cyclophosphamide therapy can facilitate tumor growth of B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local expression of interleukin‐2 by B16 melanoma cells results in decreased tumour growth and long‐term tumour dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local expression of interleukin-2 by B16 melanoma cells results in decreased tumour growth and long-term tumour dormancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymalfasin in the Oncology Armamentarium: A Comparative Guide to Immunomodulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thymalfasin (B549604) against other key immunomodulators in cancer therapy. The following sections detail the mechanisms of action, comparative efficacy from clinical and preclinical studies, and safety profiles, supported by experimental data and protocol outlines.
This compound (thymosin alpha 1), a synthetic 28-amino acid peptide, has been investigated for its role in oncology for several decades. It functions as an immunomodulator, primarily enhancing T-cell function to bolster the body's anti-tumor response.[1] This guide places this compound in the context of other major classes of immunomodulators used in cancer treatment: interferons (specifically interferon-alpha), interleukins (interleukin-2), and immune checkpoint inhibitors (anti-PD-1/PD-L1).
Mechanism of Action: A Comparative Overview
The anti-tumor activity of immunomodulators is dictated by their distinct signaling pathways. While all aim to stimulate the immune system to recognize and eliminate cancer cells, their approaches differ significantly.
This compound primarily acts on T-cells, promoting their maturation and differentiation. It has been shown to increase the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and IL-3, and to enhance the expression of the IL-2 receptor.[1] This leads to an augmentation of T-helper (CD4+), cytotoxic T-lymphocyte (CD8+), and Natural Killer (NK) cell activity.
Interferon-alpha (IFN-α) exerts its anti-cancer effects through multiple mechanisms. It can directly inhibit tumor cell proliferation and induce apoptosis. Furthermore, it stimulates the cytotoxic activity of immune cells like NK cells and CD8+ T-cells and enhances the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to the immune system.
Interleukin-2 (IL-2) is a potent T-cell growth factor. It stimulates the proliferation and enhances the cytotoxicity of T-cells and NK cells. High-dose IL-2 has been used as a cancer therapy to induce long-lasting tumor regression in some patients.
Immune Checkpoint Inhibitors (ICIs) , such as anti-PD-1 and anti-PD-L1 antibodies, work by a different mechanism. They block the interaction between inhibitory receptors on T-cells (like PD-1) and their ligands (like PD-L1) on tumor cells. This "releases the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.
Below are diagrams illustrating the distinct signaling pathways of these immunomodulators.
Comparative Efficacy: Clinical and Preclinical Data
Direct head-to-head clinical trials of this compound as a monotherapy against other immunomodulators are scarce. Most clinical data for this compound comes from studies where it is used in combination with chemotherapy or other immunotherapies.
This compound vs. Interferon-alpha
A large randomized phase II study in patients with metastatic melanoma provides some of the most direct comparative data.[2][3] This study evaluated dacarbazine (B1669748) (DTIC) and interferon-alfa (IFN-α) with or without this compound at different doses.
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| DTIC + IFN-α (Control) | 98 | 4.1% | 6.6 months | 1.8 months |
| DTIC + IFN-α + Tα1 (1.6 mg) | 97 | 6.2% | 9.4 months | 2.5 months |
| DTIC + IFN-α + Tα1 (3.2 mg) | 99 | 10.1% | 9.4 months | 2.6 months |
| DTIC + IFN-α + Tα1 (6.4 mg) | 98 | 7.1% | 9.4 months | 2.3 months |
| DTIC + Tα1 (3.2 mg) | 96 | 12.5% | 9.4 months | 3.1 months |
Table 1: Efficacy of this compound in Combination with DTIC and IFN-α in Metastatic Melanoma [2][3]
In a phase II trial for advanced non-small cell lung cancer (NSCLC), 22 patients were randomized to receive ifosfamide (B1674421) chemotherapy alone or followed by this compound plus low-dose IFN-α. The chemo-immunotherapy arm showed a higher, though not statistically significant, response rate (33% vs. 10%) and a significantly longer time to progression (p=0.0059).[4]
Preclinical studies in murine models of Lewis lung carcinoma have also suggested a synergistic anti-tumor effect when combining this compound with IFN-α/β, particularly after cyclophosphamide-induced immunosuppression.[5]
This compound vs. Interleukin-2
Clinical comparisons of this compound and IL-2 are primarily in the context of combination therapies. A phase II study in 46 patients with metastatic melanoma treated with DTIC, this compound, and IL-2 reported an objective response rate of 36%, with a median time to progression of 5.5 months and a median survival of 11 months.[6] Preclinical studies in rats with colorectal cancer liver metastases showed that the combination of 5-fluorouracil (B62378), this compound, and low-dose IL-2 significantly reduced tumor growth and improved survival.[7] Further preclinical work in mice with Lewis lung carcinoma demonstrated that the combination of cyclophosphamide (B585), this compound, and IL-2 was more effective than each agent alone and induced complete tumor regression.[8]
This compound vs. Immune Checkpoint Inhibitors
The combination of this compound with immune checkpoint inhibitors is an area of active investigation. A retrospective analysis of 386 patients with platinum-resistant recurrent ovarian cancer compared a PD-1/PD-L1 inhibitor plus chemotherapy with or without this compound.[9]
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| PD-1/PD-L1 Inhibitor + Chemo | 193 | 30.1% | 69.9% | 1.1 months |
| PD-1/PD-L1 Inhibitor + Chemo + Tα1 | 193 | 43.0% | 87.0% | 3.0 months |
Table 2: Efficacy of this compound with a PD-1/PD-L1 Inhibitor and Chemotherapy in Ovarian Cancer [9]
Preclinical studies have shown that this compound monotherapy can reduce lung metastasis in a mouse melanoma model, and at lower doses, it enhances the efficacy of an anti-PD-1 antibody.[5] There is also evidence suggesting a synergistic effect between this compound and the anti-CTLA-4 antibody ipilimumab in metastatic melanoma patients.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies from key clinical trials cited in this guide.
Metastatic Melanoma: this compound and Interferon-alpha (Maio et al., 2010)
-
Study Design: A large, randomized, multicenter, open-label, phase II trial.[2]
-
Patient Population: 488 patients with histologically confirmed unresectable metastatic melanoma. Key inclusion criteria included measurable disease, ECOG performance status of 0 or 1, and no prior systemic therapy for metastatic disease.
-
Treatment Arms:
-
DTIC (850 mg/m²) on day 1 + IFN-α (3 MIU) on days 1, 3, and 5 of each week.
-
DTIC + IFN-α + this compound (1.6 mg) subcutaneously twice weekly.
-
DTIC + IFN-α + this compound (3.2 mg) subcutaneously twice weekly.
-
DTIC + IFN-α + this compound (6.4 mg) subcutaneously twice weekly.
-
DTIC + this compound (3.2 mg) subcutaneously twice weekly. Cycles were repeated every 21 days.
-
-
Endpoints: The primary endpoint was the best overall response rate at 12 months. Secondary endpoints included duration of response, overall survival, and progression-free survival.
-
Tumor Assessment: Tumor response was evaluated every two cycles (6 weeks) using RECIST criteria.
Platinum-Resistant Recurrent Ovarian Cancer: this compound and PD-1/PD-L1 Inhibitor (Wang et al., 2025)
-
Study Design: A retrospective analysis.[9]
-
Patient Population: 386 patients with platinum-resistant recurrent ovarian cancer.
-
Treatment Arms:
-
Control Group (n=193): PD-1/PD-L1 inhibitor (e.g., Tislelizumab or Sintilimab, 200 mg intravenously every 3 weeks) plus second-line single-agent chemotherapy (e.g., topotecan, docetaxel, gemcitabine, or liposomal doxorubicin).
-
Experimental Group (n=193): Same as the control group plus this compound (1.6 mg subcutaneously three times per week).
-
-
Endpoints: The primary endpoints were objective response rate, disease control rate, and progression-free survival. Secondary endpoints included immune parameters (IgA, IgG, IgM, CD3+, CD4+, CD8+, NK cells) and adverse events.
-
Tumor Assessment: Tumor response was evaluated based on RECIST 1.1 criteria.
Safety and Tolerability
A significant advantage of this compound is its favorable safety profile.[11] In clinical trials, it is generally well-tolerated with minimal side effects, which are often limited to local irritation at the injection site. This contrasts with the more severe toxicities associated with high-dose IL-2 (e.g., capillary leak syndrome) and IFN-α (e.g., flu-like symptoms, fatigue, myelosuppression). Immune checkpoint inhibitors can cause a unique spectrum of immune-related adverse events, affecting various organ systems. In combination therapies, the addition of this compound has not been reported to increase the toxicity of the other agents.[2] In the ovarian cancer study, the group receiving this compound had a lower incidence of adverse events, primarily due to reduced myelosuppression.[9]
Conclusion
This compound demonstrates a distinct immunomodulatory mechanism centered on the enhancement of T-cell and NK cell function. While direct comparative monotherapy trials with other immunomodulators are lacking, existing clinical data, primarily from combination therapy studies in melanoma, NSCLC, and ovarian cancer, suggest that this compound can enhance the efficacy of chemotherapy and other immunotherapies, including interferon-alpha and checkpoint inhibitors, without significant additional toxicity. Its favorable safety profile is a notable advantage. Future prospective, randomized trials are warranted to further delineate the optimal role of this compound in the evolving landscape of cancer immunotherapy, particularly in combination with checkpoint inhibitors.
References
- 1. Historical review on thymosin α1 in oncology: preclinical and clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large randomized study of thymosin alpha 1, interferon alfa, or both in combination with dacarbazine in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined treatment with thymosin-alpha1 and low-dose interferon-alpha after ifosfamide in non-small cell lung cancer: a phase-II controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemotherapy with thymosin alpha 1, interleukin-2 and dacarbazine in patients with metastatic melanoma: clinical and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect of combined treatment with thymosin alpha 1 and interleukin-2 after 5-fluorouracil in liver metastases from colorectal cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with thymosin alpha 1 potentiates the anti-tumor activity of interleukin-2 with cyclophosphamide in the treatment of the Lewis lung carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Long-term follow up of metastatic melanoma patients treated with Thymosin alpha-1: investigating immune checkpoints synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Cross-validation of Thymalfasin's mechanism of action in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Thymalfasin (Thymosin Alpha 1) with other immunomodulatory agents, supported by experimental data. The information is intended to assist researchers in understanding the nuanced effects of this compound on different cell types and its potential therapeutic applications.
Executive Summary
This compound is a synthetic 28-amino acid peptide identical to the naturally occurring Thymosin Alpha 1, originally isolated from the thymus gland.[1][2][3] It is a potent immunomodulator that enhances T-cell function, dendritic cell maturation, and cytokine production.[1][2][3][4][5] Its mechanism is primarily centered on augmenting T-cell-mediated immunity, making it a valuable agent in conditions of immunosuppression, such as in patients undergoing chemotherapy or those with certain viral infections.[1][3][6] This guide will delve into the molecular pathways activated by this compound in various immune cells and compare its effects with those of other well-known immunomodulators like Interferon-alpha (IFN-α) and Interleukin-2 (B1167480) (IL-2).
Mechanism of Action: A Multi-Cellular Approach
This compound exerts its effects on a variety of immune cells, primarily T-cells and dendritic cells (DCs).[1][4][5]
-
Dendritic Cells (DCs): this compound has been shown to upregulate the expression of Toll-like receptors (TLRs), specifically TLR2 and TLR9, on both mouse and human dendritic cells.[1] This interaction triggers downstream signaling pathways, including the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[7][8] This cascade results in the maturation of DCs, characterized by increased expression of co-stimulatory molecules and the production of cytokines such as IL-12, which are crucial for priming T-helper 1 (Th1) responses.[7][9]
-
T-Lymphocytes: A primary function of this compound is the promotion of T-cell differentiation and maturation.[1][4] It can increase the numbers of CD4+, CD8+, and CD3+ cells.[1] this compound stimulates the production of Th1-associated cytokines, including IL-2 and Interferon-gamma (IFN-γ), and enhances the expression of the IL-2 receptor.[1][2] This leads to the activation of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, which are essential for clearing viral infections and eliminating tumor cells.[2][4]
-
Natural Killer (NK) Cells: this compound has been demonstrated to increase the activity of NK cells, which are a key component of the innate immune system responsible for targeting and destroying virally infected and cancerous cells.[2]
Signaling Pathways
The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling cascades. A key pathway involves the activation of Toll-like receptors on dendritic cells.
Comparative Performance Analysis
To objectively evaluate the efficacy of this compound, its performance is compared with two other prominent immunomodulators: Interferon-alpha (IFN-α) and Interleukin-2 (IL-2).
| Parameter | This compound | Interferon-alpha (IFN-α) | Interleukin-2 (IL-2) |
| Primary Target Cells | Dendritic Cells, T-cells | Wide range of cells | T-cells, NK cells |
| Mechanism of Action | TLR activation, promotes Th1 response | JAK-STAT pathway activation, antiviral state induction | Binds to IL-2R, promotes T-cell proliferation and activation |
| Effect on Cytokine Profile | ↑ IL-2, ↑ IFN-γ, ↓ IL-4, ↓ IL-10[10] | ↑ Pro-inflammatory cytokines | ↑ IFN-γ, ↑ TNF-α |
| Clinical Applications | Hepatitis B & C, adjuvant for vaccines, cancer immunotherapy[3] | Hepatitis B & C, various cancers | Renal cell carcinoma, melanoma |
| Key Advantage | Well-tolerated, restores immune homeostasis[3] | Potent antiviral activity | Strong T-cell proliferation induction |
| Potential Side Effects | Minor side effects reported[3] | Flu-like symptoms, fatigue, depression | Capillary leak syndrome, hypotension |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS and stain with 1 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the labeling reaction with fetal bovine serum.[11]
-
Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in a 96-well plate. Add this compound, IFN-α, or IL-2 at desired concentrations. Include an unstimulated control and a positive control (e.g., phytohemagglutinin). Culture for 4-5 days at 37°C in a 5% CO2 incubator.[12][13][14]
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[11]
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines released by immune cells upon stimulation.
-
Cell Culture and Stimulation: Culture isolated PBMCs or specific immune cell populations (e.g., purified T-cells or DCs) in a 24-well plate. Add this compound, IFN-α, or IL-2 at desired concentrations and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IL-2, IFN-γ). Follow the manufacturer's instructions to measure the cytokine concentration in the supernatant.
Conclusion
This compound is a versatile immunomodulator with a distinct mechanism of action that primarily enhances T-cell and dendritic cell function.[1][4][5] Its ability to promote a Th1-biased immune response and its favorable safety profile make it a valuable therapeutic agent, particularly in combination with other treatments for viral infections and cancer.[3][15][16][17] The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the immunomodulatory properties of this compound and its potential clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound: clinical pharmacology and antiviral applications. | Semantic Scholar [semanticscholar.org]
- 16. Combination therapy with thymosin alpha 1 potentiates the anti-tumor activity of interleukin-2 with cyclophosphamide in the treatment of the Lewis lung carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunopharmacology of thymosin alpha1 and cytokine synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Studies on Thymalfasin's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of preclinical studies investigating the anti-tumor effects of Thymalfasin (also known as Thymosin Alpha 1). The objective is to offer a clear overview of the experimental data and methodologies to aid in the design and evaluation of future research in this area.
Comparative Efficacy of this compound in Preclinical Cancer Models
This compound has been evaluated in various preclinical cancer models, primarily demonstrating its efficacy through immunomodulation rather than direct cytotoxicity to tumor cells. Its anti-tumor activity is most pronounced when used in combination with chemotherapy or other immunotherapies. Below is a summary of quantitative data from key reproducible studies.
| Cancer Model | Treatment Group | Tumor Volume Inhibition (%) | Increase in Median Survival Time (%) | Key Immune Cell Changes | Reference |
| Lewis Lung Carcinoma | This compound + Cyclophosphamide (B585) | Significant tumor growth inhibition (qualitative) | Markedly enhanced long-term survival | Increased cytotoxicity of spleen cells, increased infiltrating lymphoid cells | [1] |
| B16 Melanoma | High-Dose this compound + Cyclophosphamide + IFN α/β | Delayed tumor relapse | ~23% of animals cured | Increased cytotoxic activity of splenocytes against B16 cells; restoration of CD3+ and CD4+ splenocyte percentages; increased CD8+, B220+, and IL-2Rβ+ cells | |
| Hepatocellular Carcinoma (HCC) | This compound as adjuvant post-resection | Not Applicable (adjuvant setting) | Improved Overall and Recurrence-Free Survival | Data on specific immune cell changes in preclinical models is limited in the search results. | [2][3] |
Detailed Experimental Protocols
Reproducibility in preclinical research is critically dependent on detailed and standardized experimental protocols. The following sections outline the methodologies for key experiments cited in the literature on this compound's anti-tumor effects.
Murine Lewis Lung Carcinoma (LLC) Model
This model is frequently used to assess the efficacy of immunomodulatory agents like this compound.
-
Cell Line: LLC1 (Lewis Lung Carcinoma) cells.
-
Animals: C57BL/6 mice.
-
Tumor Inoculation:
-
LLC1 cells are cultured in appropriate media until they reach logarithmic growth phase.
-
Cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS) or a similar physiological buffer.
-
A total of 1 x 10^6 LLC1 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.[4]
-
-
Treatment Protocol (Example):
-
Chemotherapy: A single intraperitoneal injection of cyclophosphamide (200 mg/kg) is administered on day 7 post-tumor inoculation.
-
This compound: this compound is administered intraperitoneally at a dose of 200 µg/kg/day for 4 consecutive days, starting 2 days after chemotherapy.
-
Combination Therapy: Other agents, such as Interleukin-2 (IL-2) or Interferon (IFN), may be administered in conjunction with this compound.
-
-
Measurement of Tumor Growth:
-
Tumor dimensions (length and width) are measured every 2-3 days using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[4]
-
-
Immunological Analysis:
-
At the end of the experiment, spleens and tumors are harvested.
-
Spleens are processed to obtain single-cell suspensions for cytotoxicity assays against LLC1 cells.
-
Tumors are processed to isolate tumor-infiltrating lymphocytes (TILs) for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+ T cells).
-
Murine B16 Melanoma Model
The B16 melanoma model is another standard for evaluating cancer immunotherapies.
-
Cell Line: B16-F10 melanoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Inoculation:
-
B16-F10 cells are prepared as described for the LLC model.
-
1 x 10^5 B16-F10 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.[5]
-
-
Treatment Protocol (Example):
-
Chemotherapy: Cyclophosphamide (200 mg/kg) is injected intraperitoneally on day 7 post-inoculation.
-
This compound: High-dose this compound (e.g., 6000 µg/kg/day) is administered intraperitoneally for 4 days (days 10-13).
-
Combination Therapy: IFN α/β (30,000 I.U.) is injected on day 13.[5]
-
-
Measurement of Tumor Growth: Tumor volume is measured and calculated as described for the LLC model.
-
Immunological Analysis: Spleens and tumors are harvested and analyzed for immune cell populations and cytotoxic activity as described for the LLC model.
Signaling Pathways and Experimental Workflows
This compound-Mediated Immune Activation Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs) on antigen-presenting cells, such as dendritic cells. This initiates a downstream signaling cascade that leads to the activation of adaptive immune responses.
Caption: this compound signaling cascade via TLR activation.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical workflow for assessing the anti-tumor efficacy of this compound in a preclinical setting.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical evidence for this compound's anti-tumor effects, particularly as an immunomodulatory agent in combination therapies, is supported by a number of studies in established murine cancer models. However, for enhanced reproducibility, future studies should adhere to detailed and standardized protocols, including precise reporting of reagent sources, animal strains, and analytical methods. The signaling pathways elucidated provide a mechanistic basis for its action and offer targets for further investigation and combination strategies. This guide serves as a resource to facilitate the design of robust and reproducible preclinical studies to further validate the therapeutic potential of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Thymalfasin and Immune Checkpoint Inhibitors: A Comparative Analysis of Combination Therapy Versus Monotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with a focus on enhancing the efficacy of immune checkpoint inhibitors (ICIs). One promising strategy is the combination of ICIs with immunomodulatory agents like thymalfasin (B549604) (thymosin alpha 1). This guide provides an objective comparison of this compound in combination with ICIs versus ICI monotherapy, supported by experimental data, to inform research and drug development in this area.
Mechanism of Action: A Synergistic Approach
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by releasing the "brakes" on the immune system, allowing T-cells to recognize and attack tumor cells. However, a significant number of patients do not respond to ICI monotherapy, often due to an insufficient T-cell response or an immunosuppressive tumor microenvironment.
This compound, a synthetic polypeptide identical to human thymosin alpha 1, is an immunomodulator that can enhance T-cell function. Its mechanism of action involves promoting the maturation and differentiation of T-cells, stimulating the production of Th1 cytokines like interferon-gamma and interleukin-2, and activating natural killer (NK) cells.[1] By augmenting the number and activity of tumor-infiltrating lymphocytes, this compound may synergize with ICIs to overcome resistance and improve anti-tumor immunity.[2][3]
Here is a diagram illustrating the proposed synergistic mechanism:
Caption: Proposed synergistic mechanism of this compound and immune checkpoint inhibitors.
Efficacy Data: Combination Therapy vs. Monotherapy
Clinical evidence evaluating the combination of this compound and ICIs is emerging. Below are summaries of key studies comparing the combination therapy to ICI-based regimens without this compound.
Platinum-Resistant Recurrent Ovarian Cancer
A retrospective study analyzed 386 patients with platinum-resistant recurrent ovarian cancer. One cohort received this compound combined with PD-1/PD-L1 inhibitors and chemotherapy, while the control group received PD-1/PD-L1 inhibitors and chemotherapy alone.
| Efficacy Endpoint | This compound + ICI + Chemo (n=193) | ICI + Chemo (n=193) | p-value |
| Objective Response Rate (ORR) | 43.0% | 30.2% | 0.008 |
| Disease Control Rate (DCR) | 87.0% | 69.8% | 0.000 |
| Median Progression-Free Survival (PFS) | 3.0 months | 1.1 months | 0.000 |
| (Data from a retrospective study on platinum-resistant recurrent ovarian cancer)[2] |
Unresectable Hepatocellular Carcinoma
Another retrospective study evaluated the efficacy of this compound in combination with lenvatinib (B1674733) (a multi-kinase inhibitor) and sintilimab (a PD-1 inhibitor) in 92 patients with unresectable hepatocellular carcinoma.
| Efficacy Endpoint | This compound + Lenvatinib + Sintilimab (n=43) | Lenvatinib + Sintilimab (n=49) | p-value |
| Median Overall Survival (OS) | 16.0 months | 11.0 months | 0.018 |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.0 months | 0.006 |
| Objective Response Rate (ORR) | 55.8% | 34.7% | 0.042 |
| Disease Control Rate (DCR) | 76.7% | 59.2% | 0.073 |
| (Data from a retrospective study on unresectable hepatocellular carcinoma)[4][5] |
Safety and Tolerability
A critical aspect of combination therapies is the management of adverse events. The available data suggests that the addition of this compound to ICI-based regimens does not significantly increase severe toxicity and may even mitigate some side effects.
Platinum-Resistant Recurrent Ovarian Cancer
In the study on ovarian cancer, the incidence of adverse events was lower in the group receiving this compound.
| Adverse Events | This compound + ICI + Chemo (n=193) | ICI + Chemo (n=193) | p-value |
| Any Adverse Event | 50.8% | 65.8% | 0.004 |
| Myelosuppression | Lower incidence | Higher incidence | - |
| (Data from a retrospective study on platinum-resistant recurrent ovarian cancer)[2] |
Unresectable Hepatocellular Carcinoma
The study in hepatocellular carcinoma showed no significant difference in the incidence of grade 1-2 or grade 3-4 adverse events between the two groups.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are experimental workflows from ongoing or recently completed clinical trials investigating this compound in combination with ICIs.
Study Design for Advanced Solid Tumors (NCT05790447)
This prospective, single-arm, open-label, multicenter study is evaluating a precise this compound-regulated regimen in combination with hypofractionated radiotherapy (HFRT), a PD-1/PD-L1 inhibitor, and GM-CSF for advanced refractory solid tumors.[4]
Caption: Experimental workflow for NCT05790447.
-
Patient Population: Patients with histologically confirmed advanced solid tumors that have relapsed or metastasized.
-
Treatment Regimen:
-
This compound: Dosing based on baseline absolute T lymphocyte count.
-
PD-1/PD-L1 Inhibitor: Administered within one week of completing radiotherapy.
-
Treatment Cycles: Repeated every 21 days for at least two cycles.
-
Maintenance: PD-1/PD-L1 inhibitor and this compound until disease progression or unacceptable toxicity.
-
-
Primary Objective: To investigate the effectiveness of the combination regimen.
-
Secondary Objectives: To assess safety and toxicity, and to explore changes in T lymphocyte subpopulations.[4]
Study Design for Advanced Colorectal Cancer (NCT06829355)
This is a multicenter, open-label, prospective, randomized controlled Phase II clinical study for advanced MSS/pMMR colorectal cancer.
Caption: Experimental workflow for NCT06829355.
-
Patient Population: Patients with advanced microsatellite stable (MSS) or mismatch repair proficient (pMMR) colorectal cancer.
-
Treatment Arms:
-
Triple Therapy: this compound (4.8 mg subcutaneously twice weekly), Regorafenib (starting at 80 mg daily for 2 weeks on, 1 week off), and Tislelizumab (a PD-1 inhibitor, 200 mg intravenously every 21 days).
-
Double Therapy: Regorafenib and Tislelizumab at the same dosages.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: 18-week PFS rate, Objective Response Rate (ORR), Overall Survival (OS), and safety.
Conclusion
The combination of this compound with immune checkpoint inhibitors presents a promising strategy to enhance anti-tumor immunity and improve clinical outcomes in certain cancer types. The available data, primarily from retrospective studies in ovarian and hepatocellular carcinoma, suggests that this combination can lead to higher response rates and longer survival without a significant increase in toxicity. In some cases, it may even reduce the incidence of adverse events.
Ongoing and future prospective, randomized controlled trials are essential to definitively establish the efficacy and safety of this combination across a broader range of malignancies. For researchers and drug development professionals, these findings underscore the potential of immunomodulatory agents like this compound to augment the therapeutic window of immune checkpoint inhibitors. Further investigation into biomarkers that can predict which patients are most likely to benefit from this combination therapy is also a critical area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Rare Adverse Events Related to Nivolumab, an Immune Checkpoint Inhibitor: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term follow up of metastatic melanoma patients treated with Thymosin alpha-1: investigating immune checkpoints synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of thymosin alpha-1 combined with lenvatinib plus sintilimab in unresectable hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of thymosin alpha-1 combined with lenvatinib plus sintilimab in unresectable hepatocellular carcinoma: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymalfasin's Synergistic Power: A Comparative Guide for Antiviral Research
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide evaluating the synergistic effects of Thymalfasin (Thymosin Alpha 1) with various antiviral agents. This document compiles and objectively compares performance data from key clinical studies, providing detailed experimental protocols and visual representations of signaling pathways and workflows to support further investigation and development in antiviral therapies.
This compound, a synthetic 28-amino acid peptide, has demonstrated significant immunomodulatory properties.[1][2] Its primary mechanism is centered on augmenting T-cell function, which is crucial for clearing viral infections.[1][3] When used in combination with direct-acting antiviral drugs, this compound has shown the potential to enhance treatment efficacy, particularly in challenging viral infections such as chronic Hepatitis B (HBV) and Hepatitis C (HCV).
Mechanism of Synergism: An Immunomodulatory Boost
This compound's synergistic effect is thought to stem from its ability to enhance the body's immune response to viral pathogens. It promotes the maturation and differentiation of T-cells, stimulates the production of key Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and activates natural killer (NK) cell-mediated cytotoxicity.[1] Recent studies suggest that this compound's immunomodulatory effects are initiated through the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR9, on dendritic cells, which in turn triggers downstream signaling pathways like NF-κB. This enhanced immune surveillance and response complements the direct viral replication inhibition of antiviral agents.
Caption: Proposed immunomodulatory mechanism of this compound.
Comparative Efficacy in Chronic Hepatitis B
Clinical studies have consistently demonstrated that the combination of this compound with nucleoside/nucleotide analogues results in superior outcomes compared to monotherapy in patients with chronic Hepatitis B.
| Treatment Regimen | Virological Response Rate | HBeAg Seroconversion Rate | ALT Normalization Rate | Study Population |
| Lamivudine + this compound | 84.7% | 45.1% | 80.2% | HBeAg-positive CHB patients |
| Lamivudine Monotherapy | 74.9% | 15.2% | 68.8% | HBeAg-positive CHB patients |
| Entecavir + this compound | Higher at 24 weeks (RR=1.91) | Higher at 24 weeks (RR=2.05) | Not specified | HBV-related cirrhosis patients |
| Entecavir Monotherapy | Baseline | Baseline | Not specified | HBV-related cirrhosis patients |
Data compiled from a meta-analysis of eight trials for Lamivudine and a meta-analysis of seven RCTs for Entecavir.
Comparative Efficacy in Chronic Hepatitis C
In the context of chronic Hepatitis C, particularly in patients who have not responded to previous treatments, the addition of this compound to interferon-based therapies has shown promise in improving response rates.
| Treatment Regimen | End-of-Treatment Biochemical Response | End-of-Treatment Virological Response (HCV RNA Clearance) | Study Population |
| Interferon + this compound | 37.1% | 37.1% | Chronic HCV patients |
| Interferon Monotherapy | 16.2% | 18.9% | Chronic HCV patients |
| Placebo | 2.7% | Not specified | Chronic HCV patients |
| Peginterferon α-2a + Ribavirin + this compound | 52.6% (End-of-Treatment) | 21.1% (Sustained Virological Response) | Hispanic HCV non-responders |
Data from a randomized, double-blind, placebo-controlled trial for Interferon and an open-label study for Peginterferon α-2a + Ribavirin.
Experimental Protocols: A Closer Look
The following outlines a typical experimental design for clinical trials evaluating the synergistic effects of this compound.
Caption: A typical experimental workflow for a clinical trial.
Key Methodologies:
-
Patient Population: Studies typically enroll adult patients with chronic HBV or HCV, confirmed by serological markers (e.g., HBsAg, HBeAg, anti-HCV) and detectable viral load. Inclusion criteria often specify compensated liver disease and may target treatment-naïve or non-responder populations.
-
Treatment Regimens:
-
This compound: A common dosage is 1.6 mg administered subcutaneously twice weekly.
-
Antiviral Agents: Dosages are administered according to standard clinical practice. For example, Lamivudine at 100 mg daily, Entecavir at 0.5 mg daily, or Peginterferon alfa-2a at 180 µg weekly.
-
-
Efficacy Endpoints:
-
Virological Response: Undetectable viral DNA/RNA levels, typically measured by quantitative real-time polymerase chain reaction (RT-PCR) assays.
-
Serological Response: For HBV, this includes HBeAg loss and seroconversion to anti-HBe, determined by immunoassays.
-
Biochemical Response: Normalization of alanine (B10760859) aminotransferase (ALT) levels.
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, laboratory parameters, and physical examinations throughout the study.
This guide provides a foundational overview for researchers exploring the therapeutic potential of this compound in combination with antiviral agents. The presented data and methodologies underscore the promise of this synergistic approach and aim to facilitate the design of future investigations in this critical area of infectious disease research.
References
A Comparative Analysis of Thymalfasin and Thymosin Fraction 5: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between immunomodulatory agents is paramount. This guide provides a detailed, objective comparison of Thymalfasin (Thymosin Alpha 1) and its historical predecessor, thymosin fraction 5, supported by available experimental data and detailed methodologies.
This compound, a synthetic 28-amino acid peptide, is the well-characterized, biologically active component of thymosin fraction 5, a heterogeneous mixture of 40-60 peptides extracted from bovine thymus tissue.[1][2] While both have demonstrated immunomodulatory properties, their distinct compositions lead to significant differences in specificity, potency, and clinical application.
Biochemical and Physical Properties
| Property | This compound (Thymosin Alpha 1) | Thymosin Fraction 5 |
| Composition | Homogeneous, synthetic 28-amino acid polypeptide[1][3] | Heterogeneous mixture of 40-60 polypeptides[2] |
| Molecular Weight | ~3,108 Da[2] | 1,000 - 15,000 Da[2] |
| Source | Chemical synthesis[1][4] | Bovine thymus extract[1] |
| Purity | High | Variable, contains multiple peptides with different isoelectric points (α, β, and γ thymosins)[2] |
Comparative Efficacy and Potency
Direct quantitative comparisons in clinical trials are limited. However, preclinical evidence provides insight into their relative potency. In a study on mice with 5-fluorouracil-induced immunosuppression, this compound was found to be 100 to 1,000 times more potent than thymosin fraction 5 in restoring cell-mediated immunity, as measured by a footpad delayed-type hypersensitivity (DTH) reaction.[5][6]
| Parameter | This compound | Thymosin Fraction 5 | Reference |
| Potency in restoring cell-mediated immunity (DTH response in immunosuppressed mice) | Active at 5-50 µg/kg | Required 100-1,000 times higher dosage for similar effect | [5][6] |
Mechanism of Action: A Tale of Specificity versus Broad Activity
This compound's mechanism of action has been extensively studied, revealing a targeted approach to immune modulation. In contrast, thymosin fraction 5 exhibits a broader, less defined spectrum of activity, likely due to its complex mixture of peptides.
This compound: Targeted Immune Enhancement
This compound's primary immunomodulatory activities are centered on the augmentation of T-cell function.[3] It promotes the maturation of T-cell progenitors, increases the production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and enhances the activity of Natural Killer (NK) cells.[1][3]
At the molecular level, this compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs).[3] This interaction triggers downstream signaling cascades, including the activation of NF-κB and MAPK/JNK/p38 pathways, leading to the production of pro-inflammatory cytokines and enhanced immune responses.[3]
Thymosin Fraction 5: A Broader Immunomodulatory Spectrum
Thymosin fraction 5 has also been shown to stimulate T-cell activity, including enhancing proliferative responses in mixed lymphocyte reactions and promoting the development of cytotoxic T-cells.[7][8] However, some studies have indicated that the well-characterized components, thymosin alpha 1 (this compound) and thymosin beta 4, were not active in some assays of thymosin fraction 5's effects, suggesting other peptides within the fraction contribute to its activity. Beyond its effects on T-cells, thymosin fraction 5 has been reported to stimulate the release of pituitary hormones, an activity not typically associated with this compound.
Signaling Pathways
The signaling pathway for this compound is well-defined, involving TLR activation and subsequent downstream cascades. The signaling pathways for the various components of thymosin fraction 5 are not as clearly elucidated.
This compound Signaling Pathway
Caption: this compound signaling cascade.
Thymosin Fraction 5 Mechanism of Action
Caption: Overview of Thymosin Fraction 5's biological activities.
Clinical Applications
This compound has been approved in numerous countries for the treatment of chronic hepatitis B and C, and as an adjuvant for chemotherapy and vaccines.[4] Its well-defined composition and safety profile have facilitated its clinical development. The clinical use of thymosin fraction 5 has been largely superseded by this compound due to the latter's purity, consistency, and higher potency. Early clinical trials investigated thymosin fraction 5 in various cancers and immunodeficiencies.[9]
Experimental Protocols
T-Cell Differentiation Assay
Objective: To assess the ability of this compound or thymosin fraction 5 to induce the differentiation of naive T-cells into effector T-cells.
Methodology:
-
Isolation of Naive T-cells: Isolate naive CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the naive T-cells in a suitable medium (e.g., RPMI 1640) supplemented with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals.
-
Treatment: Add this compound or thymosin fraction 5 at various concentrations to the cell cultures. Include a vehicle control.
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Analysis: Analyze the differentiation of T-cells into Th1, Th2, or Th17 subsets by intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17) or by measuring the production of signature cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) using flow cytometry or ELISA.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of specific cytokines by immune cells in response to this compound or thymosin fraction 5.
Methodology:
-
Cell Culture: Culture PBMCs or isolated immune cell populations (e.g., T-cells, monocytes) in a 96-well plate.
-
Stimulation: Add this compound or thymosin fraction 5 at various concentrations to the wells. Include a positive control (e.g., lipopolysaccharide) and a negative control (vehicle).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., IFN-γ, IL-2, TNF-α) according to the manufacturer's protocol. Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on a standard curve.
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To evaluate the effect of this compound or thymosin fraction 5 on the cytotoxic activity of NK cells.
Methodology:
-
Effector Cell Preparation: Isolate NK cells from PBMCs.
-
Target Cell Preparation: Use a suitable target cell line (e.g., K562) and label them with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the effector NK cells with the labeled target cells at different effector-to-target (E:T) ratios in the presence of varying concentrations of this compound or thymosin fraction 5.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Measurement of Cytotoxicity:
-
Fluorescence-based assay: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Chromium release assay: Measure the release of 51Cr from lysed target cells into the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis based on the release from target cells in the presence of effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Experimental Workflow Diagram
Caption: General workflow for in vitro comparison.
Conclusion
This compound represents a significant advancement over thymosin fraction 5, offering a highly purified, single-molecule agent with a well-defined mechanism of action and a substantial body of clinical evidence. Its targeted immunomodulatory effects and higher potency make it a more precise and reliable therapeutic agent. While thymosin fraction 5 laid the groundwork for understanding the immunomodulatory potential of thymic peptides, its heterogeneity and lower potency have led to its replacement by this compound in most clinical and research settings. For drug development professionals, the focus is clearly on this compound and its potential applications in combination therapies for cancer, infectious diseases, and other conditions characterized by immune dysregulation.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Immunomodulating activity of thymosin fraction 5 and thymosin α1 in immunosuppressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulating activity of thymosin fraction 5 and thymosin alpha 1 in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulation and therapeutic characterization of thymosin fraction five - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulation and therapeutic characterization of thymosin fraction five - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thymosins--preclinical and clinical studies with fraction V and alpha-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thymalfasin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Thymalfasin, a synthetic polypeptide used in immunotherapy. While this compound is not classified as a hazardous substance, it is prudent to handle and dispose of it with the care afforded to all bioactive research compounds.
Core Principles of Peptide Waste Management
The primary guideline for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste disposal under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling lyophilized powders, which can be easily aerosolized, working in a fume hood or biosafety cabinet is recommended to prevent inhalation.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound waste depends on its form (liquid or solid) and the presence of other hazardous components.
Liquid Waste Disposal (e.g., reconstituted solutions, cell culture media containing this compound):
For liquid waste containing this compound, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents for peptide inactivation include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a designated hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS department.
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves):
Solid waste contaminated with this compound must be segregated and disposed of as hazardous or chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Chemical Inactivation of Peptides
The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.
| Inactivation Reagent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (to achieve a final concentration of 0.5-1.0%) | 30 - 60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal. |
| Enzymatic Detergents | Typically a 1% (m/v) solution | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Thymalfasin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides procedural guidance for the safe use and disposal of Thymalfasin, a synthetic polypeptide immunomodulating agent. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to best laboratory practices is essential to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE) and Handling
Given the nature of this compound as a lyophilized peptide powder, which can be hygroscopic and easily aerosolized, a conservative approach to personal protection is recommended. The following table summarizes the recommended PPE and handling procedures.
| Operation | Recommended Personal Protective Equipment (PPE) | Handling Guidelines |
| Weighing and Aliquoting (Dry Powder) | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields or goggles.- Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles.- Lab Coat: A standard laboratory coat. | - Handle in a well-ventilated area, preferably in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.- Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[2]- Weigh the powder quickly and reseal the container tightly. |
| Reconstitution and Solution Handling | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields or goggles.- Lab Coat: A standard laboratory coat. | - Reconstitute the peptide using sterile technique.[3]- Avoid splashing and direct contact with skin and eyes.- Clearly label all solutions with the contents and preparation date. |
| General Laboratory Use | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses.- Lab Coat: A standard laboratory coat. | - Follow standard laboratory hygiene practices.- Wash hands thoroughly after handling. |
Occupational Exposure and Safety Parameters
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the principles of Occupational Exposure Banding (OEB) can be applied to categorize the hazard potential and guide control strategies.[4][5] Based on available safety data sheets indicating low acute toxicity, this compound would likely fall into a low-hazard band.
| Parameter | Value/Recommendation | Reference |
| GHS Classification | Not a hazardous substance or mixture. | |
| Acute Toxicity | No adverse reactions were observed in animal studies at high doses. | |
| Skin Irritation | Generally does not irritate the skin. | |
| Occupational Exposure Limit (OEL) | Not established. | |
| Recommended Exposure Control | Engineering controls (fume hood, ventilated enclosure) and personal protective equipment. |
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination. Even though it is not classified as hazardous, it is considered best practice to treat all pharmaceutical waste with a higher level of care.
Solid Waste (Unused powder, contaminated vials, and consumables):
-
Segregate solid this compound waste into a clearly labeled, sealed container for "Non-Hazardous Pharmaceutical Waste".
-
Do not mix with hazardous, infectious, or regular trash.
-
Arrange for disposal through a licensed waste management contractor for incineration.
Liquid Waste (Solutions, reconstituted material):
-
Collect liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Do not dispose of liquid waste down the drain unless permitted by local regulations and wastewater treatment facilities.
-
The preferred method of disposal for non-hazardous pharmaceutical liquid waste is incineration.
Experimental Protocols: Reconstitution of Lyophilized this compound
This protocol outlines the general steps for reconstituting lyophilized this compound for in-vitro research applications.
-
Preparation: Bring the sealed vial of lyophilized this compound to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening.
-
Solvent Selection: Refer to the product-specific data sheet for the recommended solvent. Sterile, distilled water or a specific buffer is typically used.
-
Aseptic Technique: Perform the reconstitution in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Slowly add the recommended volume of the chosen solvent to the vial, allowing it to run down the side of the vial to avoid disturbing the powder.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
-
-
Storage of Solution:
-
For immediate use, keep the solution at 2-8°C.
-
For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Visual Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. bachem.com [bachem.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
